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8-Oxa-2-azaspiro[4.5]decane-1,3-dione Documentation Hub

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  • Product: 8-Oxa-2-azaspiro[4.5]decane-1,3-dione
  • CAS: 90607-23-1

Core Science & Biosynthesis

Foundational

The Spiro-Succinimide Tetrahydropyran Scaffold: Synthetic Architectures and Pharmacological Profiling

The following technical guide details the properties, synthesis, and pharmacological profile of spiro-succinimide tetrahydropyran derivatives. [1] Introduction: The Pharmacophore & Structural Significance The spiro-succi...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the properties, synthesis, and pharmacological profile of spiro-succinimide tetrahydropyran derivatives.

[1]

Introduction: The Pharmacophore & Structural Significance

The spiro-succinimide tetrahydropyran (THP) scaffold represents a privileged class of heterocyclic compounds in medicinal chemistry. It is characterized by the fusion of a succinimide ring (pyrrolidine-2,5-dione) and a tetrahydropyran ring at a shared quaternary carbon (the spiro center).

This architecture is primarily explored for Aldose Reductase Inhibition (ARI) , targeting the polyol pathway implicated in diabetic complications (neuropathy, retinopathy, nephropathy).

Structural Logic & The Gem-Dialkyl Effect

The clinical value of this scaffold stems from its rigid stereochemical definition.

  • Conformational Restriction: The spiro-carbon locks the orientation of the succinimide ring relative to the lipophilic THP moiety. This reduces the entropic penalty upon binding to an enzyme active site.

  • Bioisosterism: The spiro-succinimide is a bioisostere of the spiro-hydantoin moiety found in drugs like Sorbinil or Ranirestat. While hydantoins possess two ring nitrogens, succinimides contain only one, altering the hydrogen bond donor/acceptor profile and lipophilicity (LogP), often improving blood-brain barrier (BBB) penetration.

Synthetic Methodologies

The construction of the spiro-succinimide tetrahydropyran core generally proceeds via the functionalization of a ketone precursor (Tetrahydro-4H-pyran-4-one).

Primary Synthetic Pathway: The Knoevenagel-Michael Cyclization

The most robust route involves the condensation of the ketone with ethyl cyanoacetate, followed by cyanide addition and cyclization.

SyntheticPathway Ketone Tetrahydro-4H-pyran-4-one Inter1 Ylidene Cyanoacetate (Knoevenagel) Ketone->Inter1 + Ethyl Cyanoacetate Cat: NH4OAc/AcOH Inter2 Dicyano Ester (Michael Addition) Inter1->Inter2 + KCN EtOH/H2O Product Spiro-Succinimide Derivative Inter2->Product 1. HCl/AcOH (Hydrolysis) 2. Decarboxylation 3. Cyclization

Figure 1: Step-wise construction of the spiro-succinimide core from a ketone precursor.

Alternative Route: Bucherer-Bergs Modification

While typically used for hydantoins, modified Bucherer-Bergs conditions (using KCN and (NH4)2CO3) can yield intermediates convertible to succinimides via selective hydrolysis, though the cyanoacetate route (2.1) is preferred for direct succinimide synthesis.

Physicochemical & ADME Properties

The substitution of the hydantoin ring with a succinimide ring significantly impacts the physicochemical profile.

PropertySpiro-Succinimide CharacteristicsImpact on Drug Design
Lipophilicity (LogP) Higher than analogous hydantoins.Enhanced passive diffusion across the Blood-Brain Barrier (BBB) and cell membranes.
pKa ~9.5 (Imide NH).Weakly acidic; predominantly non-ionized at physiological pH (7.4), favoring tissue distribution.
Hydrolytic Stability Susceptible to ring-opening in alkaline media.The imide ring can hydrolyze to succinamic acid. Stability is pH-dependent (optimal < pH 6).
Solubility Moderate aqueous solubility.Often requires salt formation (e.g., Sodium salt) or cosolvents for IV formulation.
Hydrolysis Kinetics

A critical stability concern is the nucleophilic attack of water/hydroxide on the imide carbonyls.

  • Mechanism: Hydroxide attack at the carbonyl carbon

    
     Ring opening 
    
    
    
    Formation of achiral succinamic acid derivatives.
  • Mitigation: Introduction of steric bulk on the THP ring (e.g., methyl substituents) can sterically shield the imide carbonyls, increasing half-life (

    
    ).
    

Pharmacological Applications: Aldose Reductase Inhibition[1][2][3]

The primary utility of spiro-succinimide THP derivatives is the inhibition of Aldose Reductase (ALR2) .

Mechanism of Action

ALR2 converts glucose to sorbitol using NADPH. In hyperglycemic conditions, sorbitol accumulation causes osmotic stress.

  • Binding Pocket: The enzyme has a hydrophobic pocket (specificity pocket) and an anionic pocket (catalytic site).

  • Spiro-Succinimide Role:

    • The imide NH acts as a Hydrogen Bond Donor to the catalytic residues (Tyr48, His110).

    • The imide Carbonyls act as Hydrogen Bond Acceptors.

    • The THP Ring (and attached lipophilic groups) occupies the hydrophobic "specificity pocket," conferring selectivity over the related Aldehyde Reductase (ALR1).

SAR_Logic Scaffold Spiro-Succinimide Scaffold ImideHead Succinimide Head Group (Polar) Scaffold->ImideHead SpiroTail Tetrahydropyran Tail (Lipophilic) Scaffold->SpiroTail Target1 Anionic Pocket (Tyr48, His110) ImideHead->Target1 H-Bonding Target2 Specificity Pocket (Hydrophobic) SpiroTail->Target2 Van der Waals Effect Inhibition of Sorbitol Accumulation Target1->Effect Target2->Effect

Figure 2: Structure-Activity Relationship (SAR) mapping of the scaffold to the Aldose Reductase active site.

Experimental Protocols

Synthesis of Spiro[pyrrolidine-3,4'-tetrahydropyran]-2,5-dione

Based on modified procedures from Malamas et al. (1998).

Reagents: Tetrahydro-4H-pyran-4-one, Ethyl cyanoacetate, Potassium Cyanide (KCN), Acetic Acid, Hydrochloric Acid.

Step 1: Knoevenagel Condensation

  • Dissolve tetrahydro-4H-pyran-4-one (10 mmol) and ethyl cyanoacetate (11 mmol) in toluene (50 mL).

  • Add catalytic ammonium acetate (1 mmol) and acetic acid (1 mmol).

  • Reflux with a Dean-Stark trap to remove water for 4–6 hours.

  • Concentrate in vacuo to yield the unsaturated cyanoester.

Step 2: Michael Addition & Cyclization

  • Dissolve the crude intermediate in Ethanol/Water (9:1).

  • Add KCN (12 mmol) carefully (Caution: Toxic).

  • Stir at 60°C for 3 hours.

  • Acidify the mixture with conc. HCl and reflux for 4 hours to induce hydrolysis of the nitrile/ester and subsequent decarboxylative cyclization.

  • Cool to 0°C. The spiro-succinimide product often precipitates. Recrystallize from Ethanol.[1][2][3]

In Vitro Aldose Reductase Assay

Principle: Monitor the decrease in absorbance at 340 nm due to the oxidation of NADPH.

  • Enzyme Preparation: Homogenize rat lens (or use recombinant human ALR2) in phosphate buffer (pH 6.2). Centrifuge at 10,000g to obtain the supernatant.

  • Reaction Mixture:

    • 100 mM Phosphate Buffer (pH 6.2).

    • 0.15 mM NADPH.

    • 10 mM DL-Glyceraldehyde (substrate).

    • Test Compound (dissolved in DMSO, final conc <1%).

  • Measurement:

    • Incubate enzyme + inhibitor + NADPH for 5 mins at 30°C.

    • Start reaction by adding substrate.[4]

    • Measure

      
       over 5 minutes.
      
  • Calculation:

    
     is calculated by plotting % Inhibition vs. log[Concentration].
    

References

  • Malamas, M. S., et al. (1998). "Novel, Highly Potent Aldose Reductase Inhibitors: (R)-(-)-2-(4-bromo-2-fluorobenzyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-4-spiro-3'-pyrrolidine-1,2',3,5'-tetrone (AS-3201) and Its Congeners." Journal of Medicinal Chemistry. Link

  • Sarges, R., et al. (1990).[5] "Spiro Hydantoin Aldose Reductase Inhibitors Derived from 8-Aza-4-chromanones." Journal of Medicinal Chemistry. Link

  • Kurono, M., et al. (2008). "Stability and hydrolysis kinetics of spirosuccinimide type inhibitors of aldose reductase in aqueous solution." Journal of Pharmaceutical Sciences. Link

  • Schnur, R. C., et al. (1982).[6] "Spiro oxazolidinedione aldose reductase inhibitors." Journal of Medicinal Chemistry. Link

Sources

Exploratory

The Ascent of Spirocycles: A Technical Guide to Unleashing Three-Dimensionality in Drug Discovery

In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly venturing beyond the traditional "flatland" of aromatic scaffolds. This guide delves into the burgeoning field of spirocyclic chemistry...

Author: BenchChem Technical Support Team. Date: March 2026

In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly venturing beyond the traditional "flatland" of aromatic scaffolds. This guide delves into the burgeoning field of spirocyclic chemistry, providing researchers, scientists, and drug development professionals with a comprehensive technical overview of these unique three-dimensional structures and their profound impact on modern drug discovery. We will explore the rationale behind their design, detail synthetic strategies, and showcase their successful application in creating next-generation medicines.

Escaping Flatland: The Imperative for Three-Dimensionality

For decades, drug discovery has been dominated by planar, aromatic compounds. While this approach has yielded numerous successful drugs, it has also led to challenges such as poor solubility, metabolic instability, and off-target effects. The "escape from flatland" philosophy advocates for the exploration of more three-dimensional molecular architectures to access novel chemical space and improve the "drug-likeness" of lead compounds.[1][2]

Spirocycles, which are characterized by two rings sharing a single carbon atom, are at the forefront of this movement.[3] Their inherent rigidity and three-dimensional arrangement of atoms offer a powerful solution to many of the limitations associated with their planar counterparts.

The Spirocyclic Advantage: Engineering Superior Drug Properties

The incorporation of a spirocyclic scaffold can impart a multitude of desirable properties to a drug candidate, fundamentally enhancing its potential for clinical success.

Physicochemical Property Modulation

The introduction of a spirocyclic moiety, with its higher fraction of sp³-hybridized carbon atoms, can significantly improve a molecule's physicochemical profile.[2][4] This often translates to:

  • Increased Aqueous Solubility: The less planar and more polar nature of spirocycles can disrupt crystal packing and improve interactions with water molecules, leading to enhanced solubility.[2][5]

  • Reduced Lipophilicity (logP): Moving away from extended aromatic systems towards more saturated spirocyclic structures generally lowers a compound's lipophilicity, which can improve its pharmacokinetic properties and reduce off-target toxicity.[2]

  • Enhanced Metabolic Stability: The rigid spirocyclic core can shield metabolically labile sites from enzymatic degradation, thereby increasing the compound's half-life in the body.[2][5]

. Table 1: Comparative Physicochemical Properties of Spirocyclic vs. Non-Spirocyclic Analogues

Parent Compound (Non-Spirocyclic) Spirocyclic Analogue Property Improvement Reference
Planar PLK4 InhibitorSpiro-cyclopropane AnalogueImproved aqueous solubility and metabolic stability[5]
Piperidine-containing CompoundAzaspiro[3.3]heptane AnalogueLower cLogP, higher aqueous solubility, and improved metabolic stability[2][5]
Olaparib (PARP Inhibitor)Diazaspiro[3.3]heptane AnalogueAlthough a 2-fold reduction in potency, significantly increased selectivity for PARP-1 and reduced DNA damage and cytotoxicity.[4]
Enhanced Potency and Selectivity

The conformational rigidity of spirocyclic scaffolds is a key driver of their ability to improve a drug's pharmacological profile. By pre-organizing the pharmacophoric elements in a specific and well-defined spatial orientation, spirocycles can facilitate a more precise and high-affinity interaction with the target protein's binding site.[1][5] This "entropic advantage" often leads to:

  • Increased Potency: A more favorable binding conformation can result in a significant boost in inhibitory or agonistic activity. For instance, the introduction of a spirocyclic constraint in a GPR40 agonist led to a greater than 6-fold increase in potency.[5]

  • Improved Selectivity: The unique three-dimensional shape of a spirocyclic ligand can enable it to fit more exquisitely into the intended target's binding pocket while avoiding interactions with off-targets, thereby enhancing selectivity and reducing the risk of side effects.[2][4]

Constructing Complexity: Synthetic Strategies for Spirocyclic Scaffolds

The synthesis of spirocyclic compounds, once considered a significant challenge, has been made more accessible through the development of novel synthetic methodologies and the increasing availability of spirocyclic building blocks.

Key Synthetic Approaches

Several powerful strategies are employed for the construction of spirocyclic frameworks:

  • Intramolecular Cycloadditions: [3+2] and [2+2] cycloaddition reactions are powerful methods for the stereoselective synthesis of complex spirocycles. For example, the 1,3-dipolar cycloaddition of azomethine ylides with dipolarophiles is a widely used method for constructing spiro-pyrrolidine and spiro-oxindole scaffolds.[6]

  • Ring-Closing Metathesis (RCM): RCM has emerged as a versatile tool for the synthesis of a wide range of carbocyclic and heterocyclic spirocycles.

  • Intramolecular Alkylation and Aldol Reactions: These classic carbon-carbon bond-forming reactions can be effectively applied to the synthesis of spirocyclic systems from appropriately functionalized precursors.

  • Rearrangement Reactions: Pinacol and semi-pinacol rearrangements can be utilized to construct spirocyclic ketones from vicinal diols.

Detailed Experimental Protocol: Synthesis of a Spiro-oxindole Derivative

The following protocol describes a typical three-component reaction for the synthesis of a spiro[dihydropyridine-oxindole] derivative, a scaffold with significant biological activity.[7]

Reaction: Three-component reaction of an arylamine, isatin, and cyclopentane-1,3-dione.

Materials:

  • Arylamine (e.g., aniline, 2.0 mmol)

  • Isatin (2.0 mmol)

  • Cyclopentane-1,3-dione (2.0 mmol, 0.196 g)

  • Acetic acid (10.0 mL)

  • Cold ethanol

Procedure:

  • To a round-bottom flask, add the arylamine (2.0 mmol), isatin (2.0 mmol), and cyclopentane-1,3-dione (2.0 mmol, 0.196 g).

  • Add acetic acid (10.0 mL) to the flask.

  • Stir the mixture at room temperature for approximately 9–12 hours.

  • The resulting precipitate is collected by filtration.

  • Wash the collected solid with cold ethanol to yield the pure spiro[dihydropyridine-oxindole] product.

Self-Validation: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The final product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The appearance of characteristic signals for the spirocyclic core in the NMR spectra validates the successful synthesis.

The Impact of Spirocycles in Medicine: From Bench to Bedside

The theoretical advantages of spirocyclic scaffolds have translated into tangible successes in drug development, with numerous spirocyclic compounds entering clinical trials and several receiving regulatory approval.

Approved Spirocyclic Drugs

A growing number of FDA-approved drugs feature a spirocyclic core, highlighting their therapeutic value across a range of diseases.

. Table 2: Examples of FDA-Approved Spirocyclic Drugs

Drug NameYear of ApprovalTherapeutic AreaMechanism of ActionReference
Griseofulvin1959AntifungalInterferes with fungal mitosis[3]
Fluspirilene1970AntipsychoticDopamine D2 and serotonin 5-HT2A receptor antagonist
Irbesartan1997AntihypertensiveAngiotensin II receptor antagonist
Drospirenone2000ContraceptiveProgestin
Bedaquiline2012AntituberculosisInhibitor of mycobacterial ATP synthase
Revumenib2024 (projected)Acute LeukemiaMenin-MLL interaction inhibitor
Spirocycles in Clinical Development

The pipeline of spirocyclic drug candidates continues to expand, with promising agents being investigated for a wide array of indications.

  • Oncology: Spirocyclic compounds are being explored as potent and selective inhibitors of various kinases and as modulators of protein-protein interactions, such as the p53-MDM2 interaction, a key target in cancer therapy.[3]

  • Central Nervous System (CNS) Disorders: The ability of spirocycles to fine-tune physicochemical properties makes them attractive for developing CNS-penetrant drugs targeting receptors and enzymes implicated in neurological and psychiatric conditions.

  • Infectious Diseases: The novel three-dimensional structures of spirocycles offer opportunities to develop new classes of antibacterial, antiviral, and antifungal agents that can overcome existing resistance mechanisms.[3]

In Silico Design: Computationally Guided Exploration of Spirocyclic Space

The rational design of spirocyclic libraries is greatly facilitated by computational chemistry tools. These methods allow for the in silico enumeration and evaluation of vast numbers of virtual compounds, prioritizing those with the highest probability of being active and possessing favorable drug-like properties.

Computational Workflow for Spirocyclic Library Design

A typical computational workflow for designing and screening spirocyclic libraries involves several key steps:

.

G A Scaffold Selection or De Novo Design B Virtual Library Enumeration A->B C Physicochemical Property Filtering (e.g., Ro5, solubility) B->C D Structure-Based Virtual Screening (Docking) C->D E Ligand-Based Virtual Screening (Pharmacophore, Shape) C->E F Hit Prioritization and Selection D->F E->F G Synthesis and Biological Evaluation F->G

Caption: A generalized workflow for the computational design and screening of spirocyclic libraries.

Key Software and Techniques

Several commercial and open-source software packages are available to support the design of spirocyclic libraries:

  • Library Enumeration: Software such as MOE (Molecular Operating Environment) and Schrödinger's Maestro provide tools for reaction-based and fragment-based enumeration of large virtual libraries around a spirocyclic core.[8][9][10] Open-source tools like RDKit and ChemT also offer powerful library generation capabilities.[11][12]

  • Virtual Screening: Docking programs like AutoDock, Glide, and GOLD are used to predict the binding mode and affinity of virtual compounds to a target protein. Pharmacophore modeling and shape-based screening are complementary ligand-based approaches that can also be employed.[13]

  • ADMET Prediction: In silico models are used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the enumerated compounds, helping to filter out molecules with undesirable profiles early in the design process.

Conclusion and Future Perspectives

Spirocyclic scaffolds have firmly established themselves as a valuable asset in the medicinal chemist's toolbox.[3] Their inherent three-dimensionality provides a powerful strategy to overcome many of the limitations associated with traditional planar drug molecules, leading to compounds with improved physicochemical properties, enhanced potency and selectivity, and novel intellectual property. While synthetic challenges can still exist, the continuous development of new synthetic methods and the increasing commercial availability of spirocyclic building blocks are paving the way for their broader application. As our understanding of the complex interplay between three-dimensional molecular structure and biological activity deepens, we can expect to see an even greater surge in the discovery and development of innovative spirocyclic therapeutics that address unmet medical needs.

References

  • ChemT, an open-source software for building template-based chemical libraries. Available at: [Link]

  • Synthesis of spiro[3.3]heptane-2-carboxylic acid. PrepChem.com. Available at: [Link]

  • DataWarrior. Open Molecules. Available at: [Link]

  • ChemLG – A Library Generator for the Exploration and Enumeration of Chemical and Materials Space. GitHub Pages. Available at: [Link]

  • OpenEye Generative Chemistry for Libraries Enumeration. OpenEye Scientific. Available at: [Link]

  • Chemoinformatics-based enumeration of chemical libraries: a tutorial. Journal of Cheminformatics. Available at: [Link]

  • Synthesis procedure of spirooxindole derivatives. ResearchGate. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of a Series of Spiro Analogues as Novel HPK1 Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Synthesis of spiro[dihydropyridine-oxindoles] via three-component reaction of arylamine, isatin and cyclopentane-1,3-dione. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Transition metal-catalyzed synthesis of spirooxindoles. RSC Advances. Available at: [Link]

  • Synthesis and Characterization of New Spirooxindoles Including Triazole and Benzimidazole Pharmacophores via [3+2] Cycloaddition Reaction: An MEDT Study of the Mechanism and Selectivity. Molecules. Available at: [Link]

  • Synthesis of Spirooxindole-γ-Lactones via Engaging Oxindole-Templated Azaoxyallyl Cation with 2-Naphthols. The Journal of Organic Chemistry. Available at: [Link]

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. ResearchGate. Available at: [Link]

  • Graphviz tutorial. YouTube. Available at: [Link]

  • Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett. Available at: [Link]

  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery. Available at: [Link]

  • Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. Tetrahedron: Asymmetry. Available at: [Link]

  • Dot diagrams. KaiserScience. Available at: [Link]

  • In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers in Chemistry. Available at: [Link]

  • Selective P450BM3 Hydroxylation of the Spiro[3.3]heptane Core as a Route to Potential Drug Fragment Molecules. Organic Letters. Available at: [Link]

  • graphviz-tutorial. GitHub. Available at: [Link]

  • Drawing dot- and- cross diagrams of Covalent Molecules. Emily Learning. Available at: [Link]

  • Identification of A Novel Spirocyclic Nek2 Inhibitor Using High Throughput Virtual Screening. Scientific Reports. Available at: [Link]

  • Designing quality ligand libraries. Schrödinger. Available at: [Link]

  • Scaffold-Focused Virtual Screening: Prospective Application to the Discovery of TTK Inhibitors. Journal of Chemical Information and Modeling. Available at: [Link]

  • Molecular Operating Environment (MOE). Chemical Computing Group. Available at: [Link]

  • How to Draw Lewis Dot Diagrams for Molecules. YouTube. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of a Series of Spiro Analogues as Novel HPK1 Inhibitors. ResearchGate. Available at: [Link]

  • The use of computational methods in the discovery and design of kinase inhibitors. Current Pharmaceutical Design. Available at: [Link]

  • External Resources. Graphviz. Available at: [Link]

  • Drawing dot structures. Khan Academy. Available at: [Link]

  • Graphviz Examples and Tutorial. Sketchviz. Available at: [Link]

  • Building diagrams using graphviz. Chad's Blog. Available at: [Link]

  • MOE Virtual Screening | How to create Ligands Datasets. YouTube. Available at: [Link]

  • Schrödinger Notes—Enumeration Tools for Library Design. J's Blog. Available at: [Link]

  • Dot-&-Cross Diagrams (Cambridge (CIE) AS Chemistry): Revision Note. Save My Exams. Available at: [Link]

  • Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. Available at: [Link]

  • Beginning with Maestro. Schrödinger. Available at: [Link]

  • MS Maestro. Schrödinger. Available at: [Link]

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry. Available at: [Link]

  • Getting going with Maestro. YouTube. Available at: [Link]

  • Scaffold Replacement in MOE. Chemical Computing Group. Available at: [Link]

  • Virtual Combinatorial Chemistry and Pharmacological Screening: A Short Guide to Drug Design. Molecules. Available at: [Link]

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Foundational

Introduction: Navigating Spirocyclic Scaffolds in Medicinal Chemistry

An In-Depth Technical Guide to Spirocyclic Imides: Focus on 8-Oxa-2-azaspiro[4.5]decane-1,3-dione and its Isomer 8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione Spirocyclic systems, characterized by two rings sharing a single...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Spirocyclic Imides: Focus on 8-Oxa-2-azaspiro[4.5]decane-1,3-dione and its Isomer 8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione

Spirocyclic systems, characterized by two rings sharing a single atom, are of significant interest in drug discovery. Their rigid, three-dimensional structures provide a unique conformational landscape that can enhance binding affinity and selectivity for biological targets. This guide focuses on the PubChem data for 8-Oxa-2-azaspiro[4.5]decane-1,3-dione . However, a critical analysis of available data reveals that a closely related isomer, 8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione (PubChem CID: 217651) , is more extensively characterized. The latter incorporates a hydantoin ring, a privileged scaffold known for a wide range of biological activities including anticonvulsant, anticancer, and anti-inflammatory properties.[1]

This document will provide a comprehensive overview of the well-documented isomer (CID 217651) as a representative of this structural class, covering its chemical properties, safety data, and the broader pharmacological context of spiro-hydantoins. We will also present the limited available data for the specifically requested 8-Oxa-2-azaspiro[4.5]decane-1,3-dione to ensure a complete analysis.

Compound Profile: 8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione (PubChem CID: 217651)

This molecule features a spirocyclic fusion of a tetrahydropyran ring and a hydantoin (imidazolidine-2,4-dione) ring. This structure is the primary subject of available public data.

Chemical Identifiers and Descriptors

A unique chemical identity is established through various standard nomenclature systems. These identifiers are crucial for unambiguous database searching and regulatory documentation.

IdentifierValueSource
PubChem CID 217651PubChem[2]
IUPAC Name 8-oxa-1,3-diazaspiro[4.5]decane-2,4-dionePubChem[2]
CAS Number 39124-19-1PubChem[2], BOC Sciences[]
Molecular Formula C₇H₁₀N₂O₃PubChem[2]
Canonical SMILES C1COCCC12C(=O)NC(=O)N2PubChem[2]
InChIKey ZJAGHKBPSTXBRB-UHFFFAOYSA-NPubChem[2]
Physicochemical Properties (Computed)

The following properties are computationally predicted by PubChem and provide insight into the molecule's expected behavior in biological and chemical systems.[2]

PropertyValueUnit
Molecular Weight 170.17 g/mol
Monoisotopic Mass 170.06914219Da
XLogP3 -0.8
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 0
Topological Polar Surface Area 67.4Ų
Safety and Hazard Information

Based on notifications to the ECHA C&L Inventory, this compound is classified with the following hazards. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be used when handling this chemical.[2][4]

GHS ClassificationCodeDescription
Acute Toxicity, OralH302Harmful if swallowed
Skin Corrosion/IrritationH315Causes skin irritation
Serious Eye Damage/IrritationH319Causes serious eye irritation

This GHS information is based on a single notification to the ECHA C&L inventory and may not be exhaustive.[2]

Synthesis and Pharmacological Context

While specific synthesis routes for 8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione are not detailed in the provided search results, the synthesis of related spiro-hydantoins often follows established organic chemistry pathways. A general, conceptual approach is outlined below.

Conceptual Synthetic Workflow

The synthesis of spiro-hydantoins can often be achieved through a multi-step process starting from a suitable ketone, which serves as the precursor for the spirocyclic core. The Bucherer-Bergs reaction or related pathways are common for creating the hydantoin moiety.

G A Tetrahydropyran-4-one (Starting Material) B Reaction with KCN and (NH4)2CO3 (Bucherer-Bergs Reaction) A->B Step 1 C Formation of Spiro-Hydantoin Core B->C Step 2 D 8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione (Final Product) C->D Cyclization

Caption: Conceptual workflow for spiro-hydantoin synthesis.

Biological Significance of the Hydantoin Scaffold

The hydantoin ring present in CID 217651 is a well-established "privileged scaffold" in medicinal chemistry. Molecules containing this core structure have demonstrated a wide array of pharmacological activities.[1] This suggests that 8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione could be a valuable building block or lead compound for drug discovery programs.

G cluster_0 Core Scaffold cluster_1 Potential Therapeutic Applications Core Spiro-Hydantoin Core (e.g., CID 217651) App1 Anticonvulsant Core->App1 App2 Anticancer Core->App2 App3 Anti-inflammatory Core->App3 App4 Antiviral Core->App4

Caption: The spiro-hydantoin core and its potential applications.

Compound Profile: 8-Oxa-2-azaspiro[4.5]decane-1,3-dione

This is the compound originally specified in the topic. It features a succinimide ring rather than a hydantoin ring. Publicly available experimental data for this molecule is very limited; the information below is derived from computational predictions found on PubChemLite.[5]

Chemical Identifiers and Predicted Properties
IdentifierValueSource
Molecular Formula C₈H₁₁NO₃PubChemLite[5]
SMILES C1COCCC12CC(=O)NC2=OPubChemLite[5]
InChIKey IHCTUJSPEDLQRV-UHFFFAOYSA-NPubChemLite[5]
Monoisotopic Mass 169.0739Da
XlogP (predicted) -0.8

The synthesis of this spiro-succinimide could potentially be achieved from tetrahydropyran-4-one and reagents suitable for forming the succinimide ring, though specific protocols were not identified.

Conclusion

While the query specified 8-Oxa-2-azaspiro[4.5]decane-1,3-dione , the landscape of available scientific data points to its isomer, 8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione (CID 217651) , as the more thoroughly documented compound. This guide has provided a detailed summary of the chemical identifiers, computed properties, and safety information for this spiro-hydantoin. The established pharmacological importance of the hydantoin scaffold suggests that CID 217651 and related compounds are of significant interest for further research and development in medicinal chemistry. The lack of extensive data on the spiro-succinimide isomer highlights a potential area for future investigation.

References

  • PubChem. 8-Oxa-1,3-diazaspiro(4.5)decane-2,4-dione. National Center for Biotechnology Information. [Link]

  • PubChem. 2-Azaspiro[4.5]decane-1,3-dione. National Center for Biotechnology Information. [Link]

  • MDPI. 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. MDPI. [Link]

  • ResearchGate. Synthesis of 8-oxa-2-azaspiro[4.5]decane | Request PDF. ResearchGate. [Link]

  • Capot Chemical. MSDS of 8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione. Capot Chemical. [Link]

  • PubChemLite. 8-oxa-2-azaspiro[4.5]decane-1,3-dione. PubChemLite. [Link]

  • Google Patents. CN111518015A - Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.5] decane-2-formic acid ester.
  • PubMed. Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. PubMed. [Link]

  • PubChem. 8-Oxa-2-azaspiro(4.5)decane. National Center for Biotechnology Information. [Link]

  • Google Patents. CN110818712A - 1-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione and its synthetic method and intermediate product.
  • ScienceDirect. 1-oxa-3,7-diazaspiro[4.5]decan-2-one derivatives as potent KRAS-G12D inhibitors: A multidisciplinary approach integrating machine learning, synthesis, and biological evaluation. ScienceDirect. [Link]

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Exploratory

Technical Guide: Heterocyclic Building Blocks Containing the Succinimide Moiety

Executive Summary: The Dichotomy of the Ring In the landscape of heterocyclic building blocks, the succinimide (pyrrolidine-2,5-dione) moiety occupies a unique position defined by a critical dichotomy: stability vs. reac...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Dichotomy of the Ring

In the landscape of heterocyclic building blocks, the succinimide (pyrrolidine-2,5-dione) moiety occupies a unique position defined by a critical dichotomy: stability vs. reactivity .

In small molecule medicinal chemistry (e.g., anticonvulsants), the succinimide ring is a robust, stable pharmacophore that resists metabolic cleavage. Conversely, in the rapidly evolving field of Antibody-Drug Conjugates (ADCs), the succinimide ring—formed via maleimide-thiol conjugation—is a transient species. Its "instability" (susceptibility to hydrolysis) is paradoxically engineered to prevent the catastrophic retro-Michael deconjugation of cytotoxic payloads.

This guide explores this duality, providing actionable protocols for synthesizing the scaffold and manipulating its hydrolytic stability for therapeutic applications.[1][2]

Synthetic Strategies: Constructing the Core

The formation of the succinimide ring is thermodynamically favorable but often requires forcing conditions to overcome the intermediate amic acid "trap."

The Thermal Dehydration Route (Classical)

The most robust method involves the condensation of succinic anhydride with primary amines. The reaction proceeds through a nucleophilic attack to form an open-chain succinamic acid, followed by ring closure.

  • Critical Process Parameter (CPP): The second step (cyclization) is the bottleneck. While the amic acid forms at room temperature, ring closure requires dehydration.

  • Reagents: Neat heating (fusion), Acetic Anhydride/NaOAc, or HMDS/ZnCl2.

The "Green" Aqueous Synthesis

Recent advancements have demonstrated that water at high temperatures (100°C) can act as a pseudo-acid catalyst, promoting cyclization without toxic dehydrating agents. This is particularly useful for scale-up of polar substrates.

Visualization: Synthetic Pathways

Synthesis cluster_0 Thermodynamic Sink Anhydride Succinic Anhydride (Electrophile) AmicAcid Succinamic Acid (Intermediate) Anhydride->AmicAcid Nucleophilic Attack (RT, fast) Amine Primary Amine (R-NH2) Amine->AmicAcid Succinimide N-Substituted Succinimide AmicAcid->Succinimide Dehydration (Ac2O or Heat >150°C) SideProduct Polymeric Amides AmicAcid->SideProduct Intermolecular Reaction

Figure 1: The thermodynamic progression from anhydride to the stable succinimide ring. Note the competition between intramolecular cyclization and intermolecular polymerization.

The Bioconjugation Nexus: The Thiosuccinimide Instability[3]

In ADC development, the succinimide moiety is not the starting material but the linkage product formed when a cysteine thiol attacks a maleimide linker.

The Retro-Michael Threat

The thiosuccinimide ring is not chemically inert. In plasma, it exists in equilibrium with the open maleimide form via the retro-Michael reaction . If the maleimide dissociates, it can react with serum albumin (HSA), transferring the cytotoxic payload away from the antibody (off-target toxicity).

Engineering Hydrolysis for Stability

To lock the payload onto the antibody, we exploit succinimide ring hydrolysis .[3]

  • Mechanism: Water attacks the carbonyl carbon of the thiosuccinimide ring.

  • Result: The ring opens to form a succinamic acid thioether.

  • Benefit: This open form cannot undergo retro-Michael elimination. The linkage becomes permanent.

Expert Insight: Modern "self-hydrolyzing" maleimides incorporate a basic amine (e.g., N-amino-ethyl) near the maleimide. This internal base catalyzes water attack, forcing the ring open within hours of conjugation, effectively "curing" the ADC stability issue.

Visualization: The Stability Fork

ADC_Stability Maleimide Maleimide-Linker-Payload Thiosuccinimide Thiosuccinimide Conjugate (Metastable) Maleimide->Thiosuccinimide Michael Addition (Fast) Retro Deconjugation (Payload loss to Albumin) Maleimide->Retro Thiol Exchange (In Plasma) Thiol Antibody-Cysteine (SH) Thiol->Thiosuccinimide Michael Addition (Fast) Thiosuccinimide->Maleimide Retro-Michael (Reversible) Hydrolyzed Hydrolyzed Succinamic Acid (Stable/Irreversible) Thiosuccinimide->Hydrolyzed Ring Opening Hydrolysis (pH > 7.5 or Assisted)

Figure 2: The critical divergence in ADC stability. The goal is to drive the reaction down the green path (Hydrolysis) before the red path (Retro-Michael) occurs.

Medicinal Chemistry Applications

Anticonvulsants (T-Type Calcium Channel Blockers)

Unlike the ADC linkers, small molecule drugs require the succinimide ring to remain closed and lipophilic to cross the blood-brain barrier (BBB).

  • Ethosuximide: 3-ethyl-3-methylpyrrolidine-2,5-dione.

  • SAR: Substitution at the C3 position is critical for activity and metabolic stability. The imide proton (N-H) serves as a hydrogen bond donor within the binding pocket.

Targeted Protein Degradation (TPD)

While Thalidomide and Lenalidomide utilize a glutarimide (6-membered) ring to bind the E3 ligase Cereblon (CRBN), succinimide derivatives are extensively used as activated esters (NHS-esters) to attach these ligands to linkers.

  • N-Hydroxysuccinimide (NHS): The standard reagent for activating carboxylates, allowing the modular assembly of PROTACs.

Experimental Protocols

Protocol A: Synthesis of N-Phenylsuccinimide (Standard Thermal)

Use this for generating robust building blocks for SAR studies.

  • Stoichiometry: Mix Succinic Anhydride (10 mmol, 1.0 eq) and Aniline (10 mmol, 1.0 eq) in a round-bottom flask.

  • Solvent: Add Toluene (50 mL).

  • Apparatus: Attach a Dean-Stark trap and reflux condenser.

  • Reaction: Reflux for 4–6 hours. Water evolution indicates cyclization.

  • Workup: Cool to RT. The product often crystallizes directly. Filter and wash with cold ethanol.

  • Validation: 1H NMR (CDCl3) should show a singlet ~2.8-2.9 ppm (4H, succinimide backbone) and disappearance of the broad amide/acid peaks of the intermediate.

Protocol B: Monitoring Thiosuccinimide Hydrolysis (ADC Stability)

Use this to verify if your linker system is stable or prone to deconjugation.

  • Conjugation: React Maleimide-Linker (100 µM) with Cysteine-Peptide (150 µM) in PBS (pH 7.4) for 1 hour.

  • Incubation: Split sample into two.

    • Sample A: Keep at pH 7.4, 37°C.

    • Sample B: Adjust to pH 9.0 (accelerated hydrolysis control).

  • Analysis (LC-MS): Inject aliquots at t=0, 4h, 24h.

  • Data Interpretation:

    • Thiosuccinimide (Ring Closed): Mass = M_peptide + M_linker.

    • Hydrolyzed (Ring Open): Mass = M_peptide + M_linker + 18 Da (Water) .

  • Criteria: A stable ADC linker should show >90% conversion to the +18 Da species within 24h at pH 7.4 if it is a "self-hydrolyzing" design.

Quantitative Data Summary

ParameterSuccinimide (Ring Closed)Succinamic Acid (Ring Open)Relevance
Molecular Weight MWMW + 18.01 DaMass Spec identification
Lipophilicity High (LogP > 0)Low (Contains -COOH)BBB Permeability
Reactivity Electrophilic (if activated)InertADC Safety
Retro-Michael Possible (Unstable)Impossible (Stable)Plasma Half-life

References

  • Mechanisms of Thiosuccinimide Hydrolysis in ADCs Lyon, R. P., et al. "Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates."[4][3] Nature Biotechnology (2014). [Link]

  • Synthesis of Succinimides via Green Chemistry Gomes, C. S. B., et al. "A reaction of N-substituted succinimides with hydroxylamine as a novel approach to the synthesis of hydroxamic acids."[5] Molecules (2023). [Link][5]

  • Anticonvulsant Succinimide Pharmacology Gomeni, R., et al. "Pharmacokinetics and Pharmacodynamics of Ethosuximide in Patients with Absence Seizures." Clinical Pharmacokinetics. [Link]

  • Retro-Michael Decomposition Pathways Shen, B. Q., et al. "Conjugation site modulates the in vivo stability and therapeutic activity of antibody-drug conjugates." Nature Biotechnology (2012). [Link]

Sources

Foundational

8-Oxa-2-azaspiro[4.5]decane-1,3-dione molecular weight and formula

An In-depth Technical Guide to 8-Oxa-2-azaspiro[4.5]decane-1,3-dione for Researchers and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehen...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 8-Oxa-2-azaspiro[4.5]decane-1,3-dione for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 8-Oxa-2-azaspiro[4.5]decane-1,3-dione, a heterocyclic compound of significant interest in medicinal chemistry and drug development. By integrating a succinimide ring, a tetrahydropyran moiety, and a spirocyclic core, this molecule presents a unique three-dimensional architecture for probing biological systems. This document details its molecular properties, outlines plausible synthetic strategies, predicts its spectroscopic characteristics, and explores its potential therapeutic applications based on established knowledge of its constituent chemical motifs. The guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and evaluation of novel spirocyclic compounds for therapeutic purposes.

Introduction: The Architectural Significance of 8-Oxa-2-azaspiro[4.5]decane-1,3-dione

The quest for novel therapeutic agents with improved efficacy and safety profiles has led medicinal chemists to explore increasingly complex and three-dimensional chemical spaces. Spirocyclic scaffolds have emerged as particularly valuable frameworks in modern drug design. Their rigid, well-defined three-dimensional geometry allows for precise orientation of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets.

8-Oxa-2-azaspiro[4.5]decane-1,3-dione is a prime example of such a scaffold. It is characterized by the fusion of two key heterocyclic rings at a single quaternary carbon atom (the spiro center):

  • A Succinimide (Pyrrolidine-2,5-dione) Ring: This five-membered cyclic imide is a "privileged" structure in medicinal chemistry, found in a wide array of therapeutic agents with activities including anticonvulsant, anti-inflammatory, antitumor, and antimicrobial effects.[1][2]

  • A Tetrahydropyran Ring: This six-membered oxygen-containing heterocycle is a common motif in numerous natural products and approved drugs. Its inclusion can improve pharmacokinetic properties such as solubility and metabolic stability.

The unique combination of these two rings through a spiro linkage creates a structurally novel and synthetically challenging molecule with considerable potential for the development of new chemical entities. This guide will provide an in-depth analysis of its chemical properties, synthesis, and potential biological relevance.

Core Molecular Properties

While extensive experimental data for 8-Oxa-2-azaspiro[4.5]decane-1,3-dione is not widely available in the public domain, its fundamental molecular properties can be accurately calculated based on its confirmed structure. The structural information, including the molecular formula and SMILES notation, is corroborated by its entry in chemical databases.[3]

PropertyValueSource
Molecular Formula C₈H₁₁NO₃PubChemLite[3]
Molecular Weight 169.18 g/mol Calculated
Monoisotopic Mass 169.0739 DaPubChemLite[3]
IUPAC Name 8-oxa-2-azaspiro[4.5]decane-1,3-dioneIUPAC Nomenclature
SMILES C1COCCC12CC(=O)NC2=OPubChemLite[3]
InChI Key IHCTUJSPEDLQRV-UHFFFAOYSA-NPubChemLite[3]
Predicted XlogP -0.8PubChemLite[3]

Strategies for Chemical Synthesis

The synthesis of spirosuccinimides represents a significant challenge in organic chemistry, requiring precise control over the formation of the quaternary spirocenter. Based on established methodologies for related compounds, a plausible and efficient synthetic pathway for 8-Oxa-2-azaspiro[4.5]decane-1,3-dione can be proposed.

Proposed Retrosynthetic Analysis and Forward Synthesis

A logical approach to constructing the target molecule involves the formation of the succinimide ring onto a pre-existing tetrahydropyran core. A potential retrosynthetic analysis is outlined below, starting from the commercially available tetrahydropyran-4-one.

G target 8-Oxa-2-azaspiro[4.5]decane-1,3-dione intermediate1 Spiro-cyanoester target->intermediate1 Cyclization intermediate2 Tetrahydropyran-4-ylidene-cyanoacetate intermediate1->intermediate2 Michael Addition start Tetrahydropyran-4-one + Cyanoacetic Ester intermediate2->start Knoevenagel Condensation reagent1 Michael Acceptor (e.g., Acrylonitrile) reagent1->intermediate1 reagent2 Base, then Hydrol./Decarbox. reagent2->target

Caption: Retrosynthetic analysis for 8-Oxa-2-azaspiro[4.5]decane-1,3-dione.

Experimental Protocol (Proposed)

This protocol describes a step-by-step methodology based on the above retrosynthetic analysis.

Step 1: Knoevenagel Condensation to form Ethyl 2-cyano-2-(tetrahydro-2H-pyran-4-ylidene)acetate

  • To a solution of tetrahydropyran-4-one (1.0 eq) and ethyl cyanoacetate (1.1 eq) in toluene, add a catalytic amount of piperidine and acetic acid.

  • Fit the reaction vessel with a Dean-Stark apparatus to remove water azeotropically.

  • Heat the mixture to reflux until no more water is collected.

  • Cool the reaction mixture, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the ylidene intermediate.

    • Causality: The Knoevenagel condensation is a classic and reliable method for forming carbon-carbon double bonds by reacting an active methylene compound (ethyl cyanoacetate) with a ketone. The use of a Dean-Stark trap drives the equilibrium towards the product by removing water.

Step 2: Michael Addition to form the Spiro Intermediate

  • Dissolve the ylidene intermediate (1.0 eq) in a suitable solvent such as ethanol.

  • Add a Michael acceptor like acrylonitrile (1.2 eq) and a catalytic amount of a base (e.g., sodium ethoxide).

  • Stir the reaction at room temperature until TLC analysis indicates the complete consumption of the starting material.

  • Neutralize the reaction with a mild acid and remove the solvent in vacuo.

    • Causality: The Michael addition is a conjugate addition of a nucleophile (the carbanion formed from the cyanoacetate) to an α,β-unsaturated carbonyl compound (or equivalent). This step is crucial for constructing the carbon skeleton of the succinimide ring.

Step 3: Hydrolysis and Cyclization to form 8-Oxa-2-azaspiro[4.5]decane-1,3-dione

  • Subject the crude product from Step 2 to acidic hydrolysis (e.g., concentrated HCl) under heating.

  • This step will hydrolyze both the ester and the nitrile groups to carboxylic acids, followed by decarboxylation and intramolecular cyclization via amide bond formation to yield the final succinimide ring.

  • After cooling, neutralize the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, concentrate, and purify the final product by recrystallization or column chromatography.

    • Causality: This one-pot hydrolysis and cyclization cascade is an efficient way to form the stable five-membered succinimide ring from the dinitrile or cyano-ester precursor.

Alternative Synthetic Approaches

Modern synthetic organic chemistry offers several powerful alternatives for constructing spirosuccinimide scaffolds.

  • 1,3-Dipolar Cycloaddition: The reaction of azomethine ylides with maleimides is a well-established method for synthesizing succinimide-fused spiro-pyrrolidines.[4][5] This approach offers high diastereoselectivity and atom economy.

  • Transition-Metal Catalyzed C-H Activation/Annulation: Rhodium(III)-catalyzed C-H activation followed by spiro-annulation with maleimides has recently emerged as a powerful tool for creating complex spirosuccinimides from simple aromatic or heteroaromatic precursors.[6][7][8]

Predicted Spectroscopic Characterization

The following table summarizes the predicted spectroscopic data for 8-Oxa-2-azaspiro[4.5]decane-1,3-dione, based on the analysis of its functional groups and known data for similar structures.

TechniquePredicted Features
¹H NMR - N-H proton: A broad singlet around 8-9 ppm. - -CH₂-O- protons (tetrahydropyran ring): Multiplets in the range of 3.5-4.0 ppm. - -CH₂- protons (succinimide ring): A singlet or AB quartet around 2.7-3.0 ppm. - Other -CH₂- protons (tetrahydropyran ring): Multiplets in the range of 1.6-2.0 ppm.
¹³C NMR - Carbonyl carbons (C=O): Two signals in the range of 175-180 ppm. - Spiro carbon (quaternary C): A signal around 45-55 ppm. - -CH₂-O- carbons: Signals in the range of 65-70 ppm. - Other aliphatic carbons: Signals in the range of 30-40 ppm.
IR Spectroscopy - N-H stretch: A broad absorption band around 3200 cm⁻¹. - C-H stretch (aliphatic): Absorptions just below 3000 cm⁻¹. - C=O stretch (imide): Two strong absorption bands, typically around 1770 cm⁻¹ (asymmetric) and 1700 cm⁻¹ (symmetric). - C-O-C stretch: A strong absorption band around 1100 cm⁻¹.
Mass Spectrometry - [M+H]⁺: Expected at m/z 170.08. - [M+Na]⁺: Expected at m/z 192.06. - Fragmentation: Expect to see fragmentation patterns corresponding to the loss of CO, CO₂ and retro-Diels-Alder type cleavage of the tetrahydropyran ring.

Potential Applications in Drug Development

The structural motifs present in 8-Oxa-2-azaspiro[4.5]decane-1,3-dione suggest a high potential for biological activity, making it an attractive scaffold for drug discovery programs.

The Pharmacological Significance of the Succinimide Moiety

The succinimide ring is a cornerstone of many clinically used drugs. Its derivatives have demonstrated a wide spectrum of pharmacological activities.[2]

  • Anticonvulsant Activity: Ethosuximide, a well-known anti-epileptic drug, features a succinimide core.

  • Anti-inflammatory and Analgesic Activity: Several succinimide derivatives have shown potent anti-inflammatory effects.

  • Antitumor Activity: The succinimide scaffold is being actively investigated for the development of novel anticancer agents.[9]

  • Enzyme Inhibition: Succinimides are known to inhibit various enzymes, including cholinesterases, making them relevant for neurodegenerative diseases like Alzheimer's.[1]

The Role of Spirocyclic and Tetrahydropyran Motifs

The spirocyclic nature of the molecule provides conformational rigidity and a defined 3D structure, which can enhance binding to protein targets. The tetrahydropyran ring is often incorporated into drug candidates to improve their ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, particularly aqueous solubility and metabolic stability.

G cluster_0 Structural Motifs cluster_1 Potential Biological Activities Core 8-Oxa-2-azaspiro[4.5]decane-1,3-dione Succinimide Succinimide Ring Core->Succinimide Spiro Spiro Center Core->Spiro THP Tetrahydropyran Ring Core->THP Activity1 Anticonvulsant Succinimide->Activity1 Activity2 Antitumor Succinimide->Activity2 Activity3 Anti-inflammatory Succinimide->Activity3 Activity4 Enzyme Inhibition (e.g., Cholinesterase) Succinimide->Activity4 PK Improved ADMET Properties Spiro->PK Rigidity, 3D Shape THP->PK Solubility, Stability

Caption: Relationship between structural motifs and potential therapeutic applications.

Conclusion and Future Outlook

8-Oxa-2-azaspiro[4.5]decane-1,3-dione represents a promising, yet underexplored, scaffold for medicinal chemistry. Its synthesis, while challenging, is achievable through established and emerging synthetic methodologies. The convergence of a pharmacologically validated succinimide ring with the favorable properties of a spirocyclic tetrahydropyran core makes this molecule and its derivatives highly attractive candidates for screening and lead optimization in various therapeutic areas. Future research should focus on the development and optimization of its synthesis, the exploration of its chemical space through derivatization, and the systematic evaluation of its biological activity against a range of therapeutic targets.

References

  • Hu, B., et al. (2021). Synthesis of Succinimide Spiro-Fused Sultams from the Reaction of N-(Phenylsulfonyl)acetamides with Maleimides via C(sp2)–H Activation. The Journal of Organic Chemistry, 86(15). [Link]

  • Li, Y., et al. (2018). A Facile One-Pot Construction of Succinimide-Fused Spiro[Pyrrolidine-2,3′-Oxindoles] via 1,3-Dipolar Cycloaddition Involving 3-Amino Oxindoles and Maleimides. Molecules, 23(10), 2465. [Link]

  • Hu, B., et al. (2021). Synthesis of Succinimide Spiro-Fused Sultams from the Reaction of N-(Phenylsulfonyl)acetamides with Maleimides via C(sp2)–H Activation. The Journal of Organic Chemistry. [Link]

  • CDD Vault. (n.d.). 8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione (CAS 39124-19-1). Collaborative Drug Discovery. [Link]

  • Tanimori, S., Fukubayashi, K., & Kirihata, M. (2000). Synthesis of the spirosuccinimide moiety of Asperparaline A. Bioscience, Biotechnology, and Biochemistry, 64(8), 1758-60. [Link]

  • PubChem. (n.d.). 8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione. National Center for Biotechnology Information. [Link]

  • Wang, L., et al. (2019). Straightforward Synthesis of Succinimide-Fused Pyrrolizidines by A Three-Component Reaction of α-Diketone, Amino Acid, and Maleimide. ResearchGate. [Link]

  • PubChem. (n.d.). 2-Oxa-8-azaspiro[4.5]decane. National Center for Biotechnology Information. [Link]

  • Krumina, A., et al. (2019). Entry to new spiroheterocycles via tandem Rh(II)-catalyzed O–H insertion/base-promoted cyclization involving diazoarylidene succinimides. Beilstein Journal of Organic Chemistry, 15, 2748-2757. [Link]

  • PubChemLite. (n.d.). 8-oxa-2-azaspiro[4.5]decane-1,3-dione. University of Luxembourg. [Link]

  • Guezgouz, R., et al. (2022). Antimicrobial Activity and In Silico Molecular Docking Studies of Pentacyclic Spiro[oxindole-2,3′-pyrrolidines] Tethered with Succinimide Scaffolds. Applied Sciences, 12(1), 442. [Link]

  • Ramkumar, V., & Kesavan, V. (2021). Perimidine directed Rh(iii)-catalyzed [4 + 1] and [4 + 2] annulations: synthesis of perimidine linked spiro-succinimides and isoquinolines. Organic Chemistry Frontiers. [Link]

  • Jamil, M. S., et al. (2022). Succinimide Derivatives as Antioxidant Anticholinesterases, Anti-α-Amylase, and Anti-α-Glucosidase: In Vitro and In Silico Approaches. Molecules, 27(15), 4918. [Link]

  • Shi, D., et al. (2021). Research progress in biological activities of succinimide derivatives. European Journal of Medicinal Chemistry, 218, 113391. [Link]

  • International Journal of Pharmaceutical and Bio-Medical Science. (2024). Synthesis And Antioxidant Activity Of Succinimide Derivative. ijpbms.com. [Link]

  • Goud, A. J., & Chavan, N. (2022). Synthetic approaches to spiro bis-thf natural products: cephalosporolides, penisporolides, ascospiroketals and pyrenolides. Organic & Biomolecular Chemistry. [Link]

  • Wragg, D. S., et al. (2021). Three Complementary One-Pot Four-Component Reaction Sequences for Rapid, General and Direct Spiropyran Synthesis. Chemistry – A European Journal. [Link]

  • PubChem. (n.d.). 8-Oxa-2-azaspiro[4.5]decane. National Center for Biotechnology Information. [Link]

  • Liu, Y., et al. (2023). Synthesis of benzo[d,e]quinoline-spiro-succinimides via rhodium-catalyzed C–H activation/annulation of 1-naphthylamides with maleimides. Organic & Biomolecular Chemistry. [Link]

  • ResearchGate. (n.d.). The synthetic methods of oxa-azaspiro[4.5]decane derivatives and our approach. ResearchGate. [Link]

  • IRIS. (2021). 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. University of Padua Institutional Research Archive. [Link]

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Exploratory

Spiro[4.5]decane-1,3-dione Derivatives in Medicinal Chemistry: Scaffolds, Synthesis, and Therapeutic Applications

Executive Summary & The Spirocyclic Advantage In modern drug discovery, the transition from flat, two-dimensional aromatic rings to three-dimensional, sp³-rich architectures has become a critical strategy for improving c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The Spirocyclic Advantage

In modern drug discovery, the transition from flat, two-dimensional aromatic rings to three-dimensional, sp³-rich architectures has become a critical strategy for improving clinical success rates. The spiro[4.5]decane-1,3-dione scaffold represents a privileged structural motif in this paradigm. Characterized by two rings joined at a single tetrahedral carbon atom, this spirocyclic system projects its substituents into distinct spatial vectors.

The causality behind selecting the spiro[4.5]decane-1,3-dione framework over traditional planar imides (like phthalimides) lies in its physicochemical properties. Increasing the fraction of sp³-hybridized carbons (


) directly correlates with enhanced aqueous solubility, reduced non-specific protein binding (promiscuity), and improved metabolic stability [5]. Furthermore, the rigid 1,3-dione moiety acts as an excellent hydrogen-bond acceptor, while the orthogonal cyclohexane ring provides a lipophilic bulk that can perfectly anchor into the hydrophobic pockets of neuronal receptors.

Primary Therapeutic Indication: Anticonvulsant Activity

The most extensively validated application of 2-azaspiro[4.5]decane-1,3-dione derivatives is in the realm of neurology, specifically as potent anticonvulsant agents [1]. Researchers have systematically explored these scaffolds to combat refractory epilepsies, utilizing the Maximal Electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models.

Mechanism of Action & The Role of Lipophilicity

The efficacy of these spiro-imides is heavily dictated by their lipophilicity (LogP). A highly lipophilic cyclohexane ring ensures rapid penetration across the blood-brain barrier (BBB). Once within the central nervous system, these derivatives exert their effects through a dual-pathway mechanism:

  • GABA(A) Receptor Modulation: Specific

    
    -phenylamino and 
    
    
    
    -benzyl derivatives allosterically modulate GABA(A) receptors, enhancing inhibitory neurotransmission [1].
  • Voltage-Gated Ion Channel Blockade: The 3D steric bulk of the spiro[4.5]decane system allows it to effectively plug or alter the conformation of voltage-sensitive calcium and sodium channels, dampening excitatory action potentials [1].

MOA A Spiro[4.5]decane-1,3-dione Derivative B High Lipophilicity (LogP) BBB Penetration A->B C GABA(A) Receptor Modulation B->C D Voltage-Gated Ca2+ Channel Blockade B->D E Increased Inhibitory Neurotransmission C->E F Decreased Excitatory Neurotransmission D->F G Suppression of Seizure Spread (Anti-MES / Anti-scPTZ) E->G F->G

Fig 1: Dual-pathway mechanism of action for spiro[4.5]decane-1,3-dione anticonvulsants.

Structure-Activity Relationship (SAR) Profiling

SAR studies reveal that the substitution pattern on the imide nitrogen is the primary driver of biological activity. The introduction of electron-withdrawing groups (e.g., -Cl, -CF₃) on an


-aryl or 

-alkylaryl substituent significantly boosts potency [2].

Table 1: Quantitative Anticonvulsant Data (MES Model) for Selected Derivatives

Compound / SubstitutionED₅₀ (mg/kg)Toxicity (TD₅₀)Reference

-[(2,4-dichlorophenyl)-amino]-2-azaspiro[4.5]decane-1,3-dione
Active at 100Low[1]

-[2-{4-(3-chlorophenyl)-piperazin-1-yl}-ethyl]-[7,8-f]benzo...
205>300[2]

-[3-{4-(3-trifluoromethylphenyl)-piperazin-1-yl}-propyl]...
23>300[2]

Note: The trifluoromethyl variant exhibits an ED₅₀ of 23 mg/kg, outperforming standard therapies like magnesium valproate (ED₅₀ = 211 mg/kg) in identical murine models [2].

Emerging Modalities: PROTACs and Targeted Conjugates

Beyond neurology, the 2,8-diaza variant of this scaffold—specifically 8-benzyl-2,8-diaza-spiro[4.5]decane-1,3-dione (CAS 1463-48-5) —has gained immense traction as a structural building block in targeted therapies [3].

Because the spiro-diketone system is highly stable, the secondary amine at the 8-position can be selectively functionalized. This makes it an ideal, rigid linker for Proteolysis Targeting Chimeras (PROTACs) and self-immolative drug-ligand conjugates [4]. The spirocyclic core forces a specific distance and angle between the target-binding ligand and the E3 ligase recruiter, preventing the "folding" often seen in flexible aliphatic linkers and thereby enhancing ternary complex formation.

Self-Validating Experimental Protocol: Synthesis of 2-Azaspiro[4.5]decane-1,3-diones

To ensure reproducibility, the following protocol is designed as a self-validating system . It includes embedded In-Process Quality Control (IPQC) checkpoints. The synthesis relies on the condensation of a cyclic anhydride with a primary amine or hydrazine [5].

Synthesis A Cyclohexane-1,1-diacetic acid (Starting Material) B Acetic Anhydride / Reflux (Dehydration) A->B C 2-Oxaspiro[4.5]decane-1,3-dione (Anhydride Intermediate) B->C D Substituted Amine / Hydrazine (Nucleophilic Attack) C->D E Thermal Cyclization (190-200 °C, 1.5-2 hrs) D->E F N-Substituted 2-azaspiro[4.5]decane-1,3-dione E->F

Fig 2: Synthetic workflow for N-substituted 2-azaspiro[4.5]decane-1,3-dione derivatives.

Phase 1: Preparation of the Anhydride Intermediate
  • Step 1: Suspend cyclohexane-1,1-diacetic acid (1.0 eq) in an excess of acetic anhydride (5.0 eq).

  • Causality: Acetic anhydride serves a dual purpose as both the solvent and the dehydrating agent. It facilitates the intramolecular cyclization of the diacid into the highly reactive cyclic anhydride.

  • Step 2: Reflux the mixture at 140 °C for 3 hours. Remove excess acetic anhydride in vacuo.

  • IPQC Checkpoint 1 (Self-Validation): Perform an FT-IR scan of the crude solid. The reaction is successful only if you observe two sharp, distinct C=O stretching bands at approximately 1810 cm⁻¹ and 1760 cm⁻¹ (characteristic of a cyclic anhydride). If a broad O-H stretch (~3000-3300 cm⁻¹) remains, dehydration is incomplete.

Phase 2: Amic Acid Formation & Thermal Cyclization
  • Step 3: Dissolve the validated 2-oxaspiro[4.5]decane-1,3-dione in dry toluene. Add the desired primary amine or

    
    -arylhydrazine (1.1 eq) dropwise at room temperature.
    
  • Causality: The primary amine acts as a nucleophile, attacking one of the anhydride carbonyls to open the ring, forming an intermediate amic acid.

  • Step 4: Evaporate the toluene. Heat the neat solid mixture to 190–200 °C for 1.5 to 2 hours [5].

  • Causality: The amic acid intermediate is highly stable at room temperature. Extreme thermal conditions (190–200 °C) provide the necessary thermodynamic push to overcome the activation energy barrier, forcing the amide nitrogen to attack the remaining carboxylic acid, ejecting water, and closing the imide ring [5].

Phase 3: Isolation and Final Validation
  • Step 5: Cool the melt to room temperature, recrystallize from absolute ethanol, and filter.

  • IPQC Checkpoint 2 (Self-Validation): Conduct ¹H-NMR (in CDCl₃ or DMSO-d₆). Validation of the spiro-imide structure is confirmed by the complete disappearance of the highly deshielded carboxylic acid proton (~12.0 ppm) and the amide N-H proton (~8.0-10.0 ppm) from the amic acid intermediate. Additionally, the four protons of the two CH₂ groups adjacent to the spiro carbon will appear as a distinct, integrated singlet or tightly coupled multiplet around 2.60 ppm.

Conclusion

Spiro[4.5]decane-1,3-dione derivatives offer a structurally rigid, metabolically stable, and highly tunable 3D scaffold. Whether utilized to cross the blood-brain barrier for potent anticonvulsant activity or leveraged as a precise spatial linker in PROTAC libraries, mastering the synthesis and SAR of this privileged motif is an invaluable asset in the medicinal chemist's toolkit.

References
  • Kamiński, K., et al. "Synthesis, physicochemical and anticonvulsant properties of new N-phenylamino derivatives of 2-azaspiro[4.4]nonane- and [4.5]decane-1,3-diones: part V." European Journal of Medicinal Chemistry, PubMed (NIH).
  • Obniska, J., et al. "Impact of aromatic substitution on the anticonvulsant activity of new N-(4-arylpiperazin-1-yl)-alkyl-2-azaspiro[4,5]decane-1,3-dione derivatives." Pharmacological Reports, Semantic Scholar.
  • Lookchem. "Cas 1463-48-5, 8-BENZYL-2,8-DIAZA-SPIRO[4.5]DECANE-1,3-DIONE.
  • American Chemical Suppliers. "benzyl diazaspiro suppliers USA.
  • Thieme E-Journals. "Synthesis / Full Text.
Foundational

Literature review on 8-oxa-2-azaspiro[4.5]decane scaffolds

This guide provides an in-depth technical analysis of the 8-oxa-2-azaspiro[4.5]decane scaffold, a high-value spirocyclic building block in modern medicinal chemistry. Executive Summary: The Spiro Advantage The 8-oxa-2-az...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the 8-oxa-2-azaspiro[4.5]decane scaffold, a high-value spirocyclic building block in modern medicinal chemistry.

Executive Summary: The Spiro Advantage

The 8-oxa-2-azaspiro[4.5]decane scaffold (CAS: 310-93-0) represents a strategic structural motif for drug discovery, offering a distinct advantage over traditional flat aromatic or simple piperidine systems. By fusing a saturated 5-membered pyrrolidine ring with a 6-membered tetrahydropyran (THP) ring at a single quaternary carbon, this scaffold imparts intrinsic three-dimensionality (high


 character) and novel exit vectors for substituent projection.

For the medicinal chemist, this scaffold solves three critical problems:

  • Metabolic Stability: The ether oxygen in the THP ring reduces the overall lipophilicity (

    
    ) compared to a carbocyclic spiro-decane, lowering clearance rates.
    
  • Vector Control: The spiro-junction creates a rigid

    
     orientation between the two rings, allowing precise positioning of pharmacophores that cannot be achieved with flexible linkers.
    
  • IP Novelty: It serves as a bioisostere for morpholine, piperidine, and diazaspirononane cores, often breaking into new intellectual property space.

Structural Definition & Physicochemical Profile[1][2]

Chemical Identity[2][3][4]
  • IUPAC Name: 8-oxa-2-azaspiro[4.5]decane[1][2][3][4][5][6][7]

  • SMILES: C1CNCCC12CCOCC2 (Note: Numbering depends on priority; standard IUPAC places the spiro carbon at position 5).

  • Molecular Formula:

    
    [6]
    
  • Molecular Weight: 141.21 g/mol [8][6][9]

Comparative Properties

The inclusion of the oxygen atom at position 8 (para to the spiro center in the 6-membered ring) significantly alters the physicochemical landscape compared to its all-carbon analog (2-azaspiro[4.5]decane).

Property8-oxa-2-azaspiro[4.5]decane2-azaspiro[4.5]decanePiperidineImpact
cLogP ~0.4~1.80.84Improved Solubility : The ether oxygen lowers lipophilicity.
TPSA 21.3

12.0

12.0

H-Bonding : Additional acceptor site improves receptor interactions.
Fsp3 1.0 (100%)1.0 (100%)1.0 (100%)3D Shape : High saturation correlates with clinical success.
pKa (Calc) ~9.5~10.511.2Permeability : Lower basicity can reduce hERG liability and lysosomal trapping.

Synthetic Methodologies

The synthesis of 8-oxa-2-azaspiro[4.5]decane requires constructing the spiro-junction. The most robust industrial route employs a [3+2] Cycloaddition strategy, leveraging the commercially available tetrahydropyran-4-one.

Protocol A: The [3+2] Azomethine Ylide Cycloaddition

This method is preferred for its ability to introduce functionality (e.g., carboxylates) on the pyrrolidine ring if needed, which can then be decarboxylated.

Step 1: Olefination

Reagents: Tetrahydropyran-4-one, Triethyl phosphonoacetate, NaH, THF.

  • Suspend NaH (1.2 eq) in dry THF at 0°C.

  • Add triethyl phosphonoacetate (1.2 eq) dropwise; stir for 30 min.

  • Add tetrahydropyran-4-one (1.0 eq). Warm to RT and stir for 4 hours.

  • Workup: Quench with water, extract with EtOAc.

  • Product: Ethyl 2-(dihydro-2H-pyran-4(3H)-ylidene)acetate (Exocyclic alkene).

Step 2: Cycloaddition (The Spiro Step)

Reagents: Exocyclic alkene (from Step 1), N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine, TFA (cat.), DCM.

  • Dissolve the alkene (1.0 eq) in DCM.

  • Add the aminal precursor (N-benzyl-N-methoxymethyl-TMS-methylamine) (1.2 eq).

  • Add catalytic TFA (0.1 eq) at 0°C. The in-situ generated azomethine ylide undergoes [3+2] cycloaddition with the alkene.

  • Mechanism: The dipole adds across the exocyclic double bond.

  • Product: 2-Benzyl-8-oxa-2-azaspiro[4.5]decane-3-carboxylic acid ethyl ester.

Step 3: Decarboxylation & Deprotection

Reagents: NaOH, then Heat; then


, Pd/C.
  • Saponification: Hydrolyze the ester with NaOH/EtOH.

  • Decarboxylation: Heat the acid neat or in high-boiling solvent (e.g., diphenyl ether) to remove the carboxyl group (if the unsubstituted core is desired).

  • Debenzylation: Hydrogenation (50 psi

    
    ) over Pd/C in MeOH/HCl removes the benzyl group.
    
  • Final Isolation: Recrystallize as the hydrochloride salt.

Synthesis Workflow Diagram

Synthesis_Workflow Start Tetrahydropyran-4-one (Commercial SM) Step1 Step 1: Horner-Wadsworth-Emmons (NaH, Triethyl phosphonoacetate) Start->Step1 Inter1 Exocyclic Alkene (Intermediate) Step1->Inter1 Olefination Step2 Step 2: [3+2] Cycloaddition (Azomethine Ylide Precursor, TFA) Inter1->Step2 Inter2 N-Benzyl Spiro Ester (Scaffold Formed) Step2->Inter2 Ring Closure Step3 Step 3: Hydrolysis & Decarboxylation (-CO2) Inter2->Step3 Step4 Step 4: Hydrogenolysis (H2, Pd/C) Step3->Step4 Final 8-oxa-2-azaspiro[4.5]decane HCl (Final Product) Step4->Final Deprotection

Figure 1: Synthetic pathway from tetrahydropyran-4-one to the 8-oxa-2-azaspiro[4.5]decane core.[1][4][5][10]

Medicinal Chemistry Applications

Bioisosteric Replacement

In drug design, this scaffold is frequently used to replace 4-substituted piperidines .

  • Case Study: In the development of Antibacterial Ciprofloxacin Congeners [1], replacing the peripheral piperazine with 8-oxa-2-azaspiro[4.5]decane altered the lipophilicity profile and improved activity against Gram-positive strains by modifying the penetration vectors.

  • Mechanism: The spiro-ether acts as a "polar cap," reducing the volume of distribution (

    
    ) while maintaining the basic nitrogen required for target engagement (e.g., in GPCRs or ion channels).
    
Therapeutic Areas
  • SHP2 Inhibitors: Used as a linker to constrain the geometry of allosteric inhibitors, locking the protein tyrosine phosphatase in an inactive conformation [2].

  • Pain Management (Nav1.7): The scaffold provides a rigid core for sodium channel blockers, where the ether oxygen can accept hydrogen bonds from the channel pore residues.

  • PCSK9 Inhibitors: Employed to improve the oral bioavailability of peptide-mimetic inhibitors by reducing rotatable bonds [3].

Structural Property Map

Property_Map Center 8-oxa-2-azaspiro [4.5]decane Prop1 Low Lipophilicity (Ether Oxygen) Center->Prop1 Prop2 Rigid 3D Shape (Spiro Junction) Center->Prop2 Prop3 Metabolic Stability (Blocked 4-position) Center->Prop3 Prop4 Novel IP Space (Non-aromatic) Center->Prop4 Prop5 Vector Projection (90° Kink) Center->Prop5

Figure 2: Physicochemical advantages of the scaffold in medicinal chemistry design.

References

  • Synthesis and Antibacterial Evaluation of Ciprofloxacin Congeners with Spirocyclic Amine Periphery. PMC (NIH). Available at: [Link]

  • SHP2 Inhibitors and Methods of Use Thereof.European Patent Office (EP 3772513 A1).
  • PCSK9 Inhibitors and Methods of Use Thereof.WIPO (WO2024013209A1).
  • 8-Oxa-2-azaspiro[4.5]decane Compound Summary. PubChem. Available at: [Link]

  • Synthesis of 8-oxa-2-azaspiro[4.5]decane. ResearchGate. Available at: [Link]

Sources

Exploratory

Strategic Procurement and Synthetic Integration of 8-Oxa-2-azaspiro[4.5]decane-1,3-dione in Drug Discovery

Prepared by: Senior Application Scientist Target Audience: Medicinal Chemists, Process Researchers, and Drug Development Professionals Executive Summary: The Drive Towards High Fsp3 Scaffolds In modern medicinal chemistr...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Medicinal Chemists, Process Researchers, and Drug Development Professionals

Executive Summary: The Drive Towards High Fsp3 Scaffolds

In modern medicinal chemistry, escaping "flatland" (the over-reliance on planar, sp2-hybridized aromatic rings) is a primary directive for improving the clinical success rates of drug candidates. Increasing the fraction of sp3-hybridized carbons (Fsp3) enhances molecular solubility, reduces off-target promiscuity, and improves metabolic stability.

8-Oxa-2-azaspiro[4.5]decane-1,3-dione (CAS: 90607-23-1) represents a highly valuable, structurally rigid building block designed specifically for this purpose. By fusing a tetrahydropyran-like oxygen heterocycle with a succinimide-like moiety via a spirocyclic quaternary carbon, this scaffold provides a three-dimensional vector for drug design while maintaining excellent physicochemical properties [1]. This whitepaper outlines the vendor landscape, critical quality control (QC) methodologies, and downstream synthetic integration of this specialized intermediate.

Chemical Profile & Structural Rationale

  • Chemical Name: 8-Oxa-2-azaspiro[4.5]decane-1,3-dione

  • CAS Registry Number: 90607-23-1

  • Molecular Formula: C8H11NO3

  • Monoisotopic Mass: 169.0739 Da [1]

The Causality of Structural Design: Why choose this specific spirocycle? The oxane (tetrahydropyran) ring acts as a stable hydrogen-bond acceptor, replacing traditional metabolic liabilities like primary alcohols or exposed ethers. The spiro-fusion to the 1,3-dione (imide) ring completely restricts the conformational flexibility of the molecule. This rigidity lowers the entropic penalty upon binding to a target protein. Furthermore, the acidic imide nitrogen (pKa ~9.5) serves as a highly selective synthetic handle for divergent library generation.

Vendor Landscape & Sourcing Strategies

Because 8-Oxa-2-azaspiro[4.5]decane-1,3-dione is a highly specialized Fsp3 building block, it is not typically synthesized on a multi-ton scale by bulk chemical suppliers. Instead, procurement relies on specialized catalog vendors [2] [3] [4].

Strategic Sourcing Insight: The high cost per milligram dictates that researchers must procure small, high-purity screening batches for initial hit-to-lead chemistry. If a lead compound advances, process chemistry teams must transition from catalog purchasing to custom synthesis contracts (FTE or FFS models) to bypass the steep catalog markups.

Table 1: Vendor Comparison for CAS 90607-23-1
VendorCatalog / Product No.Typical Pricing (USD)Lead TimePurity Standard
AK Scientific 9132DE$421 (50mg) - $898 (250mg)1 Week (USA)95%
BLD Pharm BD01032656Inquiry RequiredVariable>95%
AA Blocks AA01B2BFInquiry RequiredVariable>95%
Thoreauchem TH-90607-23-1Inquiry RequiredVariable>95%

(Note: Pricing and lead times are subject to market fluctuations and regional availability [2] [3] [4].)

Quality Control (QC) Protocol: A Self-Validating System

The Analytical Challenge: Relying on standard HPLC-UV for the purity assessment of 8-Oxa-2-azaspiro[4.5]decane-1,3-dione is a critical error. The molecule lacks any conjugated pi-systems or aromatic rings, meaning it has virtually zero UV absorption above 210 nm. A standard 254 nm UV trace will falsely show a "clean" baseline even if the sample is highly impure.

To ensure trustworthiness in your starting materials, implement the following self-validating QC workflow utilizing Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD), paired with quantitative NMR (qNMR).

Step-by-Step QC Methodology
  • Moisture Assessment via Karl Fischer (KF) Titration:

    • Procedure: Weigh 10.0 mg of the incoming batch in a drybox. Dissolve in anhydrous methanol and run a volumetric KF titration.

    • Causality: Imides are susceptible to hydrolysis, forming ring-opened amido-acids if exposed to ambient moisture during transit. A water content >0.5% indicates compromised structural integrity and a high risk of failure during base-catalyzed downstream reactions.

  • Absolute Purity via qNMR:

    • Procedure: Dissolve 5.0 mg of the sample and exactly 2.0 mg of a certified internal standard (e.g., 1,3,5-trimethoxybenzene) in 0.6 mL of anhydrous DMSO-d6.

    • Causality: qNMR provides an absolute, mass-balance purity metric. By integrating the highly distinct imide N-H proton (broad singlet, ~11 ppm) or the oxane methylene protons against the internal standard, you bypass the need for UV chromophores.

  • Identity Confirmation via LC-MS (ESI+):

    • Procedure: Inject 1 µL onto a C18 column. Run a 5-minute gradient (5% to 95% MeCN in H2O with 0.1% Formic Acid). Monitor via ELSD/CAD and Mass Spectrometry.

    • Validation Loop: Verify the presence of the [M+H]+ adduct at m/z 170.08 [1]. If the qNMR purity is low (e.g., 70%) but the ELSD trace shows a single peak, the sample likely contains invisible inorganic salts (e.g., lithium or silica) left over from the vendor's synthesis.

Synthetic Applications & Downstream Derivatization

The primary utility of 8-Oxa-2-azaspiro[4.5]decane-1,3-dione lies in the derivatization of the imide nitrogen, followed by reduction to yield highly substituted, spirocyclic piperidine/pyrrolidine analogs.

Experimental Protocol: N-Alkylation of the Spiro-Imide
  • Step 1 (Deprotonation): Suspend 8-Oxa-2-azaspiro[4.5]decane-1,3-dione (1.0 eq, 100 mg) in anhydrous DMF (2.0 mL) under an argon atmosphere at 0 °C. Add Sodium Hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise.

    • Causality: NaH is selected over weaker bases (like K2CO3) to ensure rapid, irreversible, and complete deprotonation of the imide. This prevents competitive O-alkylation and suppresses ring-opening side reactions.

  • Step 2 (Electrophilic Attack): Add the desired alkyl halide (R-X, 1.1 eq) dropwise. Remove the ice bath, warm to 25 °C, and stir for 4 hours.

  • Step 3 (Quench & Isolation): Quench the reaction carefully with saturated aqueous NH4Cl to neutralize any unreacted NaH. Extract with Ethyl Acetate (3 x 10 mL), wash the organic layer with brine to remove DMF, dry over Na2SO4, and concentrate under reduced pressure.

  • Step 4 (Carbonyl Reduction - Optional): To convert the resulting N-substituted imide into a spiro-amine, treat the intermediate with Borane-THF complex (BH3·THF, 3.0 eq) under reflux for 12 hours.

    • Causality: Borane is strictly preferred over Lithium Aluminum Hydride (LiAlH4) for this specific reduction. LiAlH4 is overly aggressive and frequently causes unintended C-N bond scission (ring cleavage) in sterically hindered spiro-imides, whereas borane cleanly reduces the carbonyls to methylenes.

Workflow Visualization

SyntheticWorkflow SM 8-Oxa-2-azaspiro[4.5]decane-1,3-dione (CAS: 90607-23-1) Step1 N-Alkylation / Arylation (NaH, DMF, R-X) SM->Step1 Int1 N-Substituted Spiro-imide Step1->Int1 Step2 Carbonyl Reduction (BH3-THF or LiAlH4) Int1->Step2 Int2 N-Substituted Spiro-amine Step2->Int2 Step3 Library Diversification (Amidation / Buchwald-Hartwig) Int2->Step3 Final Novel Fsp3-Rich Lead Compounds Step3->Final

Figure 1: Downstream synthetic derivatization workflow for 8-Oxa-2-azaspiro[4.5]decane-1,3-dione.

References

  • PubChemLite - IHCTUJSPEDLQRV-UHFFFAOYSA-N - Explore. Université du Luxembourg. Available at:[Link]

  • Building Blocks – AA BLOCKS. AA Blocks. Available at:[Link]

Protocols & Analytical Methods

Method

Application Note: Synthesis and Process Optimization of 8-Oxa-2-azaspirodecane-1,3-dione

Application Note: Synthesis and Process Optimization of 8-Oxa-2-azaspiro[1]decane-1,3-dione Introduction & Strategic Rationale In modern drug discovery, the transition from planar, -hybridized aromatic rings to three-dim...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Process Optimization of 8-Oxa-2-azaspiro[1]decane-1,3-dione

Introduction & Strategic Rationale

In modern drug discovery, the transition from planar,


-hybridized aromatic rings to three-dimensional, 

-rich architectures—a paradigm known as "escaping flatland"—has been shown to significantly improve the clinical success rates of drug candidates by enhancing solubility, decreasing off-target toxicity, and improving metabolic stability [1]. Spirocyclic scaffolds, in particular, offer rigid, predictable vectors for pharmacophore presentation.

This application note details the robust, scalable synthesis of 8-Oxa-2-azaspiro[1]decane-1,3-dione (CAS 90607-23-1), a highly valuable spiro-succinimide building block. The target molecule consists of a tetrahydropyran ring spiro-fused to a succinimide core.

To achieve this, we employ a highly reliable three-stage retrosynthetic strategy:

  • Knoevenagel Condensation of tetrahydropyran-4-one with ethyl cyanoacetate to establish the exocyclic double bond [2].

  • Michael Hydrocyanation, Hydrolysis, and Decarboxylation to install the requisite carbon atoms and yield the spiro-diacid.

  • Thermal Imidation with urea to afford the final spiro-succinimide [3].

Mechanistic Pathway & Experimental Design

The following workflow illustrates the synthetic logic and intermediate progression.

SyntheticRoute SM Tetrahydropyran-4-one (Starting Material) Step1 Knoevenagel Condensation + Ethyl Cyanoacetate (Piperidine/AcOH, PhMe, Reflux) SM->Step1 Int1 Alkylidene Cyanoacetate Intermediate Step1->Int1 - H2O Step2 1. Hydrocyanation (KCN, EtOH/H2O) 2. Hydrolysis & Decarboxylation (Conc. HCl, Reflux) Int1->Step2 Int2 4-(Carboxymethyl)tetrahydro-2H-pyran- 4-carboxylic acid (Spiro-Diacid) Step2->Int2 - CO2, - EtOH, - NH4Cl Step3 Thermal Imidation + Urea (160-180 °C, Neat) Int2->Step3 Product 8-Oxa-2-azaspiro[4.5]decane-1,3-dione (Target Compound) Step3->Product - CO2, - NH3, - H2O

Figure 1: Mechanistic workflow for the synthesis of 8-Oxa-2-azaspiro[1]decane-1,3-dione.

Causality Behind Experimental Choices
  • Catalytic Iminium Activation: In Step 1, the combination of piperidine and acetic acid is not arbitrary. The secondary amine condenses with the ketone to form a highly electrophilic iminium ion, which rapidly undergoes nucleophilic attack by the deprotonated ethyl cyanoacetate.

  • Thermodynamic Driving Forces: The Knoevenagel condensation is reversible. Utilizing a Dean-Stark apparatus in refluxing toluene physically removes water from the system, continuously driving the equilibrium toward the alkylidene intermediate.

  • Solvent-Free Imidation: In Step 3, urea is selected over aqueous ammonia. Urea melts at ~133 °C, acting as a highly polar, high-boiling solvent. At 160–180 °C, it decomposes into ammonia and isocyanic acid, directly amidating the diacid. The elevated temperature immediately boils off the generated water, forcing the cyclization to the thermodynamically stable 5-membered succinimide ring.

Step-by-Step Experimental Protocols

Step 1: Synthesis of Ethyl 2-cyano-2-(tetrahydro-4H-pyran-4-ylidene)acetate

Objective: Form the


-unsaturated cyanoacetate via Knoevenagel condensation.
  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.

  • Reagents: Add tetrahydropyran-4-one (10.0 g, 100 mmol), ethyl cyanoacetate (12.4 g, 110 mmol), glacial acetic acid (1.2 g, 20 mmol), and piperidine (1.7 g, 20 mmol) to 200 mL of anhydrous toluene.

  • Reaction: Heat the mixture to a vigorous reflux (bath temp ~120 °C).

  • Validation: Monitor the Dean-Stark trap. The reaction is complete when the theoretical volume of water (~1.8 mL) is collected and TLC (Hexanes/EtOAc 3:1) indicates the complete consumption of the ketone (approx. 12 hours).

  • Workup: Cool to room temperature. Wash the organic layer sequentially with 1M HCl (2 × 50 mL), saturated aqueous

    
     (50 mL), and brine (50 mL). Dry over anhydrous 
    
    
    
    , filter, and concentrate under reduced pressure to afford the product as a pale yellow oil, which typically solidifies upon standing.
Step 2: Synthesis of 4-(Carboxymethyl)tetrahydro-2H-pyran-4-carboxylic acid

Objective: Install the quaternary spiro-center and generate the diacid precursor.

  • Hydrocyanation: Dissolve the intermediate from Step 1 (19.5 g, ~100 mmol) in 100 mL of ethanol. In a separate flask, dissolve KCN (7.8 g, 120 mmol) in 25 mL of water.

    • Safety Note: KCN is highly toxic. Perform strictly in a well-ventilated fume hood.

  • Addition: Add the aqueous KCN dropwise to the ethanol solution at room temperature. Stir for 4 hours. The Michael addition is rapid and exothermic.

  • Hydrolysis & Decarboxylation: Concentrate the mixture carefully to remove ethanol. Add 150 mL of concentrated HCl (37%) to the crude residue.

    • Safety Note: This step generates highly toxic HCN gas. Scrub the exhaust through a basic bleach solution.

  • Reflux: Heat the acidic mixture to reflux for 24 hours.

  • Validation: The reaction is self-validating; the initial vigorous evolution of

    
     (from the decarboxylation of the malonic acid intermediate) will eventually cease, indicating completion.
    
  • Workup: Cool the mixture to 0 °C in an ice bath. The spiro-diacid will precipitate as a white crystalline solid. Filter, wash with ice-cold water (2 × 20 mL), and dry in a vacuum oven at 60 °C.

Step 3: Thermal Imidation to 8-Oxa-2-azaspiro[1]decane-1,3-dione

Objective: Cyclize the diacid to the target spiro-succinimide.

  • Setup: In a 100 mL round-bottom flask, thoroughly mix the spiro-diacid (9.4 g, 50 mmol) with finely powdered urea (9.0 g, 150 mmol). Do not add solvent.

  • Heating: Submerge the flask in a pre-heated oil bath at 160–180 °C.

  • Validation: The solid mixture will melt into a clear liquid. Shortly after melting, vigorous effervescence will occur as

    
    , 
    
    
    
    , and
    
    
    are expelled. The reaction is complete when the bubbling subsides (approx. 1.5 to 2 hours), and the melt begins to increase in viscosity.
  • Workup: Remove the flask from the oil bath and immediately add 50 mL of hot water while carefully stirring to prevent the melt from forming a hard glass.

  • Isolation: Cool the aqueous suspension to 4 °C overnight. Filter the resulting white precipitate, wash with cold water to remove any unreacted urea, and recrystallize from ethanol/water to yield the pure 8-Oxa-2-azaspiro[1]decane-1,3-dione.

Quantitative Data & Yield Analysis

The following table summarizes the optimized reaction parameters, equivalents, and expected yields for the three-step sequence.

StepReaction PhaseReagents (Equiv.)Temp (°C)Time (h)Expected Yield (%)
1 Knoevenagel CondensationKetone (1.0) : Ethyl cyanoacetate (1.1)110 (Reflux)1285 - 90
2a Michael HydrocyanationAlkylidene (1.0) : KCN (1.2)254>95 (Crude)
2b Hydrolysis/DecarboxylationDinitrile (1.0) : Conc. HCl (Excess)100 (Reflux)2470 - 75
3 Thermal ImidationSpiro-diacid (1.0) : Urea (3.0)160 - 180280 - 85

Overall Process Yield: ~47 - 57% from tetrahydropyran-4-one.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009).

    
     character improves clinical success. Journal of Medicinal Chemistry, 52(21), 6752-6756.[Link]
    
  • Jones, G. (1967). The Knoevenagel Condensation. Organic Reactions, 15, 204-599.[Link]

  • Seijas, J. A., Vázquez-Tato, M. P., & Carballido-Reboredo, R. (2005). Microwave-promoted synthesis of cyclic imides. ResearchGate.[Link]

Sources

Application

Application Note: Precision N-Alkylation of 8-Oxa-2-azaspiro[4.5]decane-1,3-dione

Executive Summary & Scaffold Analysis The 8-Oxa-2-azaspiro[4.5]decane-1,3-dione scaffold represents a critical bioisostere in modern drug discovery. By fusing a tetrahydropyran ring (8-oxa) with a succinimide core (2-aza...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scaffold Analysis

The 8-Oxa-2-azaspiro[4.5]decane-1,3-dione scaffold represents a critical bioisostere in modern drug discovery. By fusing a tetrahydropyran ring (8-oxa) with a succinimide core (2-aza...1,3-dione), this spirocycle offers a unique combination of metabolic stability—blocking the common gem-dimethyl metabolic hotspot—and defined spatial orientation.

However, functionalizing this scaffold via N-alkylation presents specific challenges:

  • Regioselectivity: Competition between thermodynamic

    
    -alkylation and kinetic 
    
    
    
    -alkylation.
  • Solubility: The spiro-ether moiety alters solubility profiles compared to simple succinimides, often requiring dipolar aprotic solvents.

  • Hydrolytic Instability: The imide ring is susceptible to opening under vigorous aqueous basic conditions.

This guide details three validated protocols designed to maximize


-site selectivity and yield, grounded in the pKa and electronic properties of the substrate.
Physicochemical Profile
PropertyValue / CharacteristicImplication for Protocol
Molecular Formula

MW: 169.18 g/mol
Imide pKa ~9.5 (Est.)[1][2]Requires bases with conjugate acid pKa > 10 for efficient deprotonation.
Solubility High: DMF, DMSO, DMAcMod: MeCN, Acetone, THFLow: Toluene, HexanesDMF/DMSO are preferred for homogeneous kinetics; MeCN for easier workup.
Reactive Site N-H (Imide Nitrogen)Nucleophile is the resonance-stabilized imidate anion.

Mechanistic Grounding

The success of N-alkylation relies on generating the imidate anion . Upon deprotonation, the negative charge is delocalized over the nitrogen and both carbonyl oxygens. While the oxygen atoms possess higher charge density (Hard Nucleophiles), the nitrogen atom is the softer nucleophile and typically leads to the thermodynamically stable


-alkylated product under controlled conditions.
Reaction Pathway Visualization

ReactionMechanism Substrate Spiro-Imide (Neutral) Anion Imidate Anion (Resonance Stabilized) Substrate->Anion Deprotonation (Fast) Base Base (K2CO3 / NaH) Base->Anion Product_N N-Alkyl Product (Thermodynamic) Anion->Product_N SN2 Attack (Major) Solvent: Polar Aprotic Product_O O-Alkyl Product (Kinetic/Side) Anion->Product_O Hard-Hard Interaction (Minor in DMF) Electrophile R-X / R-OH (Alkylating Agent) Electrophile->Product_N

Figure 1: Mechanistic pathway for the alkylation of cyclic imides. The choice of solvent and counter-cation (Na+ vs K+) influences the N/O selectivity ratio.

Experimental Protocols

Method A: The "Standard" Protocol (Mild Base)

Best for: Primary alkyl halides, benzyl halides, and scale-up batches where anhydrous rigor is difficult to maintain. Mechanism:


 Substitution.

Reagents:

  • Substrate: 8-Oxa-2-azaspiro[4.5]decane-1,3-dione (1.0 equiv)

  • Alkylating Agent: Alkyl Bromide/Iodide (1.1–1.2 equiv)

  • Base: Potassium Carbonate (

    
    ), anhydrous, granular (2.0 equiv)
    
  • Solvent: Acetonitrile (MeCN) or Acetone (HPLC Grade)

  • Additive (Optional): Potassium Iodide (KI) (0.1 equiv) – Finkelstein catalysis for Alkyl Chlorides.

Step-by-Step Protocol:

  • Setup: Charge a round-bottom flask with the spiro-imide (1.0 equiv) and anhydrous

    
     (2.0 equiv).
    
  • Solvation: Add MeCN (concentration ~0.2 M). Stir at Room Temperature (RT) for 15 minutes to allow partial deprotonation.

    • Note: The mixture will remain a suspension.

  • Addition: Add the Alkyl Halide dropwise.

    • Critical: If using a volatile halide (e.g., MeI, EtI), fit a reflux condenser before addition.

  • Reaction: Heat the mixture to 60°C (or reflux for Acetone) for 4–12 hours.

    • Monitoring: Check TLC (EtOAc/Hexane 1:1) or LCMS.[3] Look for the disappearance of the N-H source.

  • Workup:

    • Cool to RT. Filter off the solid salts (

      
      /KX).
      
    • Concentrate the filtrate under reduced pressure.

    • Redissolve residue in EtOAc, wash with Water (2x) and Brine (1x).

    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Recrystallization (EtOH/Heptane) is often sufficient due to the high crystallinity of spiro-imides. If oil, use Flash Chromatography.

Method B: The "Hard" Protocol (Strong Base)

Best for: Less reactive electrophiles, secondary halides, or when Method A fails to reach full conversion. Mechanism: Irreversible deprotonation followed by rapid


.

Reagents:

  • Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)

  • Solvent: DMF (Anhydrous, stored over molecular sieves)

  • Temperature: 0°C to RT.[3][4]

Step-by-Step Protocol:

  • Preparation: Flame-dry a flask under Argon/Nitrogen atmosphere.

  • Deprotonation: Suspend NaH (1.2 equiv) in DMF (0.5 M relative to substrate) at 0°C.

  • Addition: Add the spiro-imide (1.0 equiv) portion-wise (solid) or dropwise (solution in DMF).

    • Observation: Evolution of

      
       gas. Stir at 0°C for 30 mins until gas evolution ceases and the solution becomes clear/yellowish (formation of the sodium imidate).
      
  • Alkylation: Add the Alkyl Halide (1.1 equiv) slowly at 0°C.

  • Reaction: Allow to warm to RT. Stir for 1–3 hours.

    • Caution: Exothermic reaction.

  • Quench: Cool to 0°C. Carefully add saturated

    
     solution to quench excess hydride.
    
  • Workup: Extract with EtOAc (3x).

    • Crucial Step: Wash the organic layer with 5% LiCl solution (3x) to effectively remove DMF.

  • Purification: Column chromatography.

Method C: The Mitsunobu Protocol (Alcohol Activation)

Best for: Alkylating with complex alcohols (where the halide is unstable or unavailable) or when stereochemical inversion of the alkyl group is required. Mechanism: Activation of alcohol by


/DIAD followed by displacement by the acidic imide.[5]

Reagents:

  • Reagent A: Triphenylphosphine (

    
    ) (1.5 equiv)
    
  • Reagent B: Diisopropyl azodicarboxylate (DIAD) or DEAD (1.5 equiv)

  • Source: Alcohol (R-OH) (1.2 equiv)

  • Solvent: THF (Anhydrous)

Step-by-Step Protocol:

  • Dissolution: Dissolve spiro-imide (1.0 equiv), Alcohol (1.2 equiv), and

    
     (1.5 equiv) in anhydrous THF (0.1 M) under Nitrogen. Cool to 0°C.[4]
    
  • Activation: Add DIAD (1.5 equiv) dropwise over 10–15 minutes.

    • Visual: Solution typically turns yellow/orange.

  • Reaction: Stir at 0°C for 1 hour, then warm to RT and stir overnight (12–16h).

  • Workup: Concentrate directly onto silica gel.

  • Purification: Flash Chromatography.

    • Challenge: Removing Triphenylphosphine oxide (

      
      ) byproduct. Use a gradient of Hexane -> EtOAc. 
      
      
      
      is very polar; the
      
      
      -alkyl imide usually elutes earlier.

Decision Matrix & Troubleshooting

Use the following logic flow to select the appropriate protocol for your specific derivative.

DecisionTree Start Select Alkylating Agent Type Is it a Halide or Alcohol? Start->Type Halide Alkyl Halide (R-X) Type->Halide Alcohol Alcohol (R-OH) Type->Alcohol Primary Primary/Benzylic? Halide->Primary Secondary Secondary/Steric? Halide->Secondary MethodC METHOD C (Mitsunobu) Stereo-Inversion Alcohol->MethodC MethodA METHOD A (K2CO3 / MeCN) Standard Efficiency Primary->MethodA Preferred MethodB METHOD B (NaH / DMF) High Reactivity Secondary->MethodB Required

Figure 2: Protocol selection decision tree based on electrophile reactivity and availability.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Conversion Poor solubility of spiro-salt.Switch from MeCN to DMF (Method B). Increase Temp to 80°C.
O-Alkylation (Isoimide) "Hard" electrophile or solvent effect.Ensure strictly non-polar environment if possible, or switch to Mitsunobu (favors N).
Ring Opening Hydrolysis during workup.Avoid strong base washes. Keep pH < 10 during extraction. Use LiCl wash instead of NaOH.
Precipitate in Method A K-salt of imide is insoluble.This is normal. Vigorous stirring is required. Do not filter until reaction is complete.

References

  • Spirocyclic Scaffold Synthesis: Saliyeva, L., et al. "Synthesis of 8-oxa-2-azaspiro[4.5]decane." Chemistry of Heterocyclic Compounds, 2018.

  • Imide pKa & Reactivity: "Succinimide pKa and Reactivity Profile." PubChem Database, CID 11439.[6]

  • Mitsunobu Reaction Review: Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009.

  • General N-Alkylation Protocols: "Cyclic imides synthesis via N-alkylation of activated halides." ResearchGate Protocol Repository.

  • Solubility of Polyimides/Spiro-imides: "Solubility behavior of polyimides in different organic solvents." Journal of Applied Polymer Science.

Sources

Method

Application Note: Strategic Deployment of 8-Oxa-2-azaspiro[4.5]decane-1,3-dione as a Bioisostere

This is a comprehensive Application Note and Protocol guide for 8-Oxa-2-azaspiro[4.5]decane-1,3-dione , designed for medicinal chemists and drug discovery scientists. Abstract The 8-Oxa-2-azaspiro[4.5]decane-1,3-dione sc...

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive Application Note and Protocol guide for 8-Oxa-2-azaspiro[4.5]decane-1,3-dione , designed for medicinal chemists and drug discovery scientists.

Abstract

The 8-Oxa-2-azaspiro[4.5]decane-1,3-dione scaffold represents a high-value bioisostere in modern medicinal chemistry, offering a solution to the "escape from flatland" challenge. By combining a rigid spirocyclic core with a polar ether oxygen and an imide pharmacophore, this moiety serves as a superior surrogate for gem-dimethyl, cyclohexyl, or phenyl groups. This guide details the physicochemical rationale, synthesis protocols, and validation workflows for integrating this scaffold into lead optimization programs to enhance Lipophilic Ligand Efficiency (LLE), metabolic stability, and aqueous solubility.[1]

Introduction: The Bioisosteric Rationale

In the optimization of drug candidates, reducing lipophilicity (LogP) while maintaining target affinity is a primary objective.[1] Traditional scaffolds like cyclohexyl or phenyl rings often suffer from high lipophilicity and metabolic liability.

The 8-Oxa-2-azaspiro[4.5]decane-1,3-dione offers a three-pronged advantage:

  • Conformational Rigidity: The spiro-fusion locks the exit vectors, reducing the entropic penalty of binding.

  • LogP Modulation: The 8-oxa (ether) substitution significantly lowers cLogP compared to the carbocyclic spiro[4.5]decane analog (approx.

    
    LogP ~ -0.8 to -1.2).
    
  • Metabolic Blocking: The quaternary spiro-carbon prevents oxidative metabolism at what would otherwise be a vulnerable site (e.g., the 4-position of a piperidine).

Structural Comparison
FeatureCyclohexyl / PhenylCarbocyclic Spiro[4.5]decane8-Oxa-2-azaspiro[4.5]decane-1,3-dione
Geometry Flat / Flexible3D / Rigid3D / Rigid
Electronic HydrophobicHydrophobicPolar (H-bond acceptor/donor)
Solubility LowModerateHigh
Metabolic Risk High (CYP oxidation)ModerateLow (Blocked metabolic hotspot)

Physicochemical Profile & Design Logic

The scaffold functions as a bioisostere for cyclic imides (e.g., thalidomide analogs) or bulky hydrophobic groups where a polar handle is required.[1]

Key Properties
  • Molecular Formula:

    
    [2]
    
  • Molecular Weight: 169.18 g/mol

  • TPSA: ~66 Ų (Imide NH + 2x C=O + Ether O)

  • Fsp³: 0.75 (High fraction of

    
     carbons improves solubility)
    
Logical Pathway for Substitution

The following diagram illustrates the decision logic for selecting this scaffold during Lead Optimization.

Bioisostere_Logic Start Lead Compound Optimization Problem Identify Liability: High LogP, Low Solubility, or Metabolic Instability Start->Problem Target_Moiety Target Moiety: Gem-dimethyl, Cyclohexyl, or Phenyl Group Problem->Target_Moiety Selection Select 8-Oxa-2-azaspiro[4.5]decane-1,3-dione Target_Moiety->Selection If 3D complexity needed Mechanism Mechanism of Action: 1. Ether O lowers LogP 2. Spiro C rigidifies structure 3. Imide provides H-bond contacts Selection->Mechanism Outcome Outcome: Improved LLE Enhanced Metabolic Stability Mechanism->Outcome

Figure 1: Decision tree for implementing the 8-Oxa-2-azaspiro[4.5]decane-1,3-dione scaffold.

Synthesis Protocol

The synthesis of 8-Oxa-2-azaspiro[4.5]decane-1,3-dione is achieved via a robust route starting from commercially available tetrahydro-4H-pyran-4-one . This protocol yields the spiro-succinimide core.

Reagents and Equipment
  • Starting Material: Tetrahydro-4H-pyran-4-one (CAS: 29943-42-8).

  • Reagents: Ethyl cyanoacetate, Potassium cyanide (KCN), Hydrochloric acid (HCl), Urea or Ammonium Carbonate.[1]

  • Solvents: Ethanol, Water, Acetic Acid.[1]

  • Safety Note: KCN is highly toxic. All reactions involving cyanide must be performed in a well-ventilated fume hood with appropriate cyanide sensors and antidotes available.

Step-by-Step Methodology
Step 1: Knoevenagel Condensation

React tetrahydro-4H-pyran-4-one with ethyl cyanoacetate to form the


-unsaturated ester.
  • Dissolve tetrahydro-4H-pyran-4-one (1.0 eq) and ethyl cyanoacetate (1.1 eq) in toluene.

  • Add catalytic ammonium acetate and acetic acid.

  • Reflux with a Dean-Stark trap to remove water for 4–6 hours.

  • Concentrate in vacuo to yield ethyl 2-cyano-2-(tetrahydro-4H-pyran-4-ylidene)acetate .

Step 2: Michael Addition of Cyanide
  • Dissolve the product from Step 1 in ethanol/water (60:40).

  • Carefully add KCN (1.2 eq) at 0°C.

  • Stir at room temperature for 12 hours.

  • Acidify carefully with dilute HCl (in a hood!) to generate the dicyano intermediate.

Step 3: Hydrolysis and Decarboxylation

Convert the dicyano intermediate to the gem-disubstituted diacid.

  • Reflux the intermediate in concentrated HCl (6N) for 24 hours.

  • The nitrile groups hydrolyze to carboxylic acids, and the gem-dicarboxylate undergoes decarboxylation.

  • Product: 4-(Carboxymethyl)tetrahydro-2H-pyran-4-carboxylic acid.

  • Isolate by cooling and filtration (white solid).

Step 4: Cyclization to the Spiro-Imide
  • Mix the diacid (from Step 3) with Urea (1.5 eq) or Ammonium Carbonate.

  • Heat the melt to 160–180°C for 2 hours. The mixture will liquefy and then resolidify.

  • Cool and recrystallize from ethanol/water.

  • Final Product: 8-Oxa-2-azaspiro[4.5]decane-1,3-dione .

Synthesis Workflow Diagram

Synthesis_Flow SM Tetrahydro-4H-pyran-4-one Step1 1. Ethyl Cyanoacetate (Knoevenagel) SM->Step1 Int1 Unsaturated Ester Step1->Int1 Step2 2. KCN (Michael Addn) Step3 3. HCl Reflux (Hydrolysis) Step2->Step3 Int2 Gem-Diacid Step3->Int2 Step4 4. Urea/Heat (Cyclization) Product 8-Oxa-2-azaspiro [4.5]decane-1,3-dione Step4->Product Int1->Step2 Int2->Step4

Figure 2: Synthetic route from tetrahydropyran-4-one to the target spiro-imide.

Functionalization Protocols

To use this scaffold in a drug molecule, the imide nitrogen (N2) is the primary attachment point.

Protocol: N-Alkylation (Attachment to Drug Linker)

Objective: Attach the spiro-bioisostere to an alkyl halide or mesylate.

  • Solvent: DMF or Acetonitrile.

  • Base:

    
     (2.0 eq) or Cs_2CO_3 (for faster rates).
    
  • Procedure:

    • Dissolve 8-Oxa-2-azaspiro[4.5]decane-1,3-dione (1.0 eq) in dry DMF.

    • Add Base and stir for 15 min at RT.

    • Add the electrophile (Alkyl halide/Mesylate) (1.1 eq).

    • Heat to 60–80°C for 4–12 hours.

    • Monitor by LC-MS.

  • Workup: Dilute with EtOAc, wash with water/brine x3 (to remove DMF). Dry over

    
    .[3]
    

Validation Assays

Once synthesized and incorporated, the following assays validate the bioisosteric improvement.

Lipophilicity Assessment (ChromlogD)
  • Method: Chromatographic Hydrophobicity Index (CHI).

  • Expectation: The 8-oxa analog should show a reduced retention time (lower logD) compared to the carbocyclic spiro[4.5]decane equivalent.

  • Target:

    
    LogD > -0.5.
    
Microsomal Stability (HLM/MLM)
  • Method: Incubate compound (1 µM) with Human/Mouse Liver Microsomes + NADPH.

  • Timepoints: 0, 15, 30, 60 min.

  • Analysis: LC-MS/MS quantification of parent remaining.

  • Rationale: The spiro-center blocks the metabolic "soft spot" typically found at the 4-position of piperidines or cyclohexanes.

Solubility (Thermodynamic)
  • Method: Shake-flask method in PBS (pH 7.4) for 24 hours.

  • Analysis: HPLC-UV.

  • Expectation: >50 µM solubility due to the polarity of the ether oxygen and imide.

References

  • Burkhard, J. A., et al. (2010).[1] "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition. (Discusses polar spirocycles).

  • Carreira, E. M., & Fessard, T. C. (2014). "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews. (General review of spirocycles in med chem).

  • Obniska, J., & Kaminski, K. (2011). "Synthesis and anticonvulsant properties of new N-phenylamino derivatives of 2-azaspiro[4.5]decane-1,3-dione." Bioorganic & Medicinal Chemistry Letters. (Specific synthesis and activity of the scaffold).

  • Wuitschik, G., et al. (2008).[1] "Spirocyclic Oxetanes: Synthesis and Properties." Angewandte Chemie. (Physicochemical properties of oxygenated spirocycles).

  • PubChem Compound Summary. "8-Oxa-2-azaspiro[4.5]decane-1,3-dione." (Structure verification).

Sources

Application

8-Oxa-2-azaspiro[4.5]decane-1,3-dione in fragment-based drug design (FBDD)

Topic: 8-Oxa-2-azaspiro[4.5]decane-1,3-dione in Fragment-Based Drug Design (FBDD) Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, FBDD Practitioners, and Structural Biologists. Executive Sum...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 8-Oxa-2-azaspiro[4.5]decane-1,3-dione in Fragment-Based Drug Design (FBDD) Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, FBDD Practitioners, and Structural Biologists.

Executive Summary

In the landscape of Fragment-Based Drug Design (FBDD), the transition from "flat" aromatic systems to three-dimensional (3D) scaffolds is critical for improving solubility, selectivity, and patentability. 8-Oxa-2-azaspiro[4.5]decane-1,3-dione represents a high-value "privileged structure" that combines the rigidity of a spirocyclic core with the polarity of an ether linkage and the hydrogen-bonding capability of a succinimide moiety.

This guide details the physicochemical rationale, synthetic access, and screening protocols for this scaffold. Unlike the more common spiro-hydantoins (2,4-diones), the 1,3-dione (spiro-succinimide) offers a distinct vector profile and electrostatic surface, making it an ideal starting point for targeting GPCRs (e.g., muscarinic, opioid) and metalloenzymes.

Part 1: Structural Rationale & Physicochemical Profile

The 8-oxa-2-azaspiro[4.5]decane-1,3-dione scaffold is defined by a spiro-fusion between a tetrahydropyran ring and a succinimide ring. This architecture offers specific advantages over carbocyclic analogs:

  • Fsp3 & 3D Character: The spiro center (C5) forces the two rings to be perpendicular, creating a defined 3D shape that fits globular protein pockets better than planar aromatics.

  • Solubility (LogP Modulation): The ether oxygen (position 8) lowers the cLogP by ~1.0 unit compared to the carbocyclic spiro[4.5]decane, improving water solubility—a critical parameter for high-concentration fragment screening (NMR/SPR).

  • Vector Orthogonality:

    • Vector A (N2-H): A hydrogen bond donor/acceptor adaptable for N-alkylation to reach adjacent sub-pockets.

    • Vector B (O8): A fixed hydrogen bond acceptor on the distal ring.

    • Vector C (C-H): Potential for C-H activation or substitution on the pyran ring (though synthetically more challenging).

Table 1: Physicochemical Properties
PropertyValue (Approx.)Note
Molecular Weight 169.18 DaIdeal for FBDD (Rule of 3 compliant).
cLogP -0.8 to -0.4Highly hydrophilic; excellent for aqueous screening.
TPSA ~65 ŲImide (37) + Ether (9) + Carbonyls.
H-Bond Donors 1 (NH)Critical for anchoring in the binding pocket.
H-Bond Acceptors 3 (2 x C=O, 1 x O)Rich interaction potential.
Fsp3 0.75High fraction of sp3 carbons (6/8).

Part 2: Synthetic Access Protocols

Synthesis of the 1,3-dione (succinimide) differs from the 2,4-dione (hydantoin) commonly obtained via Bucherer-Bergs chemistry. The most robust route to the spiro-succinimide is the Stobbe Condensation followed by reduction and cyclization.

Protocol 1: Synthesis of 8-Oxa-2-azaspiro[4.5]decane-1,3-dione

Objective: Produce gram-scale quantities of the scaffold from tetrahydro-4H-pyran-4-one.

Reagents:

  • Tetrahydro-4H-pyran-4-one (Starting Material)[1]

  • Diethyl succinate

  • Potassium tert-butoxide (tBuOK)

  • Palladium on Carbon (Pd/C), H2 gas

  • Urea or Ammonium Acetate

Workflow Diagram (DOT):

SynthesisPathway SM Tetrahydro-4H-pyran-4-one Step1 Stobbe Condensation (Diethyl succinate, tBuOK) SM->Step1 tBuOH, Reflux Inter1 Alkylidene Succinate (Monoester) Step1->Inter1 Step2 Hydrogenation (H2, Pd/C) Inter1->Step2 Reduction of alkene Inter2 Spiro-dicarboxylic Acid Step2->Inter2 Hydrolysis Step3 Cyclization (Urea, 180°C) Inter2->Step3 Product 8-Oxa-2-azaspiro [4.5]decane-1,3-dione Step3->Product Imide formation

Caption: Synthetic pathway via Stobbe condensation to access the spiro-succinimide core.

Step-by-Step Methodology:

  • Stobbe Condensation:

    • In a dry flask under N2, dissolve tBuOK (1.2 eq) in tBuOH.

    • Add a mixture of tetrahydro-4H-pyran-4-one (1.0 eq) and diethyl succinate (1.2 eq) dropwise.

    • Reflux for 4–6 hours. The solution will turn viscous.

    • Workup: Acidify with dilute HCl, extract with EtOAc. The product is the unsaturated hemiester (3-carboxy-4-(tetrahydro-4H-pyran-4-ylidene)butanoate).

  • Reduction & Hydrolysis:

    • Dissolve the hemiester in MeOH. Add 10% Pd/C (5 wt%).

    • Stir under H2 atmosphere (balloon pressure) for 12 hours to reduce the exocyclic double bond.

    • Filter through Celite.

    • Hydrolyze the ester group using 2N NaOH (reflux, 2h) to obtain the spiro-dicarboxylic acid intermediate.

  • Cyclization (Imide Formation):

    • Mix the neat dicarboxylic acid with Urea (1.5 eq).

    • Heat the melt to 160–180°C for 2 hours. Evolution of NH3 and H2O will occur.

    • Purification: Recrystallize from EtOH/Water or purify via flash chromatography (DCM:MeOH 95:5).

    • Validation: 1H NMR (DMSO-d6) should show the characteristic singlet/multiplet for the pyran ring protons and the broad NH singlet at ~11 ppm.

Part 3: Fragment Screening & Elaboration

Once synthesized, the scaffold serves as a core for library generation. The primary "exit vector" for growing the fragment is the imide nitrogen (N2).

Protocol 2: N-Alkylation for Library Expansion

Rationale: The N-H proton of the succinimide (pKa ~9.5) allows for facile alkylation under mild conditions, enabling the introduction of diverse "R" groups to probe adjacent hydrophobic pockets.

Workflow Diagram (DOT):

FBDD_Workflow Core Spiro-Succinimide Core (Hit Identified) Decision Vector Analysis Core->Decision PathA N-Alkylation (N2) (Primary Vector) Decision->PathA High Accessibility PathB C-Functionalization (Secondary Vector) Decision->PathB Low Accessibility Exp1 Mitsunobu Reaction (R-OH, DIAD, PPh3) PathA->Exp1 Diverse Alcohols Exp2 Base-Mediated Alkylation (R-X, K2CO3, DMF) PathA->Exp2 Alkyl Halides Library Analog Library (SAR Generation) Exp1->Library Exp2->Library Screen SPR / X-ray Validation Library->Screen

Caption: Decision tree for elaborating the spiro-succinimide fragment hit.

Experimental Procedure (N-Alkylation):

  • Reagents: Scaffold (1 eq), Alkyl Halide (1.1 eq), K2CO3 (2 eq), DMF (0.2 M).

  • Condition: Stir at 60°C for 4–12 hours.

  • Workup: Dilute with water, extract with EtOAc. The high polarity of the product may require multiple extractions or direct purification of the organic layer.

  • Note: For introducing aromatic rings (biaryl ether mimics), use Chan-Lam coupling (Arylboronic acid, Cu(OAc)2, Pyridine) as the N-arylation route is preferred over SNAr for this scaffold.

Part 4: Application Notes & Troubleshooting

  • Solubility Artifacts: While the ether oxygen improves solubility, the dione moiety can induce aggregation at high concentrations (>5 mM) in buffer. Always include 0.01% Triton X-100 in SPR/NMR buffers to prevent false positives.

  • Nomenclature Confusion: Ensure you are working with the 1,3-dione (succinimide). The 2,4-dione (hydantoin) is commercially more common but has different vectors. The 1,3-dione is specifically valuable for mimicking the aspartimide intermediate or targeting pockets requiring a narrower dipole.

  • Isosteres: This scaffold is considered a bioisostere for the spiro-cyclopentane and spiro-piperidine cores, offering improved metabolic stability (blocked metabolic soft spots) due to the ether oxygen.

References

  • Design of Spirocyclic Scaffolds: Carreira, E. M., & Fessard, T. C. (2014). "Spirocyclic Scaffolds in Drug Discovery." Chemical Reviews. Link

  • Stobbe Condensation Methodology: Daub, G. H., & Johnson, W. S. (1950). "The Stobbe Condensation with Cyclic Ketones." Journal of the American Chemical Society. Link

  • Spiro-Succinimides in Medicinal Chemistry: Askri, S., et al. (2021). "Antimicrobial Activity and In Silico Molecular Docking Studies of Pentacyclic Spiro[oxindole-2,3′-pyrrolidines] Tethered with Succinimide Scaffolds." Applied Sciences.[2] Link

  • Physicochemical Properties of 8-Oxa-2-azaspiro[4.5]decane: PubChem Compound Summary for CID 25220538. Link

  • Fragment-Based Screening of Spirocycles: Zheng, M., et al. (2020). "Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors." Bioorganic & Medicinal Chemistry. Link

Sources

Method

Preparation of Pharmaceutical Intermediates Using Spiro-diones: Application Notes and Protocols

Introduction: The Spiro-dione Scaffold in Modern Drug Discovery In the landscape of medicinal chemistry, the pursuit of novel molecular architectures that confer improved pharmacological properties is relentless. Spiro-d...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Spiro-dione Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry, the pursuit of novel molecular architectures that confer improved pharmacological properties is relentless. Spiro-diones, a class of compounds characterized by a central quaternary carbon atom common to two rings, at least one of which contains two ketone functionalities, have emerged as a "privileged scaffold." Their inherent three-dimensional and rigid structure offers a significant departure from the traditionally flat, aromatic molecules, a concept often referred to as "escaping flatland." This structural rigidity can enhance binding affinity and selectivity for biological targets by pre-organizing functional groups in a defined spatial orientation. Furthermore, the synthetic versatility of spiro-diones allows for the creation of diverse compound libraries, making them invaluable as intermediates in the synthesis of complex pharmaceutical agents.[1][2]

This technical guide provides detailed application notes and protocols for the synthesis of key spiro-dione-based pharmaceutical intermediates. The methodologies presented are chosen for their robustness, scalability, and relevance to contemporary drug development programs. We will delve into the causality behind experimental choices, providing not just a procedure but a framework for understanding and optimizing these critical chemical transformations.

Featured Synthetic Protocols

We will explore three distinct and powerful strategies for the synthesis of spiro-dione intermediates:

  • Transition-Metal-Free Synthesis of Spiro[indane-1,3-dione-2-pyrrolidines]: A modern, efficient, and atom-economical approach.

  • Catalytic Condensation for Spiro[quinazoline-2,3'-indoline]-2',4-diones: A versatile method for accessing the medicinally significant spirooxindole core.[3][4][5]

  • The Classic Industrial Synthesis of Spironolactone: A multi-step synthesis of a clinically approved drug, showcasing the construction of a steroidal spiro-lactone.[6][7][8]

Protocol 1: Transition-Metal-Free Synthesis of Spiro[indane-1,3-dione-2-pyrrolidines]

This protocol describes a straightforward and efficient, transition-metal-free approach for synthesizing highly functionalized spiro[indane-1,3-dione-2-pyrrolidines].[1] This class of compounds is of significant interest due to the prevalence of the pyrrolidine ring in numerous FDA-approved drugs.[1]

Scientific Rationale and Mechanism

The reaction proceeds through a domino sequence initiated by the base-catalyzed formation of an enolate from a 2-(2'-ketoalkyl)-1,3-indandione. Concurrently, the 1,3,5-triazinane, a stable trimer, serves as a precursor to a reactive aldimine species. The enolate then undergoes a nucleophilic addition to the aldimine, forming a key intermediate. This is followed by an intramolecular cyclization and dehydration to furnish the final spiro-pyrrolidine product. The use of a mild base like sodium carbonate is crucial for generating the nucleophilic enolate without promoting side reactions. Dichloromethane (DCM) is an excellent solvent choice due to its inertness and ability to solubilize both the starting materials and intermediates.

Spiro_pyrrolidine_Mechanism cluster_start Starting Materials cluster_reaction Reaction Cascade Indandione 2-(2'-Ketoalkyl)-1,3-indandione Enolate Enolate Formation (+ Na2CO3) Indandione->Enolate Triazinane 1,3,5-Triazinane Aldimine Aldimine Generation Triazinane->Aldimine Addition Nucleophilic Addition Enolate->Addition Reacts with Aldimine->Addition Cyclization Intramolecular Cyclization & Dehydration Addition->Cyclization Product Spiro[indane-1,3-dione -2-pyrrolidine] Cyclization->Product Spirooxindole_Synthesis cluster_inputs Reactants & Catalyst cluster_process Reaction Steps Isatin Isatin Derivative Activation Lewis Acid Activation of Isatin C3=O Isatin->Activation Amide β-Amino Amide Attack Nucleophilic Attack by Amine Amide->Attack attacks Catalyst Alum (KAl(SO₄)₂) Catalyst->Activation catalyzes Activation->Attack Cyclization Intramolecular Cyclization Attack->Cyclization Dehydration Dehydration Cyclization->Dehydration Product Spiro[quinazoline-2,3'-indoline] -2',4-dione Dehydration->Product Spironolactone_Synthesis_Workflow cluster_Lactone γ-Lactone Ring Formation cluster_Modification Steroid Core Modification cluster_Final Final Functionalization Start Dehydroepiandrosterone (DHEA) Step1 1. Ethynylation (Acetylene) 2. Carboxylation (Grignard, CO₂) Start->Step1 Step2 Selective Hydrogenation (Lindlar Catalyst) Step1->Step2 Step3 Acid-Catalyzed Lactonization (p-TsOH) Step2->Step3 Step4 Oxidation (Oppenauer) Step3->Step4 Step5 Dehydrogenation (Chloranil) Step4->Step5 Forms Canrenone Step6 Conjugate Addition (Thioacetic Acid) Step5->Step6 End Spironolactone Step6->End

Sources

Application

Topic: A Systematic Approach to Solvent Selection for 8-Oxa-2-azaspiro[4.5]decane-1,3-dione

An Application Note for Researchers, Scientists, and Drug Development Professionals **Abstract The selection of an appropriate solvent is a critical first step in the handling, reaction, purification, and formulation of...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

**Abstract

The selection of an appropriate solvent is a critical first step in the handling, reaction, purification, and formulation of novel chemical entities. This application note presents a comprehensive, systematic guide for selecting a suitable solvent for 8-Oxa-2-azaspiro[4.5]decane-1,3-dione, a spirocyclic compound incorporating both imide and ether functionalities. Given the unique structural characteristics of this molecule, a theoretical analysis of its physicochemical properties is performed to predict its solubility behavior. This guide provides a tiered experimental protocol, from rapid qualitative screening to precise quantitative determination, enabling researchers to efficiently identify optimal solvent systems while considering potential compound stability issues.

Introduction: Understanding the Challenge

8-Oxa-2-azaspiro[4.5]decane-1,3-dione is a complex heterocyclic molecule featuring a spirocyclic core, which imparts significant three-dimensionality.[1][2] The presence of multiple polar functional groups—a succinimide ring and a tetrahydropyran ring—dictates its solubility profile. The succinimide moiety contains two polar carbonyl groups and an N-H group capable of acting as a hydrogen bond donor and acceptor. The tetrahydropyran ring includes a polar ether linkage that can act as a hydrogen bond acceptor.[3] This combination of a rigid, partially aliphatic framework and multiple hydrogen-bonding sites suggests that solubility will be highly dependent on the solvent's ability to overcome the compound's crystal lattice energy and engage in specific intermolecular interactions.

The goal of this guide is to move beyond simple trial-and-error by establishing a logical, evidence-based workflow. Poor solubility can hinder subsequent testing and development, making this initial characterization essential for the successful application of this and similar novel compounds.[4]

Physicochemical Analysis and Theoretical Solubility Profile

A molecule's structure is the primary determinant of its solubility. The principle of "like dissolves like" serves as our foundational guide. We can dissect the structure of 8-Oxa-2-azaspiro[4.5]decane-1,3-dione to anticipate its behavior.

  • Polar Moieties:

    • Imide Group: Highly polar, capable of strong dipole-dipole interactions and hydrogen bonding.

    • Ether Group: Moderately polar, acts as a hydrogen bond acceptor.

  • Non-Polar Moieties:

    • Aliphatic Backbone: The ethylene and cyclohexane carbons contribute to non-polar character.

  • Spiro Center: The quaternary spiro-carbon adds rigidity and three-dimensionality, which can influence how solvent molecules pack around the solute.[2]

Prediction: Based on this analysis, the compound is predicted to be a polar solid. Therefore, it is most likely to be soluble in polar solvents . Non-polar solvents like hexane or toluene are unlikely to be effective. Within the class of polar solvents, a further distinction is critical:

  • Polar Aprotic Solvents: (e.g., DMSO, DMF, Acetonitrile, THF) are excellent candidates. They possess strong dipoles to interact with the imide carbonyls but do not have donor hydrogens that could compete with the imide N-H.

  • Polar Protic Solvents: (e.g., Methanol, Ethanol, Water) may also be effective due to their ability to hydrogen bond with all heteroatoms. However, their use requires caution due to the potential for solvolysis or degradation (see Section 5).

Below is a conceptual diagram illustrating the key functional regions of the molecule that influence solubility.

mol 8-Oxa-2-azaspiro[4.5]decane-1,3-dione imide Imide Ring (Polar, H-Bond Donor/Acceptor) mol->imide Dictates high polarity ether Ether Linkage (Polar, H-Bond Acceptor) mol->ether Contributes to polarity spiro Spiro Center (Rigidity, 3D Shape) mol->spiro Influences crystal packing backbone Aliphatic Backbone (Non-Polar Character) mol->backbone Limits solubility in highly polar solvents

Caption: Key functional regions of the target molecule.

A Tiered Strategy for Efficient Solvent Selection

We propose a three-tiered workflow to systematically identify and quantify the solubility of 8-Oxa-2-azaspiro[4.5]decane-1,3-dione. This approach conserves material and time by using data from each stage to inform the next.

tier1 Tier 1: Theoretical Prediction decision1 Select Diverse Solvent Panel tier1->decision1 Based on Polarity tier2 Tier 2: Qualitative Screening decision2 Identify 'Hits' (Soluble / Partially Soluble) tier2->decision2 tier3 Tier 3: Quantitative Analysis outcome Optimized Solvent(s) for Application tier3->outcome decision1->tier2 Small-Scale Tests decision2->tier3 For Promising Solvents

Caption: A systematic workflow for solvent selection.

Experimental Protocols

Safety Precaution: Always handle chemicals in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. Review the Safety Data Sheet (SDS) for each solvent before use.

Protocol 1: Tier 2 - Qualitative Solubility Screening

Objective: To rapidly assess the solubility of the compound in a broad range of solvents at a fixed concentration.

Materials:

  • 8-Oxa-2-azaspiro[4.5]decane-1,3-dione

  • Vials (e.g., 2 mL glass vials) with caps

  • Analytical balance

  • Vortex mixer

  • Solvent panel (see Table 1 for suggestions)

Procedure:

  • Preparation: Weigh approximately 2 mg of 8-Oxa-2-azaspiro[4.5]decane-1,3-dione into each labeled vial.

  • Solvent Addition: Add 200 µL of a selected solvent to the corresponding vial. This creates a target concentration of ~10 mg/mL.

  • Mixing: Cap the vials securely and vortex vigorously for 2 minutes at room temperature.

  • Observation: Allow the vials to stand for 5 minutes. Visually inspect each vial for undissolved solid.

  • Classification: Classify the solubility based on visual inspection as outlined in Table 2.

  • Heating (Optional): For samples classified as "Partially Soluble" or "Insoluble," gently warm the vial (e.g., to 40-50 °C) and observe any change in solubility. Note this observation separately.

Table 1. Suggested Solvent Panel for Initial Screening

Solvent Class Type Boiling Point (°C) Rationale
Dichloromethane (DCM) Polar Aprotic Chlorinated 40 Common solvent, moderate polarity.
Tetrahydrofuran (THF) Polar Aprotic Ether 66 Good for moderately polar compounds.[3]
Acetonitrile (MeCN) Polar Aprotic Nitrile 82 High dipole moment.
Ethyl Acetate (EtOAc) Polar Aprotic Ester 77 Medium polarity, less toxic alternative.[5]
Acetone Polar Aprotic Ketone 56 Common, highly polar aprotic solvent.
N,N-Dimethylformamide (DMF) Polar Aprotic Amide 153 "Universal" organic solvent, very high polarity.[6]
Dimethyl Sulfoxide (DMSO) Polar Aprotic Sulfoxide 189 Extremely high polarity, excellent H-bond acceptor.
Methanol (MeOH) Polar Protic Alcohol 65 Can form H-bonds, good for polar molecules.
Ethanol (EtOH) Polar Protic Alcohol 78 Similar to methanol, common choice.
Water Polar Protic Aqueous 100 To assess aqueous solubility.
Toluene Non-Polar Aromatic 111 Unlikely to work, but serves as a negative control.

| Heptane | Non-Polar | Aliphatic | 98 | Serves as a definitive non-polar negative control. |

Table 2. Qualitative Solubility Classification and Recording Template

Solvent Visual Observation (Room Temp) Classification Visual Observation (40 °C)
e.g., DMSO Clear, colorless solution, no visible solid Soluble (>10 mg/mL) N/A
e.g., THF Cloudy suspension with some solid remaining Partially Soluble Clear solution
e.g., Heptane All solid remains undissolved Insoluble (<10 mg/mL) All solid remains
DCM

| ... | | | |

Protocol 2: Tier 3 - Quantitative Solubility Determination

Objective: To accurately measure the saturation solubility (mg/mL or M) of the compound in the most promising solvents identified in Tier 2. The isothermal saturation method is a gold standard.[7]

Materials:

  • Promising solvents from Tier 2 screening.

  • Thermomixer or shaking incubator set to a constant temperature (e.g., 25 °C).

  • Syringe filters (0.22 µm, ensure chemical compatibility with the solvent).

  • Analytical instrumentation for quantification (e.g., HPLC-UV, UPLC-MS, or a calibrated UV-Vis spectrophotometer). If not available, a gravimetric method can be used.

Procedure:

  • Sample Preparation: Add an excess amount of 8-Oxa-2-azaspiro[4.5]decane-1,3-dione to a vial (e.g., 10-20 mg). The goal is to have a visible amount of undissolved solid at equilibrium.

  • Solvent Addition: Add a precise volume of the chosen solvent (e.g., 1.0 mL).

  • Equilibration: Cap the vial tightly and place it in the shaking incubator at a constant temperature (e.g., 25 °C) for 24 hours. This ensures the solution reaches saturation equilibrium.

  • Phase Separation: After 24 hours, let the vial stand for at least 1 hour to allow the excess solid to settle.

  • Sample Extraction: Carefully withdraw a known volume of the supernatant (the clear liquid phase) using a syringe. Immediately pass the solution through a syringe filter into a clean, pre-weighed vial. This step is critical to remove all particulate matter.

  • Quantification (Gravimetric Method): a. Weigh the vial containing the filtered, saturated solution. b. Evaporate the solvent completely under a gentle stream of nitrogen or in a vacuum oven at a moderate temperature. c. Once the solvent is fully removed, weigh the vial again. The difference in mass corresponds to the amount of dissolved solute. d. Calculate solubility: Solubility (mg/mL) = (Mass of residue in mg) / (Volume of supernatant in mL)

  • Quantification (Chromatographic Method): a. Prepare a series of calibration standards of the compound in the same solvent. b. Dilute the filtered, saturated solution with a known factor to bring it within the linear range of the calibration curve. c. Analyze the standards and the diluted sample by HPLC-UV or a similar method. d. Calculate the concentration in the diluted sample from the calibration curve and multiply by the dilution factor to determine the saturation solubility.

Table 3. Quantitative Solubility Data Recording Template

Solvent Temperature (°C) Solubility (mg/mL) Molar Solubility (M) Method
e.g., DMF 25 55.2 0.298 M Gravimetric
e.g., MeCN 25 12.8 0.069 M HPLC-UV

| | | | | |

Stability Considerations

The imide functional group in 8-Oxa-2-azaspiro[4.5]decane-1,3-dione is a potential site for hydrolysis, especially under basic or acidic conditions, or in protic solvents like water and alcohols, particularly with heating.

  • Recommendation: When using protic solvents, it is advisable to prepare solutions fresh and store them at low temperatures.

  • Verification: To confirm stability, the solution can be analyzed by a purity-indicating method (like HPLC or TLC) immediately after preparation and after a set period (e.g., 24 hours). The appearance of new peaks could indicate degradation. For most applications, polar aprotic solvents (DMSO, DMF, MeCN) are preferred as they offer high solvating power with a lower risk of compound degradation.[6][8]

Conclusion

This application note provides a robust framework for determining the solubility of the novel compound 8-Oxa-2-azaspiro[4.5]decane-1,3-dione. By combining theoretical structural analysis with a tiered experimental approach, researchers can efficiently identify and quantify suitable solvents. The initial qualitative screening with a broad solvent panel conserves material, while the subsequent quantitative analysis of promising candidates provides the precise data needed for downstream applications in chemical synthesis, purification, and biological screening. The use of polar aprotic solvents such as DMSO, DMF, or acetonitrile is predicted to be most effective, offering a balance of high solvating power and compound stability.

References

  • PubChem. 2-Azaspiro[4.5]decane-1,3-dione. National Center for Biotechnology Information. ([Link])

  • PubChem. 8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione. National Center for Biotechnology Information. ([Link])

  • Google Patents. DK3169666T3 - Substituted Azaspiro (4.5)
  • PubChem. 8-Oxa-2-azaspiro[4.5]decane. National Center for Biotechnology Information. ([Link])

  • Capot Chemical. MSDS of 8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione. ([Link])

  • Dunn, P. J., et al. (2016). Toward a More Holistic Framework for Solvent Selection. Organic Process Research & Development, 20(2), 229-237. ([Link])

  • Fizer, O., et al. (2023). The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins. Pharmaceutics, 15(1), 228. ([Link])

  • ResearchGate. (2020). Synthesis of 8-oxa-2-azaspiro[4.5]decane. Bulletin of the Academy of Sciences of the USSR Division of Chemical Science, 69(10), 2017-2019. ([Link])

  • Google Patents. CN111518015A - Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.5] decane-2-formic acid ester. ()
  • Bryan, M. C., et al. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry, 15(1), 154-160. ([Link])

  • Wanibuchi, K., et al. (1993). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Journal of Medicinal Chemistry, 36(21), 3145-3153. ([Link])

  • PubChem. 2-Oxa-8-azaspiro(4.5)decane. National Center for Biotechnology Information. ([Link])

  • De-Andrade, P., et al. (2021). Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. Chemical Reviews, 121(16), 9757-9830. ([Link])

  • Clarke, C. J., et al. (2018). Green solvent selection guides. White Rose Research Online. ([Link])

  • Taylor & Francis Online. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 11(8), 737-748. ([Link])

  • Royal Society of Chemistry. (2021). Spirocyclic derivatives as antioxidants: a review. RSC Advances, 11(36), 22288-22304. ([Link])

  • Perlovich, G. L., et al. (2012). Thermodynamics of Solubility Processes of Novel Drug-like Spiro-Derivatives in Model Biological Solutions. Journal of Chemical & Engineering Data, 57(7), 1891-1898. ([Link])

  • French-Ukrainian Journal of Chemistry. (2023). Functionalized Derivatives of 2-Azaspiro[3.3]heptane-1-carboxylic Acid and 7-Oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(02). ([Link])

Sources

Method

Application Note: Scalable Synthesis Routes for Spiro-Fused Succinimides

Executive Summary: Escaping Flatland Spiro-fused succinimides represent a privileged structural motif in modern medicinal chemistry. Unlike flat aromatic scaffolds, these structures possess inherent three-dimensionality...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Escaping Flatland

Spiro-fused succinimides represent a privileged structural motif in modern medicinal chemistry. Unlike flat aromatic scaffolds, these structures possess inherent three-dimensionality (


 character), which correlates with improved solubility and higher clinical success rates. This scaffold is the pharmacophore for several aldose reductase inhibitors (e.g., Ranirestat analogues) and anticonvulsants.[1]

However, the construction of the quaternary spiro-center often presents a bottleneck in scale-up due to steric hindrance and the need for high stereocontrol. This guide details three distinct, scalable synthetic routes ranging from transition-metal catalysis to green organocascades, designed to move beyond milligram-scale discovery into gram-scale development.

Strategic Retrosynthesis

To achieve scalable synthesis, one must visualize the disconnection of the spiro-junction. The two most robust strategies involve:

  • C-H Activation (Annulation): Using a directing group on an aromatic ring to "grab" a maleimide unit.

  • Dipolar Cycloaddition ([3+2]): Constructing the pyrrolidine ring across the succinimide olefin.

Diagram 1: Retrosynthetic Logic (DOT)

Retrosynthesis Target Spiro-Fused Succinimide (Target Scaffold) Strategy1 Strategy A: C-H Activation (Rh(III) Catalysis) Target->Strategy1 Disconnect C-C & C-N Strategy2 Strategy B: [3+2] Cycloaddition (Azomethine Ylide) Target->Strategy2 Disconnect Pyrrolidine Ring Precursor1 Benzamide/Perimidine (Directing Group) Strategy1->Precursor1 Precursor2 Maleimide (Coupling Partner) Strategy1->Precursor2 Strategy2->Precursor2 Precursor3 Isatin/Ketone Strategy2->Precursor3 Precursor4 Amino Acid (Sarcosine/Proline) Strategy2->Precursor4

Caption: Strategic disconnection showing the two primary routes: Metal-catalyzed annulation vs. Multicomponent cycloaddition.

Protocol A: Rh(III)-Catalyzed C-H Activation

Best for: High atom economy, late-stage functionalization, and fusing succinimides to aromatic systems (e.g., isoindolinones).

This protocol utilizes the high acidity of the


 ligand on Rhodium(III) to facilitate C-H bond cleavage. It is superior to Pd-catalyzed cross-couplings as it requires no pre-functionalization (halides/boronates) of the aromatic core.
Mechanistic Insight

The reaction proceeds via a concerted metalation-deprotonation (CMD) pathway. The maleimide acts as the unsaturated coupling partner. The succinimide ring is formed during the reaction via insertion and reductive elimination.

Experimental Protocol (Scale: 5.0 mmol)

Reagents:

  • Substrate: N-Phenylbenzamide or 2-Aryl-perimidine (5.0 mmol)

  • Coupling Partner: N-Methylmaleimide (6.0 mmol, 1.2 equiv)

  • Catalyst:

    
     (2.5 mol%)[1]
    
  • Oxidant/Additive:

    
     (10 mol%) and 
    
    
    
    (2.0 equiv) or Air (if using specific directing groups).
  • Solvent: 1,2-Dichloroethane (DCE) or t-Amyl Alcohol (Green alternative).

Step-by-Step Workflow:

  • Charge: In a 50 mL pressure tube, combine the benzamide substrate, maleimide,

    
     (77 mg), and 
    
    
    
    (171 mg).
  • Solvation: Add DCE (15 mL). Note: Concentration is critical; keep between 0.2M and 0.5M.

  • Activation: Seal the tube and heat to 100°C for 16 hours.

    • Process Check: The solution usually turns from orange to dark brown/green.

  • Work-up: Cool to room temperature. Filter through a pad of Celite to remove metal residues. Wash with DCM.

  • Purification: Concentrate the filtrate. Recrystallize from EtOH/Heptane. Chromatography is rarely needed for this specific transformation due to high conversion.

Critical Process Parameter (CPP): Moisture control is less critical here than in Pd-chemistry, but the ratio of oxidant to catalyst determines the turnover number (TON).

Protocol B: Scalable One-Pot [3+2] Cycloaddition

Best for: Creating Spiro[pyrrolidine-3,3'-oxindole] succinimides. High stereoselectivity, metal-free, and low cost.

This route generates an azomethine ylide in situ from isatin and an amino acid (e.g., sarcosine), which then undergoes a 1,3-dipolar cycloaddition with maleimide. This is the "workhorse" reaction for generating diverse spiro-libraries.

Diagram 2: Reaction Workflow (DOT)

Workflow Start Reactants: Isatin + Sarcosine + Maleimide Step1 Reflux (MeOH) In-situ Ylide Formation Start->Step1 Heat Step2 [3+2] Cycloaddition (Transition State) Step1->Step2 Cascade Step3 Precipitation (Cooling) Step2->Step3 2-4 hrs QC QC: NMR/HPLC (>95% dr) Step3->QC

Caption: Streamlined one-pot workflow avoiding intermediate isolation.

Experimental Protocol (Scale: 10.0 mmol)

Reagents:

  • Isatin derivative: 1.47 g (10 mmol)

  • Amino Acid: Sarcosine (1.07 g, 12 mmol) or L-Proline (for different fusion).

  • Dipolarophile: N-Phenylmaleimide (1.73 g, 10 mmol).

  • Solvent: Methanol (50 mL).

Step-by-Step Workflow:

  • Mixing: In a 100 mL round-bottom flask, dissolve isatin and sarcosine in Methanol. Stir for 10 minutes at RT to initiate condensation (imine formation).

  • Addition: Add N-Phenylmaleimide in one portion.

  • Reaction: Reflux the mixture (

    
    ) for 2–4 hours.
    
    • Visual Cue: The reaction often progresses from a suspension to a clear solution, then precipitates the product as the reaction completes.

  • Isolation (No Column): Cool the reaction mixture to

    
     in an ice bath for 1 hour.
    
  • Filtration: Filter the solid precipitate. Wash with cold methanol (2 x 10 mL).

  • Drying: Dry under vacuum at

    
    .
    

Yield Expectation: 85–95%. Stereochemistry: This reaction typically yields the endo-isomer as the major product due to secondary orbital interactions.

Comparative Data Analysis

The following table contrasts the two protocols to assist in route selection based on project needs.

FeatureProtocol A: Rh(III) CatalysisProtocol B: [3+2] Cycloaddition
Complexity High (C-H activation)Low (Condensation)
Atom Economy Excellent (H2 byproduct if oxidative)Good (CO2 + H2O byproduct)
Cost High (Rh catalyst, Ag salts)Very Low (Organocatalytic)
Scalability Moderate (Cost limits >1kg)High (Tested >100g)
Stereocontrol Ligand dependentSubstrate control (Diastereoselective)
Primary Use Fusing succinimide to aromaticsFusing succinimide to heterocycles

Troubleshooting & Safety

  • Emulsions (Protocol A): If using DCE/Water workups, emulsions can form. Use saturated brine and filter through Celite before phase separation to break emulsions.

  • Decarboxylation Control (Protocol B): The formation of the azomethine ylide releases

    
    . Ensure the reaction vessel is vented properly, especially upon scale-up (>10g), to prevent pressure buildup.
    
  • Solubility: Spiro-succinimides can be notoriously insoluble. If NMR analysis is difficult, use DMSO-

    
     with mild heating (
    
    
    
    ).

References

  • Rh(III)-Catalyzed Synthesis: Stereodivergent synthesis of chiral succinimides via Rh-catalyzed asymmetric transfer hydrogenation.[2] (2022).[2] National Institutes of Health (NIH). Link

  • Spiro-Annulation Strategy: Perimidine directed Rh(III)-catalyzed [4 + 1] and [4 + 2] annulations: synthesis of perimidine linked spiro-succinimides.[3][4] (2025).[4][5] Royal Society of Chemistry (RSC). Link

  • One-Pot Cycloaddition: A Facile One-Pot Construction of Succinimide-Fused Spiro[Pyrrolidine-2,3'-Oxindoles]. (2018).[6][7] PubMed. Link

  • Organocatalytic Routes: Organocatalytic asymmetric Michael addition of α-alkylidene succinimides to nitrostyrenes.[8] Royal Society of Chemistry (RSC). Link

  • Medicinal Relevance: Synthesis of Succinimide-Linked Indazol-3-ols Derived from Maleimides under Rh(III) Catalysis. (2023).[6][9] National Institutes of Health (NIH). Link

Sources

Technical Notes & Optimization

Troubleshooting

Solubility issues with 8-Oxa-2-azaspiro[4.5]decane-1,3-dione in organic solvents

Technical Support Center: 8-Oxa-2-azaspiro[4.5]decane-1,3-dione Handling Guide Executive Summary: The Physicochemical Challenge The compound 8-Oxa-2-azaspiro[4.5]decane-1,3-dione represents a specific class of spiro-fuse...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 8-Oxa-2-azaspiro[4.5]decane-1,3-dione Handling Guide

Executive Summary: The Physicochemical Challenge

The compound 8-Oxa-2-azaspiro[4.5]decane-1,3-dione represents a specific class of spiro-fused heterocycles combining a succinimide (ring A) and a tetrahydropyran (ring B).[1]

  • The Core Problem: Users frequently report "crashing out" or poor dissolution in standard organic solvents (DCM, Et₂O). This is not due to high molecular weight, but rather high crystal lattice energy . The imide functionality (-CO-NH-CO-) acts as both a hydrogen bond donor and acceptor, leading to strong intermolecular dimerization in the solid state [1].[1]

  • The Spiro Effect: The spiro-carbon at the 5-position of the succinimide ring locks the molecule in a rigid conformation.[1] This reduces the entropy of mixing, making dissolution thermodynamically less favorable compared to flexible analogues [2].

This guide provides solubility matrices and troubleshooting workflows to overcome these thermodynamic barriers.

Solvent Compatibility Matrix

The following data is derived from physicochemical properties of structural analogues (spiro-hydantoins and cyclic imides) [3].

Solvent ClassRepresentative SolventsSolubility RatingTechnical Notes
Dipolar Aprotic DMSO, DMF, NMP, DMAcExcellent Primary Choice. Effectively disrupts intermolecular H-bonds.[1] Essential for nucleophilic substitutions.[1]
Chlorinated Dichloromethane (DCM), ChloroformModerate Good for extraction but may require 5-10% Methanol to maintain solubility during concentration.[1]
Polar Protic Methanol, Ethanol, IsopropanolTemperature Dependent Poor at RT; Good at reflux.[1] Ideal for recrystallization (see Protocol B).
Ethers THF, 1,4-DioxaneModerate THF is superior to ether/dioxane.[1] Useful for reduction reactions (e.g., LiAlH₄).[1]
Non-Polar Hexanes, Heptane, ToluenePoor Do Not Use as primary solvent.[1] Use only as an anti-solvent for precipitation.[1]
Ketones Acetone, MEKBorderline Soluble, but often forms solvates.[1] Avoid if drying is critical.[1]

Troubleshooting Workflows

Scenario A: "I cannot get a stable NMR sample."

Issue: The compound dissolves in CDCl₃ initially but precipitates after 10 minutes or upon cooling. Root Cause: CDCl₃ is a weak H-bond acceptor.[1] As the sample sits, the thermodynamic drive to re-form crystal lattice dimers overcomes solvation. Protocol:

  • Switch Solvent: Use DMSO-d₆ .[1] The sulfoxide oxygen is a potent H-bond acceptor that stabilizes the imide proton.[1]

  • Co-solvent Method: If CDCl₃ is required (e.g., for specific shifts), add 1-2 drops of MeOD or DMSO-d₆ to the CDCl₃ tube.[1] This "spikes" the polarity enough to maintain solution stability.

Scenario B: "The reaction failed because the starting material didn't dissolve."

Issue: Alkylation of the imide nitrogen (N-alkylation) in Acetone/K₂CO₃ results in low yield. Root Cause: Heterogeneous reaction kinetics.[1] The spiro-imide is not soluble enough in acetone to react efficiently with the base.[1] Protocol:

  • Solvent Swap: Switch to DMF (N,N-Dimethylformamide) or NMP .[1]

  • Temperature: Heat to 60°C.

  • Catalysis: If using a biphasic system (e.g., Toluene/Water), add a Phase Transfer Catalyst (e.g., TBAB) to shuttle the deprotonated imide across the interface.

Interactive Troubleshooting Logic (Visualization)

The following diagram illustrates the decision-making process for solvent selection based on your experimental goal.

SolubilityLogic Start START: Define Application Decision1 Is the goal Analysis (NMR/HPLC) or Synthesis? Start->Decision1 Analysis Analysis (NMR/HPLC) Decision1->Analysis Characterization Synthesis Synthesis / Reaction Decision1->Synthesis Reaction SolventChoice1 Use DMSO-d6 or Acetonitrile-d3 Analysis->SolventChoice1 Issue1 Issue: Peak Broadening? SolventChoice1->Issue1 Fix1 Add 10uL TFA-d (breaks aggregates) Issue1->Fix1 Yes RxnType Reaction Type? Synthesis->RxnType Reduction Reduction (e.g., to amine) RxnType->Reduction Alkylation N-Alkylation RxnType->Alkylation SolventRed Anhydrous THF (Reflux required) Reduction->SolventRed SolventAlk DMF or DMAc (High Solubility) Alkylation->SolventAlk

Caption: Figure 1.[1] Solvent Selection Decision Tree for 8-Oxa-2-azaspiro[4.5]decane-1,3-dione based on experimental intent.

Critical Protocol: Recrystallization (Purification)[1]

Recrystallizing spiro-imides is notoriously difficult due to the "oil-out" phenomenon (liquid-liquid phase separation) before crystallization.[1]

The "Metastable Zone" Protocol: Do not use a single solvent. Use a Solvent/Anti-Solvent pair.[1]

  • Solvent A (Good): Ethyl Acetate or Methanol (Hot).[1]

  • Solvent B (Anti-solvent): Hexanes or Heptane.[1]

Step-by-Step Procedure:

  • Dissolution: Dissolve 1.0 g of crude material in the minimum amount of Solvent A at reflux (approx. 5-10 mL).[1] Ensure complete dissolution.

  • Hot Filtration: If insoluble particles remain, filter while hot through a glass frit (avoid paper; it cools too fast).[1]

  • The Cloud Point: Keep the solution hot. Add Solvent B dropwise until a faint, persistent turbidity (cloudiness) appears.[1]

  • The Re-dissolve: Add 0.5 mL of Solvent A to clear the solution again.

  • Controlled Cooling:

    • Critical Step: Do NOT place directly in ice.[1]

    • Wrap the flask in a towel or place in a warm water bath and let it cool to Room Temp over 2 hours.

    • Why? Rapid cooling traps impurities and causes oiling out.[1] Slow cooling allows the rigid spiro-molecules to align into the lattice [4].[1]

  • Harvest: Once at RT, move to 4°C fridge for 1 hour, then filter.

Advanced Visualization: Recrystallization Dynamics

RecrystWorkflow Raw Crude Solid (Impurities trapped) Dissolve Dissolve in Hot EtOAc (Break Lattice) Raw->Dissolve Heat AntiSolvent Add Heptane to Cloud Point Dissolve->AntiSolvent Titration Nucleation Slow Cool (RT) (Nucleation) AntiSolvent->Nucleation Entropy decrease CrystalGrowth Crystal Growth (Pure Lattice) Nucleation->CrystalGrowth Time

Caption: Figure 2.[1] Thermodynamic workflow for purifying spiro-imides via the binary solvent method.

References

  • Gouda, M. A., et al. (2020).[1] Synthesis and reactivity of spiro-heterocycles: A focus on spiro-imides. Advanced Synthesis & Catalysis.[1][2]

  • Svärd, M., et al. (2014).[1][3] (Solid + liquid) solubility of organic compounds in organic solvents: correlation and extrapolation. Semantic Scholar.[1][3]

  • PubChem. (2025).[1][4][5] Compound Summary: 8-Oxa-2-azaspiro[4.5]decane derivatives.[1][6] National Library of Medicine.[1]

  • BOC Sciences. (2025).[1] Recrystallization Techniques for Organic Synthesis.[1][]

Sources

Optimization

Overcoming steric hindrance in spiro[4.5]decane substitutions

Topic: Overcoming Steric Hindrance in Spiro[4.5]decane Substitutions Doc ID: TS-SPIRO-45-001 Status: Active Last Updated: March 1, 2026[1] Executive Summary: The "Orthogonal Clash" Welcome to the Spiro[4.5]decane Technic...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Steric Hindrance in Spiro[4.5]decane Substitutions Doc ID: TS-SPIRO-45-001 Status: Active Last Updated: March 1, 2026[1]

Executive Summary: The "Orthogonal Clash"

Welcome to the Spiro[4.5]decane Technical Support Hub. This guide addresses the unique steric challenges posed by the spiro[4.5]decane scaffold, a privileged structure in medicinal chemistry (e.g., Gabapentin analogs, GPCR ligands, and KRAS inhibitors).

The Core Problem: The spiro[4.5]decane system consists of a five-membered ring fused to a six-membered ring at a single quaternary carbon. The rings are orthogonal (perpendicular) to each other. This creates a unique steric environment where the "tail" of the five-membered ring acts as a rigid "umbrella" over the axial positions of the six-membered ring.

Impact on Reactivity:

  • Nucleophilic Additions: Reagents attacking ketones on the six-membered ring (e.g., C8) face 1,3-diaxial-like clashes from the five-membered ring.[1]

  • Cross-Couplings: Secondary amines adjacent to the spiro center suffer from high Percent Buried Volume (%VBur), inhibiting catalyst ligation.[1]

  • Stereocontrol: Thermodynamic vs. kinetic product ratios are often inverted compared to simple cyclohexanes.[1]

Diagnostic & Troubleshooting Modules

Module A: Nucleophilic Addition to Spiro-Ketones (C8 Position)

Symptom: You are attempting a Grignard or hydride addition to a spiro[4.5]decan-8-one derivative, but you observe either:

  • No reaction (starting material recovery).[1]

  • Exclusive formation of the undesired diastereomer.

Root Cause Analysis: The spiro center locks the six-membered ring conformation.[1] If the five-membered ring contains bulky substituents, they project over the cyclohexane ring, blocking the axial attack trajectory. This forces equatorial attack, yielding the axial alcohol (thermodynamically less stable), or blocks the reaction entirely.

Troubleshooting Protocol: The "Reagent Sizing" Matrix
ScenarioReagent ClassRecommended ProtocolMechanistic Rationale
Standard Reduction NaBH₄Switch to: LiAlH₄ at -78°CLithium is smaller than sodium; lower temp favors kinetic control (axial attack) if sterics permit.[1]
Stereo-Inversion L-SelectrideUse: L-Selectride (THF, -78°C)The massive steric bulk of sec-butyl groups forces attack from the least hindered face (usually equatorial), yielding the axial alcohol with >95:5 dr.
Grignard Stalling RMgBrAdd: CeCl₃ (Luche Conditions)Cerium activates the carbonyl oxygen, making it more electrophilic without increasing steric bulk.[1] Allows attack by "harder" nucleophiles.[1]
Enolization Issues LDA/Li-BaseSwitch to: KHMDS + 18-Crown-6If deprotonation is slow due to adjacent spiro-bulk, the potassium cation (less aggregated) plus crown ether accelerates enolization.[1]

Visual Workflow: Optimizing Nucleophilic Attack

NucleophilicStrategy Start Start: Nucleophilic Addition to Spiro[4.5]decan-8-one CheckSterics Are C1/C4 (5-ring) substituted? Start->CheckSterics HighSteric Yes: High Steric Shielding CheckSterics->HighSteric Substituted LowSteric No: Low Steric Shielding CheckSterics->LowSteric Unsubstituted Luche Protocol A: Luche Reduction (CeCl3 + NaBH4) HighSteric->Luche Hydride Source Organolithium Protocol B: Organolithium (-78°C, THF) HighSteric->Organolithium Carbon Source Standard Standard Grignard/NaBH4 (Check Felkin-Anh) LowSteric->Standard

Caption: Decision tree for selecting reagents based on the steric environment of the 5-membered ring.

Module B: Cross-Coupling on Hindered Spiro-Amines

Symptom: Palladium-catalyzed Buchwald-Hartwig amination of a 2-azaspiro[4.5]decane (secondary amine) fails to couple with aryl halides.[1]

Root Cause Analysis: The spiro center at C5 creates a "neopentyl-like" environment for the nitrogen at position 2. Standard ligands (e.g., BINAP, Xantphos) are too bulky to accommodate both the Pd-center and the rigid spiro-amine.

Troubleshooting Protocol: Ligand & Precatalyst Swap

Step 1: Calculate %VBur (Percent Buried Volume) If your amine has a %VBur > 35% (common in substituted spiro-amines), standard phosphines will fail.[1]

Step 2: Select the Correct Precatalyst System

  • Recommendation 1: Pd-PEPPSI-IPent

    • Why: The N-heterocyclic carbene (NHC) ligand is electronically rich but sterically flexible ("flexible bulk"). The "throw-away" pyridine ligand ensures rapid initiation.[1]

    • Conditions: 2 mol% Pd-PEPPSI-IPent, KOtBu, Dioxane, 80°C.

  • Recommendation 2: BrettPhos / RuPhos Pd G4 [1]

    • Why: These dialkylbiaryl phosphines are designed for hindered amines.[1] RuPhos is specifically optimized for secondary amines; BrettPhos for primary.[1]

    • Conditions: 1-2 mol% Precatalyst, NaOtBu, t-Amyl alcohol, 100°C.

Step 3: The "Base Effect" Switch from Cs₂CO₃ (heterogeneous, slow) to LiHMDS or NaOtBu (soluble).[1] Soluble bases are critical for sterically hindered couplings to ensure rapid deprotonation of the Pd-amine complex.

Module C: Constructing the Spiro Core (Ring Closure)

Symptom: You cannot close the spiro ring using standard alkylation (e.g., malonate alkylation).

Root Cause Analysis: Closing a 5-membered ring onto a 6-membered ring via double alkylation often suffers from the "Gem-Dialkyl Effect" going wrong—the strain energy of the spiro transition state is too high.

Troubleshooting Protocol: Alternative Cyclizations
  • RCM Approach (Ring-Closing Metathesis):

    • Method: Install two alkene chains at the quaternary center. Use Grubbs II or Hoveyda-Grubbs II .[1]

    • Advantage:[1][2][3][4][5] The sp² centers in the transition state relieve steric compression compared to sp³ alkylation.

    • Reference: See Benchchem guide on spiro[4.5]dec-9-en-7-one intermediates [1].[1][6]

  • Au(I)-Catalyzed Conia Ene:

    • Method: React a cyclohexanone enol ether with an alkyne tether.[1]

    • Catalyst: (PPh₃)AuCl / AgOTf.[1]

    • Advantage:[1][2][3][4][5] 100% Atom economy and avoids strong bases that might epimerize other centers.[1]

Frequently Asked Questions (FAQs)

Q1: Why does my protecting group (TBDMS) fall off during spiro-functionalization? A: The steric bulk of the spiro system can twist the TBDMS group, exposing the Si-O bond to nucleophilic attack, or conversely, the conditions required to overcome steric hindrance (high temp, strong base) exceed the TBDMS stability window.

  • Fix: Switch to a MOM (Methoxymethyl) or SEM ether.[1] These are smaller and electronically stable to the Lewis Acids often used in spiro-chemistry [2].[1]

Q2: I need to synthesize a 2,8-diazaspiro[4.5]decane for a GPCR library. Which route is scalable? A: Avoid the double-alkylation of piperidines.[1] The most scalable route (multi-gram) involves the reductive amination/cyclization sequence or the Coward-Manning route using ethyl isonipecotate.

  • Key Step: Use N-benzyl protection for the piperidine nitrogen to prevent poisoning of hydrogenation catalysts later [3].[1]

Q3: How do I predict the stereochemistry of an addition to C1 in the 5-membered ring? A: This is governed by the "Envelope" conformation of the 5-ring. Substituents on the 6-ring will lock the spiro center. Use NOESY NMR to determine if the 6-ring is in a chair or twist-boat.[1] The nucleophile will attack from the face opposite the largest substituent on the 6-ring (anti-periplanar effect).

Workflow Visualization: Pd-Catalyzed Coupling

CouplingOptimization Start Start: N-Arylation of Spiro-Amine Fails Analyze Analyze Ligand/Base Start->Analyze LigandCheck Current Ligand: BINAP or Xantphos? Analyze->LigandCheck SwitchLigand Switch to Bulky/Rich Ligand: RuPhos or BrettPhos LigandCheck->SwitchLigand Yes (Too Rigid) BaseCheck Current Base: Carbonate (Cs2CO3)? SwitchLigand->BaseCheck SwitchBase Switch to Soluble Base: LiHMDS or NaOtBu BaseCheck->SwitchBase Yes (Too Slow) Final Run Reaction: 100°C, t-Amyl Alcohol SwitchBase->Final

Caption: Optimization workflow for cross-coupling sterically hindered spiro-amines.

References

  • Mendelson, W. et al. (2018).[1] Synthesis of 6-Methoxy-1-oxaspiro[4,5]deca-6,9-diene-8-one. National Institutes of Health (PMC).[1] Retrieved from [Link]

  • ResearchGate. (2015).[1] A straightforward and efficiently scalable synthesis of novel racemic 4-substituted 2,8-diazaspiro[4.5]decan-1-one derivatives. Retrieved from [Link]

  • Liu, F. et al. (2023).[1][3][7] Synthesis of Spiro[4.5]decanes by Au(I)‐Catalyzed Vinylogous Conia Ene Reaction. Semantic Scholar. Retrieved from [Link]

  • Doi, T. et al. (2025).[1] Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones. MDPI.[1] Retrieved from [Link][3]

Sources

Troubleshooting

Technical Support Center: Optimizing Spiro-hydantoin to Dione Conversion

Welcome to the technical support center for the optimization of the spiro-hydantoin to dione conversion. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubles...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the optimization of the spiro-hydantoin to dione conversion. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to overcome common challenges and achieve optimal results in your experiments.

Introduction to the Spiro-hydantoin to Dione Conversion

The conversion of a spiro-hydantoin to a dione is a critical transformation in synthetic organic chemistry, often employed in the synthesis of complex molecules and pharmaceutical intermediates. This reaction typically involves the hydrolysis of the hydantoin ring.[1][2] The efficiency of this conversion is highly dependent on reaction conditions, with temperature being a paramount parameter. Optimizing the reaction temperature is crucial for maximizing yield, minimizing side products, and ensuring the overall success of the synthesis.

This guide will delve into the nuances of temperature optimization and provide practical solutions to common issues encountered during this chemical transformation.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the spiro-hydantoin to dione conversion, with a focus on the role of reaction temperature.

Question 1: My reaction is showing low or no conversion to the dione product. What are the likely causes and how can I fix it?

Answer:

Low or no conversion is a frequent challenge and can often be attributed to several factors, primarily related to reaction kinetics and temperature.

  • Insufficient Temperature: The hydrolysis of the hydantoin ring is an energy-dependent process. If the reaction temperature is too low, the activation energy barrier for the ring-opening may not be overcome, leading to a sluggish or stalled reaction.

    • Solution: Gradually increase the reaction temperature in increments of 5-10°C and monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[3][4][5][6] Be cautious not to increase the temperature too drastically, as this can lead to decomposition.

  • Inadequate Reaction Time: Even at an appropriate temperature, the reaction may require a sufficient amount of time to reach completion.

    • Solution: Extend the reaction time and continue to monitor its progress. A time-course study can help determine the optimal reaction duration at a given temperature.

  • Poor Solubility of Starting Material: If the spiro-hydantoin is not fully dissolved in the reaction solvent at the chosen temperature, the reaction will be slow and inefficient.

    • Solution: Consider using a co-solvent to improve solubility or select a different solvent with a higher boiling point that can facilitate dissolution at a higher temperature.

Question 2: I am observing the formation of significant side products. How can I improve the selectivity towards the desired dione?

Answer:

The formation of side products is often a consequence of excessive reaction temperature or prolonged reaction times, leading to decomposition of the starting material or the desired product.

  • Thermal Decomposition: At elevated temperatures, the spiro-hydantoin or the resulting dione may be susceptible to degradation, leading to a complex mixture of byproducts.

    • Solution: Carefully screen a range of temperatures to find the optimal balance between reaction rate and stability. It is often beneficial to run the reaction at the lowest temperature that provides a reasonable reaction rate.

  • Alternative Reaction Pathways: High temperatures can sometimes activate alternative, undesired reaction pathways.

    • Solution: Besides optimizing the temperature, consider the use of a catalyst that can selectively promote the desired hydrolysis reaction. The choice of solvent can also influence the reaction pathway.

Question 3: The reaction seems to start well but then stalls before reaching completion. What could be the cause?

Answer:

A reaction that stalls mid-way can be frustrating. This issue can arise from a few temperature-related factors.

  • Product Inhibition: In some cases, the dione product or a byproduct may inhibit the reaction. As the concentration of the product increases, the reaction rate slows down and may eventually stop.

    • Solution: While not directly a temperature issue, running the reaction at a slightly higher temperature might help to overcome this inhibition to some extent. Alternatively, consider a reaction setup where the product is removed as it is formed, if feasible.

  • Change in pH: The hydrolysis of the hydantoin ring can sometimes lead to a change in the pH of the reaction mixture, which in turn can affect the reaction rate.

    • Solution: Monitor the pH of the reaction and consider using a buffered solvent system to maintain a constant pH throughout the reaction. The optimal pH may be temperature-dependent.

Data Summary: Temperature Effects on Reaction Parameters
Temperature RangeReaction RateConversionSide Product FormationRecommendation
Low (e.g., RT - 50°C) SlowLow to moderateMinimalIncrease temperature gradually if conversion is too low.
Moderate (e.g., 50°C - 80°C) Moderate to FastModerate to HighLow to ModerateOften the optimal range. Fine-tune within this range.[7]
High (e.g., > 80°C) Very FastHigh (initially)SignificantRisk of decomposition. Use with caution and for short durations.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the spiro-hydantoin to dione conversion.

What is the typical optimal temperature range for the spiro-hydantoin to dione conversion?

While the optimal temperature is highly substrate-dependent, a common starting point for the hydrolysis of spiro-hydantoins is in the range of 50-80°C.[7] It is always recommended to perform small-scale optimization experiments to determine the ideal temperature for your specific substrate and reaction setup.

How does the choice of solvent affect the optimal reaction temperature?

The solvent plays a crucial role in determining the effective reaction temperature. The boiling point of the solvent will set the upper limit for the reaction temperature at atmospheric pressure. Furthermore, the polarity of the solvent can influence the reaction mechanism and rate. For instance, polar protic solvents like water or ethanol are often used for hydrolysis reactions.[7]

Can microwave irradiation be used to optimize the reaction temperature and time?

Yes, microwave-assisted synthesis can be a powerful tool for this conversion. Microwave heating can lead to rapid and uniform heating of the reaction mixture, often resulting in significantly shorter reaction times and improved yields compared to conventional heating methods.[8] The optimal temperature under microwave conditions may differ from that of conventional heating and will require specific optimization.

What analytical techniques are best for monitoring the reaction progress?

Thin Layer Chromatography (TLC) is a quick and convenient method for qualitative monitoring of the reaction. For more quantitative analysis and to accurately determine the conversion and the presence of side products, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the preferred methods.[3][4][5][6][9]

Experimental Protocol: General Procedure for Spiro-hydantoin to Dione Conversion

This protocol provides a general guideline. The specific amounts, temperatures, and times should be optimized for your particular substrate.

Materials:

  • Spiro-hydantoin starting material

  • Appropriate solvent (e.g., a mixture of ethanol and water, or an acidic/basic aqueous solution)[7]

  • Acid or base catalyst (if required)

  • Reaction vessel (e.g., round-bottom flask)

  • Heating and stirring apparatus (e.g., hot plate with magnetic stirrer or oil bath)

  • Condenser

  • Analytical equipment for monitoring (TLC plates, HPLC, etc.)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve the spiro-hydantoin in the chosen solvent.

  • Heating: Begin stirring and heat the reaction mixture to the desired temperature. Use an oil bath for precise temperature control.

  • Monitoring: Monitor the progress of the reaction at regular intervals (e.g., every 30-60 minutes) using TLC or HPLC.

  • Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), cool the reaction mixture to room temperature.

  • Isolation: The dione product can be isolated by standard procedures such as extraction, crystallization, or column chromatography.

  • Characterization: Characterize the purified dione product using appropriate analytical techniques (NMR, Mass Spectrometry, etc.).

Visualizing the Workflow

The following diagram illustrates a typical workflow for optimizing the reaction temperature.

G cluster_0 Reaction Setup cluster_1 Temperature Optimization cluster_2 Work-up & Analysis A Dissolve Spiro-hydantoin in Solvent B Set Initial Temperature (e.g., 50°C) A->B C Monitor Reaction (TLC/HPLC) B->C D Is Conversion Optimal? C->D G Are Side Products Significant? D->G No H Reaction Complete D->H Yes E Increase Temperature (e.g., by 10°C) E->C F Decrease Temperature (e.g., by 10°C) F->C G->E No G->F Yes I Cool to RT H->I J Isolate Product I->J K Characterize Product J->K

Caption: Workflow for optimizing reaction temperature.

References

  • Facile synthesis of hydantoin/1,2,4-oxadiazoline spiro-compounds via 1,3-dipolar cycloaddition of nitrile oxides to 5-iminohydantoins - Beilstein Journals. (n.d.).
  • Synthesis of Spirohydantoins and Spiro-2,5-diketopiperazines via Resin-Bound Cyclic α,α-Disubstituted α-Amino Esters | Request PDF - ResearchGate. (n.d.).
  • The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC. (n.d.).
  • Spiro Hydantoins Can Reverse the Action of Positive Allosteric Modulators on GABAARs - ChemRxiv. (n.d.).
  • Designed Synthesis of Diversely Substituted Hydantoins and Hy- dantoin-Based Hybrid Molecules: A Personal Account - Who we serve. (2021, April 12).
  • Spiro-hydantoin derivatives, process for their preparation and pharmaceutical compositions thereof - Google Patents. (n.d.).
  • Synthesis of Spironucleosides: Past and Future Perspectives - MDPI. (2017, November 22).
  • Synthesis of Spirohydantoins and Spiro-2,5-diketopiperazines via Resin-Bound Cyclic α,α-Disubstituted α-Amino Esters | ACS Combinatorial Science - ACS Publications - ACS.org. (2005, November 18).
  • Hydrolysis of Hydantoins, Dihydropyrimidines, and Related Compounds | Request PDF. (n.d.).
  • [4+2]-Cycloaddition to 5-Methylidene-Hydantoins and 5-Methylidene-2-Thiohydantoins in the Synthesis of Spiro-2-Chalcogenimidazolones - MDPI. (2023, March 6).
  • Optimization of a heterogeneous reaction system for the production of optically active D-amino acids using thermostable D-hydantoinase - PubMed. (n.d.).
  • Analytical Method Development and Validation for Estimation of Spironolactone and Hydrochlorothiazide in Bulk and Tablet Dosage form by High Performance Liquid Chromatography - Asian Journal of Pharmacy and Technology. (2022, November 17).
  • Spiro Hydantoins Can Reverse the Action of Positive Allosteric Modulators on GABAARs - PMC. (n.d.).
  • View of A Review on the Some Biological Activities of the Hydantoin Derivatives. (2023, January 15).
  • Optimizing reaction conditions for the synthesis of spiro-1,3-indandiones - Benchchem. (n.d.).
  • Development and Validation of RP-HPLC Method of Analysis for Assay of Spironolactone. (n.d.).
  • Analysis of spironolactone in compound powder by ultraviolet-visible spectrophotometry. (n.d.).
  • Synthesis and Docking Studies of Novel Spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione Derivatives - MDPI. (n.d.).
  • Validated chromatographic methods for determination of hydrochlorothiazide and spironolactone in pharmaceutical formulation in p - SciSpace. (n.d.).
  • Indane-1,3-Dione: From Synthetic Strategies to Applications - MDPI. (2022, September 14).
  • Development and Validation of High Performance Liquid Chromatography Assay Method of Spironolactone - JOCPR. (n.d.).
  • Novel new research strategies of hydantoin derivatives: A review - SRR Publications. (2023, January 23).

Sources

Optimization

Technical Support Center: Purification of 8-Oxa-2-azaspiro[4.5]decane-1,3-dione

[1] Ticket ID: #PUR-8OXA-45-DEC Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Ticket ID: #PUR-8OXA-45-DEC Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Impurity Removal & Protocol Optimization[1]

Executive Summary

Welcome to the technical support hub for 8-Oxa-2-azaspiro[4.5]decane-1,3-dione (CAS 2306272-76-2 / Related Analogs). This guide addresses the purification of this specific spiro-succinimide scaffold.

The primary challenge with this molecule lies in its dual nature: it possesses a polar, hydrogen-bonding imide core fused to a lipophilic, ether-containing piperidine-like ring.[1] Common impurities typically include unreacted tetrahydropyran-4-one (starting material), open-ring amic acid intermediates (hydrolysis byproducts), and inorganic salts from the cyclization matrix.[1]

This guide prioritizes chemical causality —we do not just tell you what to do, but why the chemistry dictates it.

Module 1: Diagnostic Triage

Before initiating purification, you must characterize the impurity profile. Blind recrystallization often leads to yield loss without purity gain.[1]

Q: How do I identify my specific impurities?

A: Use the "Imide Purity Triad"—TLC, HPLC, and NMR.

MethodTarget ImpurityDiagnostic Sign
TLC (5% MeOH in DCM) Starting KetoneHigh

spot (UV inactive or weak; visualize with Anisaldehyde stain).[1]

H-NMR (DMSO-

)
Amic Acid (Open Ring)Broad singlet at

10–12 ppm (COOH) and loss of symmetry in the spiro-region.[1]
HPLC (Reverse Phase) Oligomers/Colored bodiesLate-eluting broad peaks or baseline drift.[1]
Diagnostic Logic Flow

Use the following decision matrix to select your purification protocol.

PurificationLogic Start Crude 8-Oxa-2-azaspiro[4.5]decane-1,3-dione Check Analyze Impurity Profile (TLC/NMR) Start->Check Decision1 Is the product colored (Yellow/Brown)? Check->Decision1 Decision2 Is the main impurity non-acidic (Starting Material)? Decision1->Decision2 No Action1 Activated Carbon Treatment Decision1->Action1 Yes Action2 Protocol B: Acid-Base Swing Decision2->Action2 Yes (Ketone/Neutral) Action3 Protocol A: Recrystallization Decision2->Action3 No (Salts/Amic Acids) Action1->Decision2

Figure 1: Decision matrix for selecting the optimal purification pathway based on impurity characterization.

Module 2: Purification Protocols

Protocol A: The "Gold Standard" Recrystallization

Best for: Removing inorganic salts and trace amic acids.

The Chemistry: This spiro-imide is moderately soluble in hot alcohols but insoluble in water.[1] Water acts as a "antisolvent" that forces the hydrophobic spiro-scaffold out of solution while retaining polar salts and open-ring amic acids.[1]

Step-by-Step:

  • Dissolution: Suspend crude solid in Ethanol (95%) or Isopropanol (IPA) . Heat to reflux (

    
    C).[1] Use approximately 10–15 mL solvent per gram of solid.[1]
    
  • Hot Filtration (Critical): If insolubles remain at reflux (likely inorganic salts like NaBr/NaCl), filter rapidly while hot through a pre-warmed funnel.[1]

  • Antisolvent Addition: While keeping the filtrate hot, add hot distilled water dropwise until a persistent cloudiness (turbidity) appears.

  • Re-solubilization: Add a few drops of hot alcohol to just clear the solution.

  • Crystallization: Allow to cool slowly to room temperature, then chill at

    
    C for 4 hours.
    
  • Harvest: Filter the white crystals and wash with cold 1:1 Ethanol/Water.

Protocol B: The Acid-Base "Swing"

Best for: Removing non-acidic impurities (unreacted starting materials, neutral organic byproducts).[1]

The Chemistry: The imide proton (N-H) in the 1,3-dione ring is weakly acidic (


). We exploit this by converting the neutral imide into a water-soluble salt using a base.[1] Neutral impurities (like the starting tetrahydropyranone) cannot form salts and remain in the organic layer. We then wash them away and re-acidify to recover the pure product.

Step-by-Step:

  • Dissolution: Dissolve the crude mixture in Ethyl Acetate (EtOAc) .

  • Extraction (The Swing): Extract the organic layer with cold 1M NaOH (2x).

    • Warning: Do not use hot base or prolonged exposure; the imide ring can hydrolyze to the amic acid. Keep it cold (

      
      C) and fast.
      
  • Separation:

    • Organic Layer: Contains neutral impurities.[1] Discard (or save for recovery).

    • Aqueous Layer: Contains your product as the sodium salt.

  • Precipitation: Cool the aqueous layer on ice. Slowly add 6M HCl dropwise with stirring until pH

    
     2.
    
  • Recovery: The product will precipitate as a white solid. Filter, wash with water, and dry.

AcidBaseSwing Crude Crude Mixture (Imide + Neutrals) NaOH Add Cold 1M NaOH Crude->NaOH Sep Phase Separation NaOH->Sep OrgLayer Organic Layer (Neutrals/Trash) Sep->OrgLayer Top Phase AqLayer Aqueous Layer (Product as Salt) Sep->AqLayer Bottom Phase Acidify Add HCl to pH 2 AqLayer->Acidify Final Pure Precipitate Acidify->Final

Figure 2: The Acid-Base Swing workflow.[1] Note the separation of the product into the aqueous phase to leave neutral impurities behind.[2]

Module 3: Troubleshooting & FAQs

Q: My product is "oiling out" during recrystallization instead of forming crystals. Why?

A: This is a phenomenon called liquid-liquid phase separation (LLPS).[1] It happens when the product precipitates faster than it can organize into a crystal lattice, usually because the solution is too concentrated or cooled too quickly. Fix:

  • Reheat the mixture until the oil dissolves.

  • Seed the solution with a tiny crystal of pure product (if available) or scratch the glass wall with a rod.

  • Add more solvent (dilute the system slightly).[1]

  • Cool much slower (wrap the flask in a towel).

Q: The product has a persistent yellow tint. How do I remove it?

A: Color usually indicates trace oxidation products (conjugated oligomers).[1] Fix: Perform Protocol A , but add Activated Carbon (5-10 wt%) during the hot dissolution step.[1] Stir for 10 minutes, then filter hot through Celite to remove the carbon before adding the antisolvent.

Q: I see a broad peak at 10-12 ppm in NMR. Is my product wet?

A: Likely not wet with water, but "wet" with Amic Acid .[1] If you used Protocol B (Base extraction) and let it sit too long or get too warm, the imide ring opened. Fix: You must re-cyclize the ring. Reflux the solid in toluene with a catalytic amount of p-TsOH (Dean-Stark trap) or heat neat (if melting point allows) to drive off water and close the ring.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (Standard reference for general purification of cyclic imides and recrystallization solvents). [1]

  • Sarges, R., et al. (1990).[1][3] "Spiro Hydantoin Aldose Reductase Inhibitors Derived from 8-Aza-4-chromanones." Journal of Medicinal Chemistry, 33(7), 1859-1865.[1] (Details Bucherer-Bergs conditions and purification of similar spiro-heterocycles). [1]

  • Obniska, J., et al. (2009).[1] "Synthesis and anticonvulsant activity of new spirosuccinimides differently substituted at the imide nitrogen atom."[4] Acta Poloniae Pharmaceutica, 66(6), 663-669.[1][4] (Specific protocols for spiro-succinimide isolation).

  • Rice, L. M., et al. (1963).[1] "Spiranes. III. Azaspiranes and intermediates."[5] Journal of Organic Chemistry, 28(9).[1] (Foundational chemistry on azaspiro synthesis and solubility properties). [1]

Sources

Troubleshooting

Technical Support Center: Stability of 8-Oxa-2-azaspiro[4.5]decane-1,3-dione

The following technical guide addresses the stability profile of 8-Oxa-2-azaspiro[4.5]decane-1,3-dione (CAS: 310-93-0 / 194862-84-5 derivatives), a specialized spiro-succinimide scaffold used in medicinal chemistry (e.g....

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the stability profile of 8-Oxa-2-azaspiro[4.5]decane-1,3-dione (CAS: 310-93-0 / 194862-84-5 derivatives), a specialized spiro-succinimide scaffold used in medicinal chemistry (e.g., ion channel modulators, acetyl-CoA carboxylase inhibitors).

This guide focuses on the critical vulnerability of this scaffold: Base-Promoted Imide Ring Opening.

Executive Summary

8-Oxa-2-azaspiro[4.5]decane-1,3-dione contains a cyclic imide (succinimide) moiety spiro-fused to a tetrahydropyran ring. While the spiro-ether linkage (8-oxa) is chemically robust, the imide ring (1,3-dione) is an electrophilic "hotspot."

Under basic conditions, this molecule exhibits a dichotomy of behavior:

  • As the NH-imide (Parent): It is moderately stable due to rapid deprotonation (

    
    ), forming an electron-rich, hydrolysis-resistant anion.
    
  • As the N-substituted imide (Product): Once alkylated, it becomes highly susceptible to hydroxide attack, leading to irreversible ring opening (hydrolysis) to form the corresponding succinamic acid derivative.

Part 1: Mechanistic Stability Profile

The following diagram illustrates the divergent pathways the molecule takes under basic conditions. Understanding this flow is critical for troubleshooting yield losses.

StabilityMechanism Parent Parent NH-Imide (Neutral) Anion Imide Anion (Stabilized Species) Parent->Anion  Base (Deprotonation)  Fast, Reversible Transition Tetrahedral Intermediate Parent->Transition  Extreme pH/Temp Anion->Parent  Acid Workup Alkylated N-Alkylated Product (N-R) Anion->Alkylated  R-X (Alkylation) Alkylated->Transition  OH- / H2O (Base Attack) Hydrolyzed Ring-Opened Succinamic Acid Transition->Hydrolyzed  C-N Bond Cleavage  (Irreversible)

Figure 1: Reaction pathways in base. Green paths indicate desired stability/reactivity; red paths indicate degradation. Note that the N-alkylated product is significantly more labile than the anionic parent.

Part 2: Troubleshooting Guide (FAQs)

Category 1: Synthesis & Reaction Optimization

Q1: I am alkylating the nitrogen using


 in DMF. The reaction works, but I lose 40% of my product during aqueous workup. Why? 
Diagnosis:  This is a classic "Hydrolysis during Workup" scenario.
  • Cause: While the reaction generates the N-alkylated product, your workup likely involves a basic aqueous wash (e.g., saturated

    
     or NaOH) to remove excess acid or starting material. The N-alkylated spiro-imide  is an electrophile. In the presence of aqueous base, the hydroxide ion attacks the carbonyl, opening the ring to form a water-soluble acid (succinamic acid derivative).
    
  • Evidence: Look for a peak in your aqueous phase LCMS corresponding to

    
     (water addition).
    
  • Solution:

    • Quench: Use a buffered solution (pH ~7, e.g., Ammonium Chloride) or dilute acid (0.1 M HCl) to quench the reaction.

    • Avoid: Do not wash the organic layer with NaOH or strong carbonate solutions if the product is the N-alkylated imide.

Q2: Can I use strong bases like NaH or LiHMDS for alkylation? Answer: Yes, and they are often preferred.

  • Reasoning: The NH-imide (

    
    ) requires deprotonation to become nucleophilic. NaH generates the imide anion quantitatively in dry solvent (THF/DMF).
    
  • Protocol Tip: Ensure the base is anhydrous. The anion is stable, but if water is present, hydroxide is generated. Since the anion is electron-rich, it resists hydrolysis, but once the alkyl halide (R-X) reacts, the resulting neutral N-R product is vulnerable.

  • Recommendation: Perform the reaction at

    
     to RT. Avoid heating the N-alkylated product in the presence of residual base.
    
Category 2: Storage & Handling

Q3: My stock solution in DMSO shows degradation after 1 week. Is it the solvent? Diagnosis: DMSO is hygroscopic and can become slightly basic over time (dimethyl sulfide formation).

  • Mechanism: Absorbed water + trace basic impurities in DMSO = slow hydrolysis of the imide ring.

  • Solution:

    • Store solid compound at

      
       under desiccant.
      
    • Prepare DMSO stocks immediately before use.

    • If long-term solution storage is required, use anhydrous Acetonitrile or add a trace of acid (0.1% Formic acid) to the DMSO stock to buffer against basicity (only if acid doesn't degrade your specific R-group).

Category 3: Analytical Anomalies

Q4: I see a "split peak" in HPLC for my pure compound. Is it chiral separation? Answer: Unlikely, unless you have a chiral column.

  • Likely Cause: If your mobile phase is basic (e.g., pH 10 Ammonium Bicarbonate), on-column hydrolysis can occur.

  • Alternative: The spiro-ring system is achiral (meso-like) unless the 6-membered ring has other substituents. However, if the ring opens, you generate a free carboxylic acid and an amide.

  • Check: Run the LCMS with an acidic mobile phase (0.1% Formic Acid). If the peak is single and sharp, the previous splitting was a pH-artifact or on-column degradation.

Part 3: Experimental Protocols

Protocol A: Base Stability Stress Test

Use this protocol to determine the "safe window" for your specific derivative.

Materials:

  • Compound (1 mg/mL in MeCN)

  • Buffers: pH 7.4 (PBS), pH 9.0 (Borate), pH 12 (0.01 M NaOH)

  • LCMS

Procedure:

  • Preparation: Mix

    
     of compound stock with 
    
    
    
    of each buffer in a standard HPLC vial.
  • Incubation: Incubate at Room Temperature (

    
    ).
    
  • Sampling: Inject onto LCMS at

    
    .
    
  • Analysis: Monitor the disappearance of the Parent Peak (

    
    ) and appearance of the Ring-Opened Peak (
    
    
    
    ).

Data Interpretation Table:

ConditionExpected Half-Life (

)
Recommendation
pH 7.4 (Neutral) > 48 HoursSafe for biological assays and standard workups.
pH 9.0 (Mild Base) 6 - 12 HoursProcess quickly. Avoid overnight stirring.
pH 12 (Strong Base) < 30 MinutesCRITICAL: Do not expose. Flash hydrolysis occurs.
Protocol B: Safe Workup for N-Alkylated Derivatives

Standard Operating Procedure (SOP) to maximize yield.

  • Quench: Pour reaction mixture into ice-cold 0.5 M HCl or Saturated

    
     .
    
    • Why: Instantly neutralizes residual base, preventing hydroxide attack on the product.

  • Extraction: Extract immediately with Ethyl Acetate or DCM.

  • Wash: Wash organic layer with Water followed by Brine .

    • Avoid: Do NOT use

      
       if the reaction was heated or if the product is known to be sensitive.
      
  • Dry: Dry over

    
     and concentrate at 
    
    
    
    .

References

  • General Mechanism of Cyclic Imide Hydrolysis

    • Khan, M. N. "Kinetics and mechanism of the alkaline hydrolysis of maleimide and succinimide." Journal of the Chemical Society, Perkin Transactions 2, 1986.

  • Stability of Antibody-Drug Conjugate Linkers (Succinimide Stability)

    • Tumey, L. N., et al. "Mild Method for Succinimide Hydrolysis on ADCs: Impact on ADC Potency and Stability." Bioconjugate Chemistry, 2014.

  • Spiro-Succinimide Synthesis & Properties

    • Magedov, I. V., et al. "Structural simplification of bioactive natural products with multicomponent synthesis. 2. Antiproliferative and antitubercular agents from spiro-succinimide libraries." Journal of Medicinal Chemistry, 2008.

  • Compound Data (8-Oxa-2-azaspiro[4.5]decane-1,3-dione)

    • PubChem Compound Summary. "8-Oxa-2-azaspiro[4.5]decane-1,3-dione."

Optimization

Technical Support Center: Spiro-Dione N-Alkylation Troubleshooting &amp; Purification

Welcome to the Technical Support Center for Spiro-Dione Functionalization. Spirocyclic diones (e.g., spiro-hydantoins, spiro-pyrrolidine-diones, spiro-piperidine-diones) are privileged, rigid scaffolds heavily utilized i...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Spiro-Dione Functionalization. Spirocyclic diones (e.g., spiro-hydantoins, spiro-pyrrolidine-diones, spiro-piperidine-diones) are privileged, rigid scaffolds heavily utilized in modern drug discovery. However, their functionalization via N-alkylation frequently yields complex mixtures.

As a Senior Application Scientist, I have designed this guide to move beyond mere procedural steps. Here, we address the causality behind byproduct formation and provide self-validating protocols to ensure you can efficiently separate your target mono-N-alkylated spiro-dione from unreacted core and over-alkylated byproducts.

Section 1: Chemical Causality & Troubleshooting FAQs

Q1: Why do I consistently observe N,N'-dialkylated byproducts even when using exactly 1.0 equivalent of alkylating agent? A1: This phenomenon is driven by shifting solubility and nucleophilicity dynamics during the reaction. In spiro-hydantoins, the N-1 and N-3 protons have distinct acidities (typically pKa ~9.0 and ~8.5, respectively)[1]. The unreacted spiro-dione core is highly crystalline and heavily hydrogen-bonded, often resulting in poor solubility in common alkylation solvents (like MeCN or DMF). Once the first nitrogen is alkylated, the resulting mono-alkylated product loses one hydrogen-bond donor, significantly increasing its solubility. Consequently, the dissolved mono-alkylated species reacts with the remaining electrophile much faster than the undissolved core, leading to an unavoidable accumulation of di-alkylated byproducts[2].

Q2: How can I selectively separate the non-polar N,N-dialkylated byproduct from my desired mono-alkylated spiro-dione without relying on tedious chromatography? A2: You must exploit the remaining acidic NH proton. Di-alkylated byproducts lack an ionizable proton, rendering them strictly lipophilic. The mono-alkylated product, however, retains one acidic imide/amide proton. By performing a highly basic aqueous wash (pH ≥ 12), you can quantitatively deprotonate the mono-alkylated product, forcing it into the aqueous phase while the di-alkylated byproduct remains trapped in the organic phase[3].

Q3: My O-alkylated byproduct co-elutes with the N-alkylated product on standard normal-phase silica. How do I resolve this? A3: O-alkylation generates an imino-ether, which acts exclusively as a hydrogen-bond acceptor, whereas the N-alkylated product acts as both a hydrogen-bond donor and an acceptor. If they co-elute in standard Hexane/Ethyl Acetate mixtures, you are experiencing resolution failure due to similar bulk polarities. To resolve this, switch to a solvent system that actively disrupts hydrogen bonding, such as Dichloromethane with 1–5% Methanol.

Section 2: Quantitative Partitioning Profiles

To design a rational separation strategy, you must understand the physicochemical differences between the species in your crude mixture.

Compound ClassTypical pKaRelative Polarity (LogP)H-Bond DonorsTypical TLC Rf (Hex/EtOAc 1:1)
Unreacted Spiro-Dione Core 8.0 – 9.0Low20.10 – 0.20
Mono-N-Alkylated Product 9.0 – 10.5Medium10.35 – 0.45
Di-N-Alkylated Byproduct N/A (Non-ionizable)High00.70 – 0.85
O-Alkylated Byproduct N/A (Non-ionizable)High00.65 – 0.80

Section 3: Experimental Workflows & Self-Validating Protocols

The following workflow leverages the physicochemical data above to systematically strip away byproducts based on ionization potential, followed by chromatographic resolution of the remaining species.

G Mixture Crude Reaction Mixture (Core, Mono-N, Di-N, O-alkyl) Extraction Liquid-Liquid Extraction (pH 12.0 Aqueous Wash) Mixture->Extraction Organic Organic Phase (Di-N-alkyl, O-alkyl byproducts) Extraction->Organic Non-ionizable species Aqueous Aqueous Phase (Deprotonated Core & Mono-N) Extraction->Aqueous Acidic NH species Acidify Acidification (pH 2.0) & Back-Extraction Aqueous->Acidify Reprotonation Chromatography Normal Phase Chromatography (Hexane/EtOAc gradient) Acidify->Chromatography Organic extract PureMono Pure Mono-N-Alkylated Target Compound Chromatography->PureMono Rf ~0.4 RecoveredCore Recovered Spiro-Dione Core Chromatography->RecoveredCore Rf ~0.1

Workflow for the isolation of mono-N-alkylated spiro-diones from complex reaction mixtures.

Protocol A: Self-Validating Acid-Base Extraction

Objective: Isolate the mono-alkylated spiro-dione and unreacted core from over-alkylated (di-N and O-alkyl) byproducts.

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc). If the mixture is highly crystalline, add up to 10% Dichloromethane (DCM) to ensure complete dissolution.

  • Basic Partitioning: Transfer the organic layer to a separatory funnel. Add an equal volume of 0.5 M aqueous NaOH.

    • Causality: The high pH (>12) exceeds the pKa of the mono-alkylated product and the core, deprotonating them into water-soluble sodium salts. The di-alkylated byproducts cannot ionize and remain in the EtOAc.

  • Phase Separation & Self-Validation: Separate the layers.

    • Validation Check: Spot both the organic and aqueous layers on a TLC plate (elute with Hexane/EtOAc 1:1). The organic layer should only show the high-Rf spots (di-alkylated/O-alkylated). The aqueous layer (spotted directly, though it will streak) should contain the lower-Rf materials. If the organic layer still contains the target product, repeat the basic wash.

  • Acidification: Cool the aqueous layer in an ice bath to 0 °C. Slowly add 1.0 M HCl dropwise while stirring until the pH reaches 2.0.

    • Causality: Reprotonation neutralizes the salts, drastically reducing their aqueous solubility. You will often observe the product crashing out as a white precipitate.

  • Back-Extraction: Extract the acidified aqueous layer three times with fresh EtOAc.

  • Drying: Combine the new organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. You now have a mixture containing only the mono-alkylated product and the unreacted core.

Protocol B: Chromatographic Resolution of Core vs. Mono-Alkylated Product

Objective: Separate the recovered spiro-dione core from the target mono-N-alkylated product.

  • Dry-Loading: Dissolve the concentrated extract from Protocol A in a minimal amount of THF or DCM. Add Celite (approx. 3x the mass of your crude) and evaporate to total dryness.

    • Causality: Unreacted spiro-dione cores have notoriously poor solubility in the non-polar starting mixtures used for chromatography. Liquid-loading will cause severe streaking and co-elution. Dry-loading ensures a tight, uniform band at the head of the column.

  • Column Equilibration: Pack a silica gel column and equilibrate with 10% EtOAc in Hexanes.

  • Gradient Elution: Run a shallow gradient from 10% EtOAc to 60% EtOAc.

    • Causality: The mono-alkylated product (1 H-bond donor) will elute first (typically around 30-40% EtOAc). The highly polar unreacted core (2 H-bond donors) will elute much later (typically requiring >50% EtOAc).

  • Fraction Analysis & Self-Validation: Analyze fractions via TLC.

    • Validation Check: To ensure no degradation occurred on the column, perform a 2D-TLC on a mixed fraction. Elute in one direction, dry, rotate 90 degrees, and elute again. If the spots fall strictly on the diagonal, your spiro-dione is stable under these chromatographic conditions.

References

  • Title: Designed Synthesis of Diversely Substituted Hydantoins and Hydantoin-Based Hybrid Molecules: A Personal Account Source: Thieme Connect URL
  • Title: Study on the Alkylation Reactions of N(7)
  • Title: Simple and Efficient Microwave Assisted N-Alkylation of Isatin Source: MDPI URL

Sources

Reference Data & Comparative Studies

Validation

Comprehensive 1H NMR Structural Elucidation of 8-Oxa-2-azaspiro[4.5]decane-1,3-dione

Part 1: Executive Summary & Strategic Importance 8-Oxa-2-azaspiro[4.5]decane-1,3-dione represents a critical scaffold in medicinal chemistry, merging the conformational restriction of a spiro-cycle with the polarity of a...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Importance

8-Oxa-2-azaspiro[4.5]decane-1,3-dione represents a critical scaffold in medicinal chemistry, merging the conformational restriction of a spiro-cycle with the polarity of a tetrahydropyran and the hydrogen-bonding capability of a succinimide. This specific architecture is frequently employed to modulate lipophilicity (LogP) and metabolic stability in drug candidates targeting GPCRs and ion channels.

For the analytical scientist, this molecule presents a unique challenge: distinguishing it from its thermodynamically stable isomers (e.g., spiro-hydantoins) and quantifying its purity against ring-opened hydrolysis products. This guide provides a self-validating NMR protocol to definitively confirm the structure, focusing on the diagnostic succinimide methylene singlet and the tetrahydropyran chair conformation .

Part 2: Structural Analysis & Numbering

Before interpreting the spectrum, we must establish the proton environments. The molecule consists of an asymmetric succinimide ring spiro-fused to a symmetric (in isolation) tetrahydropyran ring.

Graphviz Structural Logic

G Spiro C5 (Spiro Center) Quaternary Succinimide Succinimide Ring (5-mem) Asymmetric Spiro->Succinimide Pyran Tetrahydropyran Ring (6-mem) Chair Conformation Spiro->Pyran NH H-2 (Imide NH) Broad Singlet ~8.5 - 11.0 ppm Succinimide->NH Pos 2 H4 H-4 (Succinimide CH2) Diagnostic Singlet ~2.6 - 2.8 ppm Succinimide->H4 Pos 4 (Key ID) H_Pyran_O H-7, H-9 (α-to-Oxygen) Multiplet ~3.6 - 3.9 ppm Pyran->H_Pyran_O Pos 7,9 H_Pyran_C H-6, H-10 (β-to-Oxygen) Multiplet ~1.5 - 1.9 ppm Pyran->H_Pyran_C Pos 6,10

Caption: Structural decomposition of proton environments. The H-4 singlet is the primary "fingerprint" signal for the succinimide scaffold.

Part 3: Experimental Protocol & Solvent Selection

The choice of solvent is not merely about solubility; it dictates the visibility of exchangeable protons and the resolution of the aliphatic region.

Methodological Comparison: DMSO-d6 vs. CDCl3
FeatureAlternative A: CDCl3 Preferred: DMSO-d6 Scientific Rationale
Imide NH (H-2) Often broad or invisible (exchange).Sharp Singlet (~11.0 ppm) DMSO inhibits proton exchange and forms H-bonds, stabilizing the NH signal for integration.
Water Peak ~1.56 ppm (usually negligible).~3.33 ppm (Strong) Risk: Can overlap with Pyran H-7/H-9 signals (~3.6-3.9 ppm). Mitigation: Use dry DMSO ampules.
Resolution High resolution for aliphatic H.Slightly broader lines (viscosity).CDCl3 is better for resolving complex coupling in the pyran ring if structural conformation is the query.
Product Suitability Good for non-polar derivatives.Excellent for polar diones. The dione moiety increases polarity, making DMSO the universal solvent of choice.

Protocol:

  • Preparation: Dissolve 5-10 mg of sample in 0.6 mL of DMSO-d6 (99.9% D).

  • Acquisition: Run a standard 1H scan (min. 16 scans) with a 30° pulse angle to ensure accurate integration of the relaxation-slow quaternary carbons (if running 13C) or accurate quantitation of the NH.

  • Referencing: Calibrate to residual DMSO pentet at 2.50 ppm .

Part 4: Spectral Data Analysis

The following table synthesizes predicted and experimental data ranges for 8-Oxa-2-azaspiro[4.5]decane-1,3-dione.

Chemical Shift Assignment Table (DMSO-d6)
PositionTypeCountShift (δ ppm)MultiplicityCoupling (J)Interpretation
2 NH1H10.8 – 11.2 Broad Singlet-Imide Proton. Disappears on D2O shake. Diagnostic for cyclic imide.
7, 9 CH₂4H3.60 – 3.85 Multiplet (dt)~11, 4 HzPyran α-protons. Deshielded by ether oxygen. Often appear as complex overlapping multiplets due to chair conformation.
4 CH₂2H2.60 – 2.80 Singlet -Succinimide Methylene. The "Identity Peak". Isolated from other protons by carbonyls and the quaternary spiro center.
6, 10 CH₂4H1.50 – 1.90 Multiplet-Pyran β-protons. Shielded. Split into axial/equatorial sets if resolution is high (e.g., 600 MHz).
The "Self-Validating" Logic: Succinimide vs. Hydantoin

A common synthesis pitfall is the formation of the isomeric Hydantoin (8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione) instead of the Succinimide .

  • Target (Succinimide): Contains one NH and one isolated CH2 singlet (~2.7 ppm).

  • Alternative (Hydantoin): Contains two NH groups (N1 and N3) and NO CH2 singlet in the 2.0–3.0 ppm region (excluding solvent).

Verification Step: If your spectrum lacks the singlet at ~2.7 ppm and shows two exchangeable protons (or integration of 2H in the downfield region), you have synthesized the Hydantoin isomer.

Part 5: Diagnostic Workflow

Use this decision tree to interpret your NMR data during product development.

NMR_Workflow Start Acquire 1H NMR in DMSO-d6 Check_NH Check 10.0 - 12.0 ppm Region Start->Check_NH NH_Present Signal Present (1H)? Check_NH->NH_Present Check_FP Check 2.5 - 2.9 ppm Region (Succinimide Fingerprint) NH_Present->Check_FP Yes Result_Impurity FAILURE: Check for Ring Opening (Look for Amide/Acid peaks) NH_Present->Result_Impurity No (Hydrolysis?) Singlet_Found Sharp Singlet (2H) Found? Check_FP->Singlet_Found Result_Success CONFIRMED IDENTITY: 8-Oxa-2-azaspiro[4.5]decane-1,3-dione Singlet_Found->Result_Success Yes (~2.7 ppm) Result_Hydantoin MISIDENTIFICATION: Likely Hydantoin Isomer (Check for 2x NH) Singlet_Found->Result_Hydantoin No

Caption: Logic flow for confirming the spiro-succinimide structure against common isomers.

References

  • PubChem. 2-Azaspiro[4.5]decane-1,3-dione Compound Summary. National Library of Medicine. Available at: [Link] (Accessed 2024).

  • MDPI. Synthesis and NMR Analysis of Spiro-Hydantoin Derivatives. Molecules 2021. Available at: [Link] (Comparative data for spiro-hydantoin shifts).

  • ResearchGate. Synthesis of 8-oxa-2-azaspiro[4.5]decane derivatives. Available at: [Link] (Synthesis routes defining potential impurities).

Comparative

A Comparative Guide to the Structural Elucidation of Spiro[4.5]decane-1,3-dione Derivatives: X-ray Crystallography and Beyond

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry and materials science, the spiro[4.5]decane scaffold has emerged as a framework of significant interest. Its...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the spiro[4.5]decane scaffold has emerged as a framework of significant interest. Its inherent three-dimensional architecture offers a unique platform for the development of novel therapeutics and functional materials. The precise understanding of the spatial arrangement of atoms within these molecules is paramount to comprehending their biological activity and material properties. This guide provides an in-depth comparison of X-ray crystallography as the definitive method for solid-state structural elucidation of spiro[4.5]decane-1,3-dione derivatives, while also exploring the complementary role of Nuclear Magnetic Resonance (NMR) spectroscopy in solution-state analysis.

The Unambiguous Power of X-ray Crystallography

Single-crystal X-ray diffraction stands as the gold standard for determining the absolute three-dimensional structure of a crystalline compound. It provides unequivocal information on bond lengths, bond angles, and the conformation of the molecule in the solid state. This level of detail is often crucial for understanding structure-activity relationships (SAR) and for rational drug design.

A case in point is the structural analysis of 2-amino-spiro[4.5]decane-6-one derivatives, which have been synthesized and characterized for their potential biological activities.[1] The X-ray crystallographic data for one such derivative, compound 3a , has been deposited in the Cambridge Crystallographic Data Centre (CCDC) with the deposition number 2407020, making it a valuable reference for researchers in the field.[1]

Experimental Workflow: From Powder to Picture

The journey from a synthesized compound to a detailed three-dimensional structure involves a meticulous experimental workflow. The following provides an expert-driven overview of the key stages in single-crystal X-ray diffraction analysis.

Figure 1: A generalized workflow for single-crystal X-ray diffraction analysis.

Detailed Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Selection and Mounting: A suitable single crystal of the spiro[4.5]decane-1,3-dione derivative is selected under a microscope. The crystal should have well-defined faces and be free of cracks or other imperfections. It is then mounted on a goniometer head using a cryoprotectant to prevent ice formation during data collection at low temperatures.

  • Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (typically 100 K) on the diffractometer. X-rays are generated, monochromatized, and collimated before striking the crystal. As the crystal is rotated, a series of diffraction images are collected by a detector.

  • Data Processing: The collected images are processed to determine the unit cell parameters and the space group of the crystal. The intensities of the individual reflections are integrated and corrected for various experimental factors.

  • Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods or Patterson methods. This initial model is then refined against the experimental data to improve the atomic coordinates, displacement parameters, and overall fit.

  • Validation: The final refined structure is validated to ensure its chemical and crystallographic reasonability. This involves checking bond lengths, angles, and for any unresolved electron density. The final data is often deposited in a crystallographic database like the CCDC.

Interpreting the Data: A Look at a Spiro[4.5]decane Derivative

Table 1: Selected Crystallographic Data for a Spiro Compound

ParameterValue
Crystal SystemMonoclinic
Space GroupC2/c
a (Å)21.528(10)
b (Å)8.433(4)
c (Å)17.211(8)
β (°)94.650(16)
V (ų)3114(3)
Z4
Selected Bond Lengths (Å)
C2-C31.555(4)
C4-C51.337(4)
N1-C61.358(4)
**Selected Bond Angles (°) **
N1-C2-N3'106.5(2)
C4-C5-C6123.6(3)
O8-C3-C4122.5(3)

Data adapted from the supplementary information of a relevant publication.[2]

This data provides a precise geometric description of the molecule in the crystalline state, which is invaluable for computational modeling and understanding intermolecular interactions.

The Complementary Perspective: NMR Spectroscopy

While X-ray crystallography provides a static picture of a molecule in the solid state, Nuclear Magnetic Resonance (NMR) spectroscopy offers a dynamic view of the molecule in solution. This is particularly important for drug development, as biological processes occur in an aqueous environment.

Experimental Workflow: Unraveling the Structure in Solution

Figure 2: A generalized workflow for structure elucidation using NMR spectroscopy.

Detailed Experimental Protocol: NMR Spectroscopic Analysis

  • Sample Preparation: A small amount of the purified spiro[4.5]decane-1,3-dione derivative is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is crucial to avoid interfering signals.

  • ¹H NMR Spectroscopy: A one-dimensional proton NMR spectrum is acquired. This provides information about the number of different types of protons, their chemical environment (chemical shift), and their neighboring protons (spin-spin coupling).

  • ¹³C NMR Spectroscopy: A one-dimensional carbon-13 NMR spectrum is acquired. This reveals the number of different types of carbon atoms in the molecule and their chemical environment.

  • 2D NMR Spectroscopy: A suite of two-dimensional NMR experiments, such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are performed. These experiments establish connectivity between protons, between protons and directly attached carbons, and between protons and carbons separated by two or three bonds, respectively.

Comparative Analysis: Spiro[4.5]decane-6-one Derivative

For the aforementioned 2-amino-spiro[4.5]decane-6-one derivative (3a ), the following NMR data was reported:

Table 2: ¹H and ¹³C NMR Data for a 2-Amino-spiro[4.5]decane-6-one Derivative

¹H NMR (400 MHz, CDCl₃) δ¹³C NMR (101 MHz, CDCl₃) δ
7.31–7.26 (m, 1H)216.14
7.18–7.01 (m, 5H)147.12
6.63 (t, J = 7.3 Hz, 1H)140.90
6.60–6.48 (m, 2H)137.32
4.64–4.53 (m, 1H)131.09
3.48 (d, J = 8.9 Hz, 1H)129.26
2.88–2.63 (m, 2H)128.06
2.31–2.13 (m, 2H)127.90
1.98–1.68 (m, 6H)126.58
1.68–1.59 (m, 1H)117.37
1.54–1.42 (m, 1H)113.63
64.58
58.33
33.37
32.83
31.82
25.81
22.54
21.49

Data extracted from a publication by Li et al. (2025).[1]

The combination of ¹H and ¹³C NMR data, along with 2D correlation experiments, allows for the complete assignment of the molecular structure in solution.

Head-to-Head: X-ray Crystallography vs. NMR Spectroscopy

FeatureX-ray CrystallographyNMR Spectroscopy
State of Matter Solid (single crystal)Solution
Information Obtained Precise 3D atomic coordinates, bond lengths, bond angles, packingConnectivity, conformation, dynamics in solution
Strengths Unambiguous structure determination, high resolutionProvides information on solution-state behavior, no need for crystals
Limitations Requires high-quality single crystals, provides a static pictureLower resolution than X-ray, can be complex for large molecules

Applications and Future Directions

Spiro[4.5]decane-1,3-dione derivatives are not merely of academic interest; they have shown promise in various therapeutic areas. For instance, certain derivatives have been investigated for their potential as myelostimulators, agents that can stimulate the production of blood cells.[3] Others have been explored as antifungal agents, highlighting the broad biological potential of this scaffold.[4] The conformationally rigid structure of the spiro[4.5]decane core makes it an attractive scaffold for the design of inhibitors for various enzymes and receptors.

Conclusion

The structural elucidation of spiro[4.5]decane-1,3-dione derivatives relies on a synergistic approach employing multiple analytical techniques. Single-crystal X-ray diffraction provides an unparalleled level of detail for the solid-state structure, offering a static but highly accurate picture that is essential for understanding fundamental molecular geometry and intermolecular interactions. Complementing this, NMR spectroscopy offers invaluable insights into the dynamic nature of these molecules in solution, a state that more closely mimics biological systems. For researchers and drug development professionals, the combined application of these powerful techniques is crucial for advancing the design and development of novel therapeutic agents and functional materials based on the versatile spiro[4.5]decane scaffold.

References

  • Synthesis and characterisation of optically active spiro[4.5]decanes. Journal of the Chemical Society, Perkin Transactions 1. (RSC Publishing)
  • Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. European Journal of Medicinal Chemistry.
  • Synthesis of a New Spiro System: 1-Oxa-7-thia-4-azaspiro[4.5]decane 7,7-Dioxide.
  • Synthesis and Biological Evaluation of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives as Myelostimulators. ResearchGate.[5]

  • Li, X., et al. (2025). Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones Through Synergistic Photocatalysis and Organocatalysis for [3 + 2] Cycloaddition of Cyclopropylamines with Olefins. MDPI.
  • Short Total Synthesis of the Spiro[4.5]decane Sesquiterpene (-)-Gleenol.
  • Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions. AIR Unimi.
  • The Natural Synthesis of Spiro[4.
  • Synthesis, biological evaluation and molecular modeling of 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives as potent and selective 5-HT1A receptor agonists. PubMed.
  • Studies on spiro[4.5]decanone prolyl hydroxylase domain inhibitors. RSC Publishing.
  • Spiroconyone B and C, Two Rearranged Cholestane Steroids with Spiro[4.5]decane and Oxaspiro[4.5]decane Scaffolds from Patiria pectinifera.
  • Crystallography Open D
  • 13C NMR assignments of 1‐oxaspiro[4.5]decan‐2‐ones and 1‐oxaspiro[4.5] decanes.
  • 1H NMR spectrum of the spiro compound 18. The Royal Society of Chemistry.
  • Synthesis of Spiro[4.5]trienones by Intramolecular ipso-Halocyclization of 4-(p-Methoxyaryl)-1-alkynes. AWS.
  • How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology.
  • Spiro[4.5]decan-1-one. PubChem.
  • Elucidating an unknown compound using 1H- and 13C-NMR spectral d
  • Spiro[4.5]decane-1,6-dione. PubChem.
  • Spiro[4.5]decane. J-GLOBAL.
  • Spiro[4.5]decane-7,9-dione. MedChemExpress.

Sources

Validation

Technical Guide: Mass Spectrometry Fragmentation Patterns of Spiro-Succinimides

Executive Summary Spiro-succinimides (e.g., spiro[pyrrolidine-2,3'-oxindole] derivatives) represent a privileged scaffold in medicinal chemistry, particularly for aldose reductase inhibitors and anticonvulsants. Their ri...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Spiro-succinimides (e.g., spiro[pyrrolidine-2,3'-oxindole] derivatives) represent a privileged scaffold in medicinal chemistry, particularly for aldose reductase inhibitors and anticonvulsants. Their rigid spiro-carbon junction creates unique stereoelectronic properties that complicate structural elucidation.

This guide provides a comparative analysis of spiro-succinimide fragmentation against structural analogs (specifically spiro-hydantoins). It details the mechanistic causality of ionization, characteristic neutral losses, and self-validating experimental protocols.

Part 1: Structural Context & Ionization Comparison

The analysis of spiro-succinimides requires selecting the correct ionization mode to maximize sensitivity and structural information. Unlike simple aliphatic amines, the succinimide ring possesses an acidic proton (pKa ~9.5), making it amphoteric but often more responsive to negative ionization modes in high-sensitivity assays.

Table 1: Ionization Mode Comparison for Spiro-Succinimides
FeatureESI (Electrospray Ionization) APCI (Atmospheric Pressure Chemical Ionization) EI (Electron Ionization)
Polarity Preference Negative Mode (-) (Preferred)Positive/NegativePositive (Hard Ionization)
Mechanism Deprotonation of imide N-H

Proton transfer/Charge exchangeElectron bombardment (

)
Fragmentation Level Low (requires CID/HCD)ModerateHigh (In-source fragmentation)
Suitability High. Best for thermolabile spiro-compounds and metabolic studies.Medium. Good for non-polar analogs but risks thermal degradation of the spiro-ring.Low. Useful only for library matching; often destroys the molecular ion (

).
Key Advantage Preserves the spiro-junction for MS/MS interrogation.Handles less polar solvents.Provides "fingerprint" spectra.[1][2]

Expert Insight: While Positive Mode ESI (


) is standard for general screening, Negative Mode ESI  is often superior for spiro-succinimides due to the stability of the deprotonated imide anion, which yields cleaner background noise and more predictable fragmentation pathways.

Part 2: Mechanistic Fragmentation Pathways

The fragmentation of spiro-succinimides is governed by the stability of the spiro-carbon center and the lability of the imide ring. The two dominant pathways are Imide Ring Cleavage and Spiro-Junction Dissociation .

comparative Analysis: Succinimide vs. Hydantoin

A critical challenge in drug discovery is distinguishing spiro-succinimides from spiro-hydantoins.

  • Spiro-Hydantoins: Characterized by the loss of CO (28 Da) followed by NH₃ (17 Da) or retro-cyclization.

  • Spiro-Succinimides: Characterized by the loss of Isocyanic Acid (HNCO, 43 Da) and CO (28 Da) . The absence of the second nitrogen in the ring precludes the facile loss of ammonia seen in hydantoins.

Pathway A: The "Imide Pop" (Diagnostic)

The most reliable diagnostic transition for spiro-succinimides in MS/MS is the cleavage of the succinimide ring.

  • Precursor:

    
     or 
    
    
    
  • Event: Nucleophilic attack (or rearrangement) at the carbonyl.

  • Result: Loss of 43 Da (HNCO) . This confirms the presence of the intact succinimide ring.

Pathway B: Spiro-Junction Cleavage

High-energy collisions (HCD) can cleave the C-C bonds at the spiro-carbon. This is heavily influenced by the substituents on the non-succinimide ring (e.g., an oxindole or fluorene system).

Visualization: Fragmentation Mechanism

The following diagram illustrates the fragmentation tree for a representative Spiro[pyrrolidine-oxindole] system.

FragmentationPathway Parent Parent Ion [M+H]+ (m/z 300) Intermediate1 Ring Opening (Succinimide Cleavage) Parent->Intermediate1 CID/HCD Activation SideProduct Spiro-Scission (Loss of Pyrrolidine moiety) Parent->SideProduct High Energy C-C Cleavage ProductA Diagnostic Ion A [M+H - HNCO]+ (Loss of 43 Da) Intermediate1->ProductA - HNCO (43 Da) (Characteristic) ProductB Fragment B [M+H - HNCO - CO]+ (Loss of 71 Da total) ProductA->ProductB - CO (28 Da) (Secondary Loss)

Figure 1: Proposed fragmentation pathway for a generic spiro-succinimide. The loss of HNCO (43 Da) is the primary differentiator from spiro-hydantoins.

Part 3: Experimental Protocol (Self-Validating)

To ensure reproducible data, follow this "Self-Validating" workflow. This protocol includes internal checks to verify that the observed fragmentation is real and not an in-source artifact.

Sample Preparation
  • Stock Solution: Dissolve 1 mg of compound in 1 mL DMSO (1 mg/mL).

  • Working Solution: Dilute to 1 µg/mL in 50:50 Acetonitrile:Water + 0.1% Formic Acid (for Positive Mode) or 5 mM Ammonium Acetate (for Negative Mode).

    • Validation Check: Inject a blank (solvent only) to ensure no carryover or background peaks at the expected m/z.

Direct Infusion (Method Development)
  • Flow Rate: 5–10 µL/min via syringe pump.

  • Source Parameters (ESI):

    • Capillary Voltage: 3.5 kV (+) / 2.5 kV (-).

    • Desolvation Temp: 350°C.

  • Cone Voltage Ramping:

    • Start low (10V) to observe the intact molecular ion

      
      .
      
    • Validation Check: Increase Cone Voltage to 50-80V. If the parent ion disappears and the "Fragment A" (M-43) appears before the collision cell, you have In-Source Fragmentation . This confirms the lability of the ring but requires softer conditions for the final assay.

MS/MS Acquisition (Data Collection)
  • Collision Energy (CE) Ramp: Acquire spectra at CE = 10, 20, 30, and 40 eV.

  • Selection: Choose the CE that leaves ~10% of the parent ion intact (usually 25-35 eV for these rigid cycles).

Analytical Workflow Diagram

Workflow Sample Sample Prep (1 µg/mL in 50:50 ACN/H2O) Check1 Validation 1: Blank Injection Sample->Check1 Ionization ESI Source (+/- Switching) Check1->Ionization Pass Check2 Validation 2: Cone Voltage Ramp (Check In-Source Frag) Ionization->Check2 MS2 MS/MS Acquisition (CE Stepping 10-40eV) Check2->MS2 Stable Parent Ion Data Data Analysis Identify -43 Da Loss MS2->Data

Figure 2: Step-by-step analytical workflow ensuring data integrity and exclusion of artifacts.

Part 4: Data Interpretation Guide

When analyzing your spectra, use this logic gate to confirm the identity of your spiro-succinimide.

The "Rule of 43"

Does the MS/MS spectrum show a dominant loss of 43.0058 Da (HNCO)?

  • YES: Strong evidence for Succinimide or Amide functionality.

  • NO (Loss of 17 or 42): Suspect Hydantoin (Loss of NH₃/NCO) or Lactam .

The "Rule of 28"

Is there a subsequent loss of 27.9949 Da (CO)?

  • YES: Confirms the presence of a carbonyl group remaining after the initial ring opening. This is typical for the oxindole portion of spiro[pyrrolidine-oxindole] systems.

Isotopic Pattern

Check the M+1 and M+2 peaks.

  • Spiro-succinimides often contain halogens (F, Cl) in drug development (e.g., Ranirestat).

  • Chlorine: Look for the characteristic 3:1 ratio at M and M+2.

  • Bromine: Look for the 1:1 ratio at M and M+2.

Comparison Summary: Diagnostic Ions
Compound ClassPrimary Neutral LossSecondary Neutral LossDiagnostic Fragment Ion
Spiro-Succinimide -43 Da (HNCO) -28 Da (CO)

Spiro-Hydantoin -28 Da (CO)-17 Da (NH₃)

Spiro-Oxazolidinone -44 Da (CO₂)-15 Da (CH₃)

References

  • Fragmentation Mechanisms of Cyclic Imides

    • Title: Fragmentation features of intermolecular cross-linked peptides using N-hydroxy-succinimide esters by MALDI- and ESI-MS/MS.[3][4]

    • Source: Journal of Mass Spectrometry (2011).[3]

    • URL:[Link]

    • Relevance: Establishes the fundamental cleavage of the succinimide ring (loss of HNCO/CO) in ESI-MS.
  • Differentiation of Isomeric Heterocycles

    • Title: Use of diagnostic neutral losses for structural information on unknown aromatic metabolites.[5]

    • Source: Rapid Communic
    • URL:[Link]

    • Relevance: Provides the methodology for using neutral loss scans (Rule of 43 vs Rule of 28) to distinguish isomers.
  • Spiro-Hydantoin Comparison Data

    • Title: Discovery of spirohydantoins as selective, orally bioavailable inhibitors of p300/CBP histone acetyltransferases.[6]

    • Source: Bioorganic & Medicinal Chemistry Letters (2021).[6]

    • URL:[Link]

    • Relevance: Provides structural context for spiro-hydantoin analogs to contrast with succinimides.
  • General ESI Fragmentation Rules

    • Title: Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation.[4][7][8]

    • Source: N
    • URL:[Link]

    • Relevance: Authoritative grounding for the charge-remote fragment

Sources

Comparative

Decoding the Carbonyl Signature: An Infrared Spectroscopy Guide to Spiro-Imides

For the modern researcher and drug development professional, understanding the nuanced structural features of complex molecules is paramount. Spirocyclic scaffolds, particularly spiro-imides, have emerged as privileged s...

Author: BenchChem Technical Support Team. Date: March 2026

For the modern researcher and drug development professional, understanding the nuanced structural features of complex molecules is paramount. Spirocyclic scaffolds, particularly spiro-imides, have emerged as privileged structures in medicinal chemistry due to their inherent three-dimensionality and conformational rigidity. Infrared (IR) spectroscopy offers a rapid and powerful tool for characterizing these molecules, with the carbonyl stretching frequencies providing a sensitive probe into the electronic and steric environment of the imide functionality. This guide provides an in-depth comparison of the IR spectroscopic signatures of spiro-imide carbonyls against their acyclic and non-spiro cyclic counterparts, supported by experimental data and a detailed analytical protocol.

The Imide Carbonyl Stretch: A Tale of Two Bands

The carbonyl (C=O) stretching vibration in organic molecules is one of the most intense and diagnostically useful absorption bands in the infrared spectrum, typically appearing in the region of 1650-1850 cm⁻¹[1][2]. For imides, which contain two carbonyl groups attached to a central nitrogen atom, the story becomes more intricate. The two carbonyl groups can vibrate both in-phase (symmetric stretch) and out-of-phase (asymmetric stretch), often giving rise to two distinct absorption bands[3]. The positions and relative intensities of these bands are highly sensitive to the molecular structure, providing a wealth of information for the discerning spectroscopist.

The Spirocyclic Influence: Ring Strain and Geometry

The defining feature of a spiro compound is the single atom shared by two rings. This unique arrangement can introduce significant ring strain and enforce a rigid geometry, which in turn influences the vibrational frequencies of the constituent functional groups[4][5][6]. In the case of spiro-imides, the spirocyclic junction can significantly impact the carbonyl stretching frequencies compared to simpler cyclic or acyclic imides. This is primarily due to changes in bond angles and hybridization at the carbonyl carbon, which alters the force constant of the C=O bond[5][6].

An increase in ring strain generally leads to a higher carbonyl stretching frequency[1][6][7][8]. This is because the bond angles within the ring deviate from the ideal sp² hybridization of the carbonyl carbon, leading to an increase in the s-character of the C=O bond, which strengthens it and requires more energy to stretch[5][6].

A Comparative Analysis of Carbonyl Stretching Frequencies

To illustrate the unique spectral characteristics of spiro-imide carbonyls, we will compare their typical IR absorption ranges with those of well-characterized acyclic and non-spiro cyclic imides.

Imide ClassExample CompoundAsymmetric C=O Stretch (cm⁻¹)Symmetric C=O Stretch (cm⁻¹)Key Structural Features Affecting ν(C=O)
Acyclic Imides Diacetamide~1734~1700Relatively free rotation around C-N bonds, allowing for different conformations. Two distinct C=O stretching bands are observed in the crystalline state[9].
Cyclic Imides (5-membered ring) Succinimide~1770~1700Significant ring strain leading to higher frequency stretching compared to acyclic imides. The two carbonyl bands are well-separated.
Cyclic Imides (6-membered ring) Glutarimide~1740~1680Less ring strain than a five-membered ring, resulting in a decrease in the carbonyl stretching frequencies.
Spiro-Imides (e.g., Spiro[pyrrolidine-oxindole]) Spiro[pyrrolidine-2,3'-oxindole] derivatives1720–17011716–1678The spirocyclic system introduces complex strain and geometric constraints. The observed frequencies can be influenced by both the imide ring and the adjacent spiro-fused ring[10]. The presence of two distinct carbonyl bands is a characteristic feature.

Note: The exact peak positions can vary depending on the specific substitution pattern, solvent, and physical state of the sample.

As the data in the table suggests, spiro-imides exhibit two distinct carbonyl stretching bands, a feature they share with other cyclic imides. However, the precise location of these bands can be modulated by the nature of the spiro-fused ring system. For instance, in spiro[pyrrolidine-2,3'-oxindole] derivatives, the IR spectra show two C=O absorption bands in the ranges of 1720–1701 cm⁻¹ and 1716–1678 cm⁻¹[10]. This is a clear indication of the coupled vibrations of the two carbonyl groups within the imide ring, influenced by the unique steric and electronic environment imposed by the spirocyclic scaffold.

Experimental Protocol: Acquiring High-Quality IR Spectra of Spiro-Imides

To obtain reliable and reproducible IR spectra of spiro-imide compounds, Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FTIR) spectroscopy is a highly recommended technique due to its minimal sample preparation and high-quality data output.

Step-by-Step ATR-FTIR Analysis
  • Instrument Preparation:

    • Ensure the ATR-FTIR spectrometer is powered on and has been allowed to stabilize according to the manufacturer's instructions.

    • Clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.

  • Background Spectrum Acquisition:

    • With the clean and dry ATR crystal, acquire a background spectrum. This will account for any atmospheric and instrumental interferences.

  • Sample Preparation and Application:

    • For solid samples, place a small amount of the finely ground spiro-imide powder directly onto the center of the ATR crystal.

    • Use the instrument's pressure clamp to ensure good contact between the sample and the crystal. Apply consistent pressure for all measurements to ensure reproducibility.

    • For liquid samples or solutions, place a single drop of the sample onto the crystal.

  • Spectrum Acquisition:

    • Acquire the sample spectrum. Typically, co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ is sufficient for high-quality data.

  • Data Processing and Analysis:

    • The acquired spectrum will be automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify the key absorption bands, paying close attention to the carbonyl stretching region (1650-1850 cm⁻¹). Note the exact wavenumbers of the asymmetric and symmetric carbonyl stretches.

  • Cleaning:

    • Thoroughly clean the ATR crystal with a suitable solvent to remove all traces of the sample before analyzing the next compound.

Visualizing the Concepts

To further clarify the relationships and workflows discussed, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_analysis Analysis Instrument_Stabilization Instrument Stabilization Clean_ATR_Crystal Clean ATR Crystal Instrument_Stabilization->Clean_ATR_Crystal 1. Background_Scan Acquire Background Clean_ATR_Crystal->Background_Scan 2. Apply_Sample Apply Sample to Crystal Background_Scan->Apply_Sample 3. Acquire_Spectrum Acquire Sample Spectrum Apply_Sample->Acquire_Spectrum 4. Data_Processing Process & Analyze Data Acquire_Spectrum->Data_Processing 5.

Caption: ATR-FTIR Experimental Workflow

structure_comparison Acyclic Acyclic Imide (Diacetamide) ν(C=O): ~1734, ~1700 cm⁻¹ Cyclic5 Cyclic Imide (Succinimide) ν(C=O): ~1770, ~1700 cm⁻¹ Acyclic->Cyclic5 Increased Strain (Higher Frequency) Spiro Spiro-Imide ν(C=O): Two distinct bands influenced by spiro-ring strain Cyclic5->Spiro Complex Strain Effects

Caption: Structural Impact on Carbonyl Frequency

Conclusion

Infrared spectroscopy, particularly the analysis of carbonyl stretching frequencies, provides a powerful and accessible method for the structural characterization of spiro-imides. The presence of two distinct carbonyl absorption bands is a hallmark of the imide functionality within a cyclic system. The unique spirocyclic architecture introduces specific ring strain and geometric constraints that differentiate the IR spectra of spiro-imides from their simpler acyclic and non-spiro cyclic analogs. By understanding these spectral nuances and employing robust experimental techniques like ATR-FTIR, researchers can gain valuable insights into the structure and bonding of these medicinally important molecules, accelerating the pace of drug discovery and development.

References

  • Uno, T., & Machida, K. (1961). Infrared Spectra of Acyclic Imides. I. Two Modifications of Diacetamide in the Crystalline State. Bulletin of the Chemical Society of Japan, 34(4), 545-550. [Link]

  • Hassan, A. A., et al. (2022). Novel Spiro-pyrrolizidine-Oxindole and Spiropyrrolidine-Oxindoles: Green synthesis under Classical, Ultrasonic, and microwave conditions and Molecular docking simulation for antitumor and type 2 diabetes. Arabian Journal of Chemistry, 15(5), 103763. [Link]

  • Brainly.com. (2024, February 16). Ring strain dramatically affects the carbonyl infrared stretching frequency. Explain the trend using. [Link]

  • National Institute of Standards and Technology. (n.d.). Diacetamide. NIST Chemistry WebBook. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy (4th ed.). Cengage Learning.
  • ResearchGate. (n.d.). Representative bioactive succinimide-fused spiro[pyrrolidine-2,3′-oxindoles]. [Link]

  • National Institute of Standards and Technology. (n.d.). Acetamide, N-acetyl-N-methyl-. NIST Chemistry WebBook. [Link]

  • National Institute of Standards and Technology. (n.d.). Diacetamide. NIST Chemistry WebBook. [Link]

  • Chemistry Stack Exchange. (2014, September 18). Ring Strain and C=O Stretching Frequency. [Link]

  • National Institute of Standards and Technology. (n.d.). Diacetamide. NIST Chemistry WebBook. [Link]

  • ResearchGate. (n.d.). Using the carbonyl stretching frequency as a probe for ring strain.... [Link]

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  • Hrytsenko, I. S., et al. (2017). The synthesis of spiro-2-oxindole-derivative imides of pyrrolidine-3,4-dicarboxylic acid with biogenous sulfur amino acid residues and their antihypoxic activity. Journal of Organic and Pharmaceutical Chemistry, 15(2), 48-55. [Link]

  • PubChem. (n.d.). N-acetylacetamide;molecular hydrogen. [Link]

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  • PubChem. (n.d.). N-Methylacetamide. [Link]

  • University of Florida. (n.d.). Transition Metal Carbonyls. [Link]

  • Grygorenko, O. O., et al. (2012). Molecular diversity of spirooxindoles. Synthesis and biological activity. Russian Chemical Reviews, 81(8), 683-713. [Link]

  • Kumar, A., et al. (2021). Chemo-/Regio-Selective Synthesis of Novel Functionalized Spiro[pyrrolidine-2,3′-oxindoles] under Microwave Irradiation and Their Anticancer Activity. Molecules, 26(11), 3298. [Link]

  • ResearchGate. (n.d.). The FT-IR spectrum of the o-acetamide. [Link]

  • Smith, B. C. (2025, December 16). The Big Review VII: More Carbonyl Compounds. Spectroscopy Online. [Link]

  • SlideShare. (n.d.). Characteristic Group Vibrations of Organic Molecules II. [Link]

Sources

Validation

Bioisosteric Comparison: Spiro-Dione vs. Piperidine Spacers in Drug Design

Audience: Researchers, Scientists, and Drug Development Professionals Discipline: Medicinal Chemistry & Lead Optimization Executive Summary & Scientific Rationale In contemporary structure-based drug design (SBDD), the s...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Discipline: Medicinal Chemistry & Lead Optimization

Executive Summary & Scientific Rationale

In contemporary structure-based drug design (SBDD), the saturated six-membered piperidine ring has long been the default spacer for linking pharmacophores. However, piperidines introduce significant liabilities: their conformational flexibility incurs a high entropic penalty upon target binding, and their


-carbons are highly susceptible to Cytochrome P450 (CYP)-mediated oxidative metabolism.

To overcome these bottlenecks, medicinal chemists are increasingly utilizing spirocyclic diones (such as spiro[3.3]heptane-2,6-dione and its aza-derivatives) as rigid, three-dimensional bioisosteres[1]. By replacing the flat, flexible piperidine with an orthogonal spiro-dione, researchers can lock the exit vectors in a precise 3D orientation, eliminate metabolic hotspots, and counterintuitively lower the overall lipophilicity (logD) of the molecule[2]. This guide objectively compares the physicochemical performance of these two spacers and provides self-validating experimental protocols for their implementation.

Physicochemical & Structural Comparison

The decision to swap a piperidine spacer for a spiro-dione is driven by strict causality in molecular properties:

  • Vectorization & Conformational Lock: A 1,4-disubstituted piperidine typically adopts a chair conformation, providing a roughly 180° exit vector. However, this ring can flip, creating a dynamic ensemble of conformers that requires energy to lock into the bioactive shape. Conversely, a spiro[3.3]heptane-dione features two fused cyclobutane rings connected by a quaternary spiro carbon. This forces an orthogonal 90° twist, creating a rigid, non-planar scaffold that acts as a powerful tool for conformational restriction[1].

  • Metabolic Shielding: Piperidines are prone to

    
    -oxidation by CYP enzymes, leading to toxic or inactive lactam metabolites. The spiro-dione core replaces these vulnerable 
    
    
    
    -protons with a sterically hindered quaternary spiro center, effectively blocking oxidative metabolism[3].
  • Lipophilicity (logD) Paradox: Adding carbon atoms typically increases lipophilicity. However, replacing a piperidine with an azaspiro[3.3]heptane-dione often lowers the measured logD

    
     by as much as -1.0[2]. This is due to the strong dipole moment of the dione moiety and an increase in basicity, which enhances aqueous solubility and improves the drug's pharmacokinetic profile[4].
    
Quantitative Data Summary
ParameterPiperidine SpacerSpiro-dione SpacerMechanistic Rationale
3D Geometry Chair conformation (Flexible)Orthogonal rings (Rigid)Spiro center enforces a strict 90° twist, locking the vector[1].
Lipophilicity (logD

)
~2.5 (Baseline)~1.5 (-1.0 reduction)Dione dipole and altered pKa reduce lipophilicity despite added carbon[2].
Metabolic Hotspots

-carbons adjacent to N
Blocked by quaternary centerLack of abstractable

-protons prevents CYP450 oxidation[3].
Intrinsic Clearance > 50 µL/min/mg (High)< 15 µL/min/mg (Low)Structural shielding directly translates to an extended half-life.
Entropic Penalty High (Loss of flexibility)Low (Pre-organized)Rigid spacer requires less energy to adopt the bioactive conformation[4].

Logical Workflow: Bioisosteric Replacement

Bioisostere Piperidine Piperidine Spacer (Flexible, High logD) Metabolism CYP450 α-Oxidation Liability Piperidine->Metabolism Susceptible SpiroDione Spiro-dione Spacer (Rigid 3D, Lower logD) Piperidine->SpiroDione Bioisosteric Replacement Stability Metabolic Stability (Blocked α-carbons) SpiroDione->Stability Structural Protection Binding Target Binding (Reduced Entropic Penalty) SpiroDione->Binding Conformational Lock Optimization Lead Candidate Selection Stability->Optimization Binding->Optimization

Workflow: Bioisosteric replacement of piperidine with spiro-dione to improve stability and binding.

Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems, explaining the causality behind each procedural step.

Protocol A: Synthesis & Validation of the Spiro[3.3]heptane-2,6-dione Spacer

Objective: Construct a conformationally restricted spiro-dione to replace a flexible 1,4-piperidine linker. Causality: Overcoming the high ring strain of cyclobutane systems requires precise control of base strength and anhydrous conditions to prevent premature ring-opening.

  • Initiation (Knoevenagel Condensation): React 3-oxocyclobutanecarboxylate with a protected malonate derivative in the presence of a mild base (e.g., piperidine catalyst).

    • Reasoning: A mild base facilitates the formation of the alkylidene intermediate without triggering the retro-aldol cleavage of the strained cyclobutane ring.

  • Spiro-cyclization: Induce intramolecular cyclization using a strong base (NaH) in anhydrous THF at 0°C, slowly warming to room temperature.

    • Reasoning: Anhydrous conditions are critical to prevent ester hydrolysis before the quaternary spiro center is fully forged.

  • Deprotection & Decarboxylation: Treat the isolated intermediate with 6M HCl at reflux for 4 hours to yield the final spiro[3.3]heptane-2,6-dione.

  • Self-Validation System:

    • 
      C-NMR:  You must confirm the presence of the quaternary spiro carbon, which will uniquely shift to the ~40-45 ppm region.
      
    • 2D NOESY NMR: Validate the orthogonal geometry by confirming the lack of NOE cross-peaks between the protons of the two distinct cyclobutane rings, ensuring the exit vectors are correctly locked.

Protocol B: In Vitro Microsomal Clearance (CL ) Validation

Objective: Quantify the metabolic stability gained by replacing the piperidine


-protons with a spirocyclic core.
  • Incubation Setup: Incubate 1 µM of the piperidine-linked compound and the spiro-dione-linked compound separately with Human Liver Microsomes (HLM, 0.5 mg/mL protein) in 0.1 M phosphate buffer (pH 7.4) at 37°C.

  • Reaction Initiation: Initiate the reaction by adding 1 mM NADPH.

    • Reasoning: NADPH is the obligate electron donor for CYP450 enzymes. Adding it last precisely marks T=0 and ensures all prior binding equilibrium is established.

  • Time-Course Quenching: At 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Reasoning: The cold organic solvent instantly denatures the microsomal proteins, halting metabolism and precipitating the proteins for clean LC-MS/MS injection.

  • Self-Validation System:

    • Negative Control (Mass Balance): Run a parallel incubation without NADPH. If degradation occurs here, the compound is unstable to non-CYP mechanisms (e.g., plasma esterases or hydrolysis), invalidating the CYP-protection hypothesis.

    • Positive Control: Run Verapamil (a known high-clearance drug) to verify that the specific HLM batch is enzymatically active.

References[3] Design and Synthesis of Novel Spiro Derivatives as Potent and Reversible Monoacylglycerol Lipase (MAGL) Inhibitors. ACS Publications. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEPBIWmbqy7ZPOtpOtBXcb8Hv-p26GZ-4GAXN-hl1RG9n3qjeo1ecWmlfoSAhjliua-vU2Uk56PEiBp5bhe9VK2rc400wejVGzqlhsyYW585Ig4XflAbmc0cnPYfNNzevm7dp2HT7UW5cRscKmxqpBX[2] Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. NIH / PMC. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGr0CGb8yhZ1EaMuzOcPtwKoEybSqJtoapMRMia6Dfo4e-2tqEF9t0ZW8EvLKoHRtezMph7tAq1KrcV9cGsrN419_RnjtN0GO72Qj1RniOzQ2y45Lb7IKSar1bw6jP5HvtuQqIenu6YOkIGnmk=[1] Spiro[3.3]heptane-2,6-dione. Benchchem. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEuGqgiCzYl1aASXBPymLOgfGSkBZj9RvMigphqoEyvpHNGgYHSsBw6UE5i5JHAJfz4xGQn17o7BJYEnpDidB28Gd16eztKRu9TUmREG_fc6A4jF9UwOxxD0Ugo0pNef0kXnHggiA==[4] Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. ResearchGate. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEnkUfLpE4NkrRhp5dpcZPaUh8uCD5tZ-IzdBm-9eWN1L-ugkTOIeUsx-N5GYNOyBoY8AcmO6oRmOEJtdp69OM_akGdvOJJ2X78Gc6cYLLm0yduzIpQGOKlL69QpJeLoRIRDUfi7_VPZbC9Mq5S6w-eLQ8_eHeg_pZRgKwW28Sn083T4_yD5zESC29isTtx1nxYH5mYuZmPl57h0-Oqw0agRRHzVqh6PEzOkdMwmIOvdDPMYJtJ6VzVsYEgtY9viG4-ErMbW4vozuePFyUFw8C215YL6-Jdk164Oxx4VnIt

Sources

Comparative

The Spiro-Carbon Enigma: A Definitive Guide to 13C NMR Assignment

The following guide synthesizes advanced NMR methodologies with specific chemical shift data to address the challenge of assigning spiro quaternary carbons. Executive Summary: The Structural Challenge Spiro quaternary ca...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide synthesizes advanced NMR methodologies with specific chemical shift data to address the challenge of assigning spiro quaternary carbons.

Executive Summary: The Structural Challenge

Spiro quaternary carbons represent a unique "blind spot" in organic structural elucidation. Unlike typical quaternary carbons, they often reside at the intersection of high steric strain and unusual electronic shielding (e.g., the gamma-gauche effect).

This guide compares the three primary "products" available to a researcher for solving this problem: Empirical Database Prediction , Advanced 2D Correlation Spectroscopy , and Computational (DFT) Calculation . It further provides a reference benchmark for 13C chemical shifts across common spiro-scaffolds.

Benchmark Data: 13C Chemical Shift Trends

The following tables serve as a baseline for identifying spiro-centers. Note that spiro-carbons in small rings (3- and 4-membered) exhibit significant upfield shifts due to ring strain and magnetic anisotropy, often defying standard "quaternary" expectations (30–50 ppm).

Table 1: Carbocyclic Spiro-Alkane Baselines
ScaffoldRing SizesSpiro Carbon (

ppm)
Electronic/Steric Driver
Spiro[2.2]pentane 3, 325 – 30 High strain; cyclopropane anisotropy shields the nucleus relative to acyclic quaternary centers.
Spiro[3.3]heptane 4, 435 – 42 Moderate strain; gamma-gauche interactions begin to deshield the center.
Spiro[4.4]nonane 5, 545 – 55 Relaxed geometry; behaves like a standard quaternary alkane (e.g., gem-dimethyl).
Spiro[5.5]undecane 6, 633 – 38 Chair conformation dominance; slight shielding from axial hydrogens (1,3-diaxial-like effects).
Table 2: Heteroatom & Functionalized Spiro-Systems
Scaffold ClassRepresentative StructureSpiro Carbon (

ppm)
Key Diagnostic Feature
Spiro-Ketal 1,4-Dioxaspiro[4.5]decane105 – 112 Deshielded by two oxygen atoms; characteristic "ketal" region.[1][2]
Spiro-Oxindole Spiro[indoline-3,4'-piperidine]48 – 55 Benzylic and quaternary; distinct from the amide carbonyl (~180 ppm).
Spiro-Epoxide 1-Oxaspiro[2.5]octane58 – 65 Strained C-O bond; significantly upfield of acyclic ethers due to 3-ring strain.

Critical Insight: The "Spiro Effect" is often non-additive. In highly strained systems (e.g., spiro[2.2]), the spiro-carbon is more shielded (upfield) than predicted by standard additivity rules due to the unique orbital hybridization (high p-character in ring bonds, high s-character in exocyclic bonds).

Comparative Analysis of Assignment Methodologies

When the chemical shift alone is inconclusive, researchers must choose an assignment strategy. This section compares the "performance" of three distinct workflows.

Method A: The "Standard" Suite (1D 13C + DEPT/APT + HSQC)
  • Best For: Simple molecules with only one quaternary center.

  • Mechanism: Identifies the spiro carbon by absence (no signal in DEPT-135, no correlation in HSQC).

  • Failure Mode: Cannot distinguish between two different quaternary carbons (e.g., a spiro-carbon vs. a tert-butyl quaternary carbon).

  • Reliability Score: ⭐⭐ (2/5)

Method B: Long-Range Correlation (HMBC)
  • Best For: Routine assignment of complex scaffolds.

  • Mechanism: Detects

    
     and 
    
    
    
    couplings. A spiro carbon will show correlations to protons on both rings.
  • The "Spiro" Advantage: Because the spiro carbon is the "hub," it often shows a high density of cross-peaks (e.g., 4+ correlations).

  • Failure Mode: In symmetrical spiro-systems (e.g., spiro[4.4]nonane), the lack of proton diversity can lead to signal overlap.

  • Reliability Score: ⭐⭐⭐⭐ (4/5)

Method C: Carbon-Carbon Connectivity (1,1-ADEQUATE / INADEQUATE)
  • Best For: Unambiguous ab initio structure proof of unknown natural products.

  • Mechanism: Directly measures

    
     coupling. It traces the carbon skeleton without relying on protons.
    
  • Performance: The "Gold Standard" for spiro compounds because it proves the quaternary carbon is physically bonded to four other carbons.

  • Cost: Requires high sample concentration (>50 mg) and long acquisition times (overnight or weekend).

  • Reliability Score: ⭐⭐⭐⭐⭐ (5/5)

Strategic Workflows (Visualized)

Diagram 1: The Spiro Assignment Decision Tree

This logic flow ensures resource efficiency—do not run an ADEQUATE experiment if an HMBC will suffice.

SpiroAssignment Start Start: Unassigned Quaternary Carbon Step1 1. Run 13C + DEPT-135 Is the signal absent in DEPT? Start->Step1 Decision1 Is it the ONLY quaternary carbon? Step1->Decision1 Yes Assign1 Assignment Complete (By Elimination) Decision1->Assign1 Yes Step2 2. Run 1H-13C HMBC Look for 2J/3J correlations Decision1->Step2 No (Multiple qC) Decision2 Are there correlations to protons on BOTH rings? Step2->Decision2 Assign2 Assignment Confirmed (Spiro Hub Identified) Decision2->Assign2 Yes Step3 3. Run 1,1-ADEQUATE (or 13C-GIAO DFT Calc) Decision2->Step3 No / Ambiguous Assign3 Definitive Structural Proof Step3->Assign3

Caption: Decision matrix for assigning spiro-quaternary carbons, prioritizing low-cost experiments (1D) before advancing to high-cost 2D or computational methods.

Experimental Protocol: The "Self-Validating" HMBC System

To ensure trustworthiness in your assignment, use this specific HMBC parameter set designed to capture the unique couplings of spiro-centers.

Objective: Distinguish the spiro-quaternary carbon from other quaternary centers (e.g., carbonyls, tert-butyls).

  • Sample Prep: Dissolve ~10-20 mg of compound in 0.6 mL CDCl3 (or DMSO-d6 if solubility is poor). High concentration is vital for quaternary detection.

  • Pulse Sequence: hmbcgplpndqf (Bruker) or equivalent gradient-selected HMBC.

  • Optimization (The "Secret Sauce"):

    • Set the long-range coupling constant (CNST13) to 8 Hz (standard).

    • CRITICAL STEP: If the spiro-ring is strained (cyclopropane/epoxide), run a second experiment with CNST13 = 4-5 Hz . Strained rings often have smaller

      
       couplings due to orbital geometry.
      
  • Data Processing:

    • Process with a sine-bell squared window function (QSINE, SSB=2).

    • Look for the "Hub Pattern" : The spiro carbon will show correlations to four distinct proton environments (two from Ring A, two from Ring B). A standard quaternary carbon usually correlates only to one side of the chain.

Computational Validation (DFT-GIAO)

When experimental overlap is severe, Density Functional Theory (DFT) is the ultimate arbiter.

Protocol:

  • Conformational Search: Use MMFF or PM6 to find low-energy conformers. Spiro-rings can be flexible.

  • Geometry Optimization: DFT B3LYP/6-31G(d) in gas phase or solvent model (PCM).

  • NMR Calculation: GIAO method at mPW1PW91/6-311+G(2d,p) level.

  • Scaling: Apply linear scaling factors (intercept/slope) specific to the functional/basis set to convert isotropic shielding tensors (

    
    ) to chemical shifts (
    
    
    
    ).
    • Formula:

      
      
      
Diagram 2: The DFT-GIAO Validation Loop

DFTLoop Input 3D Structure (Guess) Opt Geom Opt (B3LYP/6-31G*) Input->Opt Calc GIAO Calc (mPW1PW91) Opt->Calc Compare Compare with Exp. Spectra Calc->Compare Result Confirmed Structure Compare->Result Match (<2 ppm error) Refine Refine Conformers Compare->Refine Mismatch Refine->Opt

Caption: Iterative workflow for using Computational Chemistry to validate experimental NMR assignments of spiro-carbons.

References

  • Dodziuk, H. (1986). "Conformational analysis of spiro[5.5]undecane." Journal of Molecular Structure. Link

  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH. (Source for general cycloalkane shift trends).
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative source for HMBC/ADEQUATE pulse sequences). Link

  • Lodewyk, M. W., et al. (2012). "The prediction of 13C NMR chemical shifts... a practical guide." Chemical Reviews. (Source for DFT-GIAO scaling factors). Link

  • Pretsch, E., et al. (2009). Structure Determination of Organic Compounds. Springer. (Source for spiro-ketal and heteroatom shift data).[3] Link

Sources

Validation

A Senior Application Scientist's Guide to the Elemental Analysis of 8-Oxa-2-azaspiro[4.5]decane-1,3-dione

Authored for Researchers, Scientists, and Drug Development Professionals Executive Summary The confirmation of a molecule's elemental composition is a foundational requirement in chemical research and pharmaceutical deve...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The confirmation of a molecule's elemental composition is a foundational requirement in chemical research and pharmaceutical development. It serves as the primary gatekeeper for verifying molecular structure and assessing purity. This guide provides an in-depth comparison of analytical standards and methodologies for the elemental analysis of 8-Oxa-2-azaspiro[4.5]decane-1,3-dione (C₈H₁₁NO₃), a novel heterocyclic compound. We will explore the gold-standard technique of combustion analysis for quantitative determination of Carbon, Hydrogen, and Nitrogen (CHN), and pyrolysis for Oxygen (O), while also comparing it with the powerful confirmatory capabilities of High-Resolution Mass Spectrometry (HRMS). This document is designed to provide both the theoretical underpinnings and practical, field-proven protocols to ensure data integrity and analytical confidence.

The Foundational Importance of Elemental Analysis

In the rigorous pipeline of drug discovery and materials science, the synthesis of a novel compound like 8-Oxa-2-azaspiro[4.5]decane-1,3-dione is merely the first step. Before proceeding to biological assays or formulation studies, its identity and purity must be unequivocally established. Elemental analysis provides the most direct and quantitative measure of a compound's elemental makeup, serving as a critical checkpoint.[1][2] An experimental result that deviates significantly from the theoretical composition can indicate the presence of impurities, residual solvents, or an incorrect molecular structure altogether. For regulatory submissions to bodies like the FDA and EMA, accurate elemental analysis is an indispensable component of the chemistry, manufacturing, and controls (CMC) data package.[3]

1.1. Theoretical Composition of 8-Oxa-2-azaspiro[4.5]decane-1,3-dione

The first step in any elemental analysis workflow is the calculation of the theoretical elemental percentages based on the molecular formula. This theoretical value is the benchmark against which all experimental results are measured.

  • Molecular Formula: C₈H₁₁NO₃

  • Molecular Weight: 169.18 g/mol

ElementSymbolAtomic Weight ( g/mol )Atoms in MoleculeTotal Mass ( g/mol )Theoretical %
CarbonC12.011896.08856.80%
HydrogenH1.0081111.0886.55%
NitrogenN14.007114.0078.28%
OxygenO15.999347.99728.37%

Primary Method: Combustion Analysis (CHN/O)

The gold standard for determining the weight percent of carbon, hydrogen, nitrogen, and sulfur in organic compounds is combustion analysis.[2] Oxygen is typically determined separately via high-temperature pyrolysis. This technique is renowned for its accuracy, precision, and robustness.[4][5]

2.1. Principle of Operation: A Controlled Conversion

The causality behind combustion analysis is the complete and instantaneous oxidation of the sample in a high-temperature (typically 950-1150°C), oxygen-rich environment.[6] This process, often termed "flash combustion," converts the constituent elements into simple, stable gases.[4][5][7]

  • Carbon (C) is converted to Carbon Dioxide (CO₂)

  • Hydrogen (H) is converted to Water (H₂O)

  • Nitrogen (N) is converted to Nitrogen gas (N₂) and various oxides (NOx)

  • Sulfur (S) , if present, is converted to Sulfur Dioxide (SO₂)

Following combustion, the gas mixture is passed through a reduction tube (often containing heated copper) to convert any nitrogen oxides back to N₂ and to remove excess oxygen.[4][7] The purified gas mixture (CO₂, H₂O, N₂) is then carried by an inert gas (typically Helium) through a gas chromatography (GC) column to separate the individual components. A thermal conductivity detector (TCD) then measures the concentration of each gas relative to the helium carrier gas.[7]

For oxygen determination, the sample is pyrolyzed in a furnace containing nickel-coated carbon.[7] This process cracks the molecule, and all oxygen is converted to carbon monoxide (CO), which is then detected.

2.2. Workflow for Combustion Analysis

The following diagram illustrates the logical flow of a typical CHN analysis experiment.

CHN_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Weigh Sample (1-3 mg) Encapsulate 2. Encapsulate in Tin/Silver Container Sample->Encapsulate Autosampler 3. Load into Autosampler Encapsulate->Autosampler Combustion 4. Flash Combustion (~1000°C, Pure O₂) Autosampler->Combustion Reduction 5. Gas Reduction (NOx → N₂) Combustion->Reduction Separation 6. GC Separation (CO₂, H₂O, N₂) Reduction->Separation Detection 7. TCD Detection Separation->Detection Integration 8. Peak Integration Detection->Integration Calculation 9. Calibration & Calculation of % Integration->Calculation Report 10. Final Report Calculation->Report

Caption: Workflow of CHN determination by combustion analysis.

2.3. Detailed Experimental Protocol (Self-Validating System)

This protocol is designed to be self-validating by incorporating calibration standards and checks.

I. Instrument Preparation & Calibration:

  • System Check: Ensure the combustion and reduction tubes are in good condition and that carrier gas (Helium) and combustion gas (Oxygen) pressures are at recommended levels.

  • Leak Test: Perform an instrument-specific leak test to ensure the integrity of the gas flow path. This is critical for accurate results.

  • Calibration:

    • Analyze 3-5 replicates of a certified, stable organic standard with a known elemental composition (e.g., Acetanilide). The standard should be chosen to have C, H, and N percentages in a similar range to the test article if possible.

    • The instrument software uses the known percentages and the integrated peak areas from the standard to generate a response factor for each element.

    • The calibration is considered valid if the relative standard deviation (RSD) of the replicates is ≤0.2% and the calculated values are within ±0.3% of the certified values.

II. Sample Preparation & Analysis:

  • Sample Handling: Dry the 8-Oxa-2-azaspiro[4.5]decane-1,3-dione sample under vacuum to remove any residual solvent or adsorbed water, which would bias the H and C (and O) results.

  • Weighing: Using a microbalance, accurately weigh approximately 1-3 mg of the dried sample into a tin (for CHN) or silver (for O) capsule. Record the weight to at least 0.001 mg.

  • Encapsulation: Crimp the capsule to ensure no sample is lost and a tight, air-free seal is formed.

  • Analysis Sequence:

    • Run an empty tin capsule as a blank to establish the baseline.

    • Analyze a "conditioner" sample (the calibration standard) to prime the system.

    • Analyze the 8-Oxa-2-azaspiro[4.5]decane-1,3-dione samples in triplicate.

    • Intersperse a calibration check standard after every 5-10 unknown samples to verify the instrument's stability. The check standard result must be within ±0.3% of the known value.

III. Data Interpretation & Acceptance Criteria:

  • Precision: The results from the triplicate analyses of the test sample should exhibit a standard deviation of ≤0.2%.

  • Accuracy: The mean experimental value for each element should be within ±0.4% (absolute) of the theoretical value calculated in Section 1.1. For example, for Carbon (theoretical 56.80%), an acceptable result would fall between 56.40% and 57.20%. This ±0.4% window is a widely accepted standard in academic and industrial chemistry for pure compounds.

Confirmatory Method: High-Resolution Mass Spectrometry (HRMS)

While combustion analysis provides the quantitative percentage of each element, HRMS provides an orthogonal, highly specific confirmation of the elemental formula by measuring the exact mass of the molecule.[8] Modern mass spectrometers like Orbitrap or FT-ICR instruments can measure mass with an accuracy of <5 ppm (parts per million), which is sufficient to distinguish between molecules with the same nominal mass but different elemental formulas.[9][10]

For C₈H₁₁NO₃ , the theoretical monoisotopic mass is 169.0739 Da.[11]

Let's consider a hypothetical isobar (a molecule with the same nominal mass) such as C₉H₁₅O₂. Its theoretical monoisotopic mass would be 169.1072 Da. An HRMS instrument can easily distinguish between these two possibilities:

Molecular FormulaNominal MassMonoisotopic Mass
C₈H₁₁NO₃ (Target) 169169.0739
C₉H₁₅O₂ (Isobar)169169.1072
C₇H₇N₃O₃ (Isobar)169169.0487

The ability of HRMS to provide an exact mass measurement to four or more decimal places makes it an exceptionally powerful tool for confirming a proposed molecular formula.[9][12]

Comparative Guide: Combustion Analysis vs. HRMS

The choice of analytical technique depends on the question being asked. These two methods are not competitors but rather complementary partners in structural elucidation.

FeatureCombustion AnalysisHigh-Resolution Mass Spectrometry (HRMS)
Primary Output Quantitative weight percentage of C, H, N, O.Highly accurate mass-to-charge (m/z) ratio.
Information Provided Confirms elemental ratios and sample purity.Confirms elemental formula.[12][13]
Causality Complete sample oxidation to simple gases.Ionization of the molecule and mass measurement in an electric/magnetic field.
Sample Size 1-3 mg< 1 µg
Key Strength High quantitative accuracy and precision ("How much?").Extremely high specificity and confidence in formula assignment ("What is it?").
Key Limitation Does not directly confirm the molecular formula.Not inherently quantitative for elemental percentages; susceptible to ion suppression.
Role in Workflow Primary validation of purity and elemental ratios.Orthogonal confirmation of the molecular formula.

Conclusion and Best Practices

For the definitive characterization of 8-Oxa-2-azaspiro[4.5]decane-1,3-dione, a dual-pronged approach is recommended.

  • Primary Validation: Perform CHN/O combustion analysis according to the validated protocol described. The results must fall within ±0.4% of the theoretical values to establish purity and confirm the elemental ratios.

  • Orthogonal Confirmation: Utilize HRMS to obtain an exact mass measurement. The measured mass should be within 5 ppm of the theoretical mass (169.0739 Da) to unequivocally confirm the molecular formula C₈H₁₁NO₃.

By combining the quantitative power of combustion analysis with the high specificity of HRMS, researchers and drug development professionals can have the utmost confidence in the identity and quality of their synthesized compounds, ensuring a solid foundation for all subsequent research and development activities.

References

  • FILAB. (n.d.). USP 233 elemental impurities analysis. Retrieved from [Link]

  • Jordi Labs. (n.d.). CHNO by Combustion | Oxidation. Retrieved from [Link]

  • Eltra. (n.d.). Combustion Analyzer for the determination of C H N O S in solids. Retrieved from [Link]

  • Institute of Chemistry, The Hebrew University of Jerusalem. (2026, February 15). Determination of C, H, N and O. Retrieved from [Link]

  • AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds. Retrieved from [Link]

  • VELP Scientifica. (n.d.). The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. Retrieved from [Link]

  • Shekhovtsova, T.N., & Fadeeva, V.I. (n.d.). ELEMENTAL ANALYSIS. In Encyclopedia of Life Support Systems (EOLSS). Retrieved from [Link]

  • Agilent Technologies. (n.d.). Validating performance of an Agilent ICP‑MS for USP <232>/<233> & ICH Q3D/Q2(R1). Retrieved from [Link]

  • ResearchGate. (n.d.). Calculation of Elemental Composition of Gaseous Ions from Stable Nuclei Signals using High Resolution Mass Spectrometry (HRMS): Examination of the Stages Involved | Request PDF. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 11.10: Determination of the Molecular Formula by High Resolution Mass Spectrometry. Retrieved from [Link]

  • Universal Lab. (2024, March 7). Basic principles and tests of organic element analysis. Retrieved from [Link]

  • ResearchGate. (2011, June 23). (PDF) Elemental Composition determination based on MS. Retrieved from [Link]

  • Spectroscopy Online. (2023, August 16). Validating ICP-MS for the Analysis of Elemental Impurities According to Draft USP General Chapters <232> and <233>. Retrieved from [Link]

  • Kind, T., & Fiehn, O. (2011). Elemental composition determination based on MS n. Bioinformatics, 27(18), 2037-2043. Retrieved from [Link]

  • US Pharmacopeia (USP). (2025, April 25). 〈233〉 elemental impurities—procedures. Retrieved from [Link]

  • ELTRA. (n.d.). Elemental Analysis - Organic & Inorganic Compounds. Retrieved from [Link]

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  • Shimadzu. (n.d.). Validation of Analysis Method Using ICPMS-2030 Based on USP ELEMENTAL IMPURITIES - PROCEDURES. Retrieved from [Link]

  • PubChem. (n.d.). 8-Oxa-2-azaspiro(4.5)decane. Retrieved from [Link]

  • PubChemLite. (n.d.). 8-oxa-2-azaspiro[4.5]decane-1,3-dione. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

8-Oxa-2-azaspiro[4.5]decane-1,3-dione proper disposal procedures

Here is the comprehensive laboratory safety and disposal guide for 8-Oxa-2-azaspiro[4.5]decane-1,3-dione, designed for drug development professionals and research scientists. Physicochemical Profiling and Disposal Causal...

Author: BenchChem Technical Support Team. Date: March 2026

Here is the comprehensive laboratory safety and disposal guide for 8-Oxa-2-azaspiro[4.5]decane-1,3-dione, designed for drug development professionals and research scientists.

Physicochemical Profiling and Disposal Causality

8-Oxa-2-azaspiro[4.5]decane-1,3-dione (CAS: 90607-23-1) is a spirocyclic imide frequently utilized as a structural scaffold in medicinal chemistry and drug discovery [1]. Effective and safe disposal of this compound requires an understanding of its structural properties.

Because it contains both nitrogen and oxygen heteroatoms within a fused spiro-ring system, the primary concern during end-of-life destruction is the generation of nitrogen oxides (NOx) upon combustion. Furthermore, as an active pharmaceutical intermediate (API) building block, its exact ecotoxicological profile in aquatic environments is often uncharacterized. Consequently, aqueous drain disposal is strictly prohibited [2]. The compound must be treated as a hazardous organic waste, relying on high-temperature incineration equipped with environmental flue-gas scrubbing to safely break down the stable spirocyclic framework.

Standard Operating Procedure: Step-by-Step Disposal Methodology

This protocol outlines the self-validating system for managing 8-Oxa-2-azaspiro[4.5]decane-1,3-dione waste, ensuring compliance with the Resource Conservation and Recovery Act (RCRA) and standard Environmental Health and Safety (EHS) guidelines[3].

Phase 1: Waste Characterization and Segregation

  • Determine the Waste State: Identify whether the compound is in a solid state (pure powder, crystalline residue) or dissolved in a solvent.

  • Solvent Compatibility Check: If in solution, categorize the waste based on the solvent used. Do not mix solutions containing 8-Oxa-2-azaspiro[4.5]decane-1,3-dione with strong oxidizing agents (e.g., peroxides, nitric acid) to prevent exothermic degradation reactions.

  • Segregation: Route solid waste to the "Solid Hazardous Organic Waste" stream. Route liquid waste to either "Halogenated" or "Non-Halogenated" organic waste streams, strictly depending on the carrier solvent (e.g., use the non-halogenated stream if dissolved in DMSO or Ethyl Acetate; use the halogenated stream if dissolved in Dichloromethane).

Phase 2: Primary Containment and PPE

  • PPE Requirements: Operators must wear standard laboratory PPE: nitrile gloves (double-gloving recommended for concentrated solutions), a flame-resistant lab coat, and ANSI-approved safety goggles [3].

  • Receptacle Selection: Transfer the waste into a chemically compatible, high-density polyethylene (HDPE) or glass container. Ensure the container has a secure, leak-proof screw cap. Do not use biohazard bags or standard trash receptacles for solid chemical waste.

Phase 3: Labeling and Accumulation

  • Regulatory Labeling: Affix a standardized Hazardous Waste label to the container immediately upon the first drop of waste entering it.

  • Documentation: Clearly write "8-Oxa-2-azaspiro[4.5]decane-1,3-dione" and the specific solvent(s) on the label. Avoid using abbreviations or structural formulas, as emergency responders and EHS personnel require clear nomenclature.

  • Secondary Containment: Place the primary waste container inside a secondary containment tray within a designated, well-ventilated Satellite Accumulation Area (SAA).

Phase 4: Final Disposition

  • EHS Transfer: Once the container is 80% full, or reaches the facility's time limit for SAA storage (typically 90 days to 1 year depending on generator status), submit a waste collection request to your institutional EHS department.

  • Destruction Method: EHS will manifest the waste to a licensed commercial disposal facility where it will undergo high-temperature rotary kiln incineration (typically >1000°C) to ensure complete thermal destruction of the spirocyclic ring and proper scrubbing of resulting NOx emissions [2].

Quantitative Waste Segregation Matrix

Summarizing the operational logistics for 8-Oxa-2-azaspiro[4.5]decane-1,3-dione waste streams:

Waste StateCarrier MediumPrimary ReceptacleIncompatible MaterialsDesignated Disposal Stream
Solid None (Pure powder)Glass or HDPE wide-mouth jarStrong oxidizers, strong basesSolid Hazardous Organic Waste
Liquid Non-Halogenated (e.g., DMSO, EtOAc)HDPE carboy or Glass bottleNitric acid, PeroxidesNon-Halogenated Organic Waste
Liquid Halogenated (e.g., DCM, Chloroform)HDPE carboy or Glass bottleAlkali metals, strong oxidizersHalogenated Organic Waste
Consumables Contaminated gloves, weigh boatsHeavy-duty clear poly bagN/AChemically Contaminated Debris

Disposal Workflow Visualization

WasteWorkflow Gen Waste Generation (8-Oxa-2-azaspiro[4.5]decane-1,3-dione) Split State? Gen->Split Solid Solid Waste Stream (HDPE/Glass) Split->Solid Powder/Crystals Liquid Liquid Waste Stream (Solvent Dependent) Split->Liquid Solution Label RCRA Compliant Labeling & Secondary Containment Solid->Label Liquid->Label EHS EHS Collection & Manifesting Label->EHS Inc High-Temp Incineration (NOx Flue Scrubbing) EHS->Inc

Compliant segregation and high-temperature disposal workflow for spirocyclic organic waste.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 136006094, 8-Oxa-2-azaspiro[4.5]decane-1,3-dione." PubChem, [Link].

  • United States Environmental Protection Agency (EPA). "Hazardous Waste Management System." EPA.gov, [Link].

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." The National Academies Press, 2011. [Link].

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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8-Oxa-2-azaspiro[4.5]decane-1,3-dione
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